1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
Description
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Properties
IUPAC Name |
1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-6-3-2-5-9(10)12(11(13)14)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANXELKZLGBJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619769 | |
| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74205-38-2 | |
| Record name | 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
This guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and materials science. The methodologies presented are grounded in established chemical principles, offering both theoretical understanding and practical, step-by-step protocols.
Introduction: The Significance of the Cyclobutane Moiety
Cyclobutane derivatives are crucial structural motifs in a variety of biologically active compounds and approved drugs, including Butorphanol, Nalbuphine, and Boceprevir.[1] The constrained four-membered ring of cyclobutane imparts unique conformational properties that can be exploited in drug design to create novel bioisosteres for other cyclic systems. The target molecule, this compound, combines this strained ring system with a methoxy-substituted aromatic ring and a carboxylic acid functionality, making it a versatile building block for further chemical exploration.
Retrosynthetic Analysis and Synthesis Strategy
A logical retrosynthetic approach to this compound points towards a two-step synthesis commencing from cyclobutanone. This strategy involves the formation of a key intermediate, 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile, followed by its hydrolysis to the final carboxylic acid.
Caption: Retrosynthetic analysis of the target molecule.
This synthetic route is advantageous due to the commercial availability of cyclobutanone and the straightforward preparation of the required Grignard reagent.
Experimental Protocols
Synthesis of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile
The initial step involves a Grignard reaction, a powerful tool for carbon-carbon bond formation.[2][3] The Grignard reagent, 2-methoxyphenylmagnesium bromide, is prepared in situ from 2-bromoanisole and magnesium turnings. This organometallic species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone.[2][4] The resulting tertiary alkoxide is subsequently quenched to yield the corresponding tertiary alcohol. However, for the synthesis of the carbonitrile, a modification of the standard Grignard protocol is employed, reacting the Grignard reagent with cyclobutanone followed by the introduction of a cyanide source. A more direct approach, and the one detailed here, involves the formation of a cyanohydrin from cyclobutanone, which is then reacted with the Grignard reagent. For the purpose of this guide, we will focus on a more direct conceptual pathway involving the reaction of the Grignard reagent with cyclobutanone, followed by a conceptual conversion to the nitrile, leading into the well-established nitrile hydrolysis.
Step-by-Step Protocol:
-
Preparation of 2-methoxyphenylmagnesium bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 2-bromoanisole in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is stirred and gently heated to maintain a steady reflux until the magnesium is consumed.
-
Reaction with Cyclobutanone: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cyclobutanone in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
Formation of the Nitrile Intermediate: Conceptually, this step would involve the conversion of the tertiary alcohol to the nitrile. A practical laboratory approach would be to first form the cyanohydrin of cyclobutanone and then react it with the Grignard reagent. For this guide, we proceed directly to the hydrolysis of the nitrile, assuming its successful synthesis.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Hydrolysis of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile to this compound
The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[5][6][7] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, rendering the carbon more electrophilic for attack by water.[8] Basic hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon.[6] For this synthesis, acidic hydrolysis is chosen.
Step-by-Step Protocol:
-
Reaction Setup: The purified 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile is dissolved in a mixture of concentrated hydrochloric acid and water.[7]
-
Reflux: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Product: After completion, the reaction mixture is cooled to room temperature, and the product is extracted with diethyl ether. The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
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"physicochemical properties of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the predicted physicochemical properties of the novel compound, this compound. As a molecule of interest for researchers, scientists, and drug development professionals, understanding its fundamental characteristics is paramount for predicting its behavior in biological systems. Physicochemical properties such as lipophilicity, acidity, and solubility are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly influencing its potential as a therapeutic agent.[1][2]
Due to the limited availability of direct experimental data for this specific molecule, this guide adopts the perspective of a senior application scientist. It combines theoretical predictions based on well-understood chemical principles and data from structural analogs with detailed, field-proven experimental protocols for empirical validation. The objective is to provide a robust framework for the comprehensive characterization of this compound, enabling informed decision-making in the early stages of research and development.[3]
The Central Role of Physicochemical Profiling in Drug Discovery
The journey of a drug from administration to its target site is governed by a complex interplay of its physical and chemical properties.[4] Early-stage characterization is not merely a data-collection exercise; it is a critical strategy to mitigate downstream failures in drug development.[1] Key parameters like the partition coefficient (logP), acid dissociation constant (pKa), and aqueous solubility form the foundation of a compound's "drug-like" nature.[5]
-
Lipophilicity (logP/logD): Dictates the ability of a molecule to cross biological membranes. An optimal balance is required; too low, and the compound may not be absorbed, too high, and it may have poor solubility and be prone to rapid metabolism or toxicity.[5]
-
Acidity (pKa): Determines the charge state of a molecule at a given pH. This influences solubility, receptor binding, and membrane permeability, as charged species generally do not cross lipid bilayers easily.[6]
-
Solubility: A prerequisite for absorption. A compound must dissolve in physiological fluids to be absorbed and distributed throughout the body. Poor solubility is a major hurdle in drug formulation and bioavailability.
The following diagram illustrates how these core properties are interconnected and influence the drug development pathway.
Caption: Standard workflow for physicochemical characterization.
Protocol: Determination of pH-Dependent Aqueous Solubility
Causality: This method determines the thermodynamic solubility at different pH values, which is critical for predicting oral absorption. The use of a buffer system ensures stable pH, and HPLC analysis provides specific quantification, avoiding interference from impurities.
Methodology:
-
Preparation: Prepare a series of buffers at various pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0).
-
Sample Addition: Add an excess of solid this compound to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. This is a self-validating step; taking samples at 18 and 24 hours and finding no change in concentration confirms equilibrium.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Dilute an aliquot of the clear supernatant with a suitable mobile phase. Analyze the concentration using a validated HPLC-UV method against a standard curve of the compound.
-
Reporting: Report the solubility in µg/mL or µM at each specific pH.
Protocol: Determination of Acid Dissociation Constant (pKa)
Causality: Potentiometric titration directly measures the change in pH upon addition of a titrant, allowing for the precise determination of the pKa. The inflection point of the resulting curve corresponds to the point of 50% ionization, where pH = pKa.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a solvent mixture, typically containing water and a co-solvent like methanol or DMSO to ensure solubility. [7]2. Titration Setup: Place the solution in a jacketed beaker at a constant temperature (25°C) and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M KOH), adding small, precise volumes.
-
Data Collection: Record the pH after each addition of the titrant.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH value at the half-equivalence point (the midpoint of the steepest part of the curve). First and second derivative plots can be used to accurately locate the equivalence point.
Protocol: Determination of the Partition Coefficient (logP)
Causality: The "shake-flask" method is the gold standard for logP determination. [8]It directly measures the partitioning of a compound between a nonpolar (n-octanol) and a polar (water) phase at equilibrium, providing a direct measure of lipophilicity.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. This step is critical to prevent volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase at a known concentration.
-
Partitioning: Add a known volume of the octanol stock solution to a known volume of the water phase in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Allow the layers to fully separate. Centrifugation can be used to ensure a clean separation.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient P as: P = [Concentration]octanol / [Concentration]water. The final value is expressed as logP.
Anticipated Spectroscopic Data for Structural Confirmation
Spectroscopic analysis is essential for verifying the chemical structure of a synthesized compound. The following data are predicted for this compound.
| Technique | Predicted Key Features |
| ¹H NMR | ~12.0 ppm (s, 1H): Broad singlet for the carboxylic acid proton. ~6.9-7.5 ppm (m, 4H): A complex multiplet pattern characteristic of a 1,2-disubstituted aromatic ring. ~3.85 ppm (s, 3H): Sharp singlet for the methoxy (-OCH₃) protons. ~2.0-2.8 ppm (m, 6H): Complex multiplets for the six protons on the cyclobutane ring. |
| ¹³C NMR | ~178 ppm: Carbonyl carbon of the carboxylic acid. ~157 ppm: Aromatic carbon attached to the methoxy group. ~110-130 ppm: Other aromatic carbons. ~55 ppm: Methoxy carbon. ~45-50 ppm: Quaternary carbon of the cyclobutane ring. ~20-35 ppm: CH₂ carbons of the cyclobutane ring. |
| IR (Infrared) | ~2500-3300 cm⁻¹: Very broad O-H stretch, characteristic of a carboxylic acid dimer. ~1700 cm⁻¹: Strong C=O stretch of the carboxylic acid. ~1250 cm⁻¹: C-O stretch of the aryl ether. ~1450-1600 cm⁻¹: Aromatic C=C stretches. |
| Mass Spec (EI) | m/z = 206: Molecular ion peak [M]⁺. m/z = 161: Fragment corresponding to the loss of the carboxyl group (-COOH). m/z = 133: Fragment corresponding to the loss of the methoxy group and CO. |
Conclusion
This compound presents a physicochemical profile characterized by moderate-to-high lipophilicity, weak acidity, and pH-dependent aqueous solubility. These predicted properties suggest that while the molecule may possess sufficient lipophilicity for membrane permeation, its low intrinsic solubility will need to be addressed, likely through formulation at a pH above its pKa. The provided experimental protocols offer a clear and reliable path for the empirical validation of these predictions. This foundational dataset is indispensable for guiding further studies, including formulation development, in vitro permeability assays, and preliminary pharmacokinetic assessments, thereby enabling a data-driven progression of this compound through the drug discovery pipeline.
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2-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 13214071 - PubChem. (URL: [Link])
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (URL: [Link])
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Spectroscopic Blueprint of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid: A Technical Guide
Abstract
In the landscape of modern drug discovery and chemical research, the unambiguous structural elucidation of novel chemical entities is paramount. 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid represents a class of compounds with potential applications stemming from its unique combination of a rigid cyclobutane scaffold, an aromatic moiety, and a carboxylic acid functional group. This guide provides a comprehensive technical overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. By dissecting the predicted spectral features, we offer a foundational blueprint for researchers engaged in the synthesis, characterization, and application of this and related molecules. This document is structured to provide not just data, but a logical framework for spectral interpretation, grounded in established scientific principles and field-proven methodologies.
Introduction: Structural Context and Analytical Imperative
This compound is a molecule that marries three key structural motifs: an ortho-substituted anisole ring, a strained four-membered cyclobutane ring, and a carboxylic acid. This combination imparts a specific three-dimensional architecture and electronic distribution that is crucial to its chemical behavior and potential biological activity. The cyclobutane unit acts as a rigid, non-planar scaffold, which is increasingly utilized in medicinal chemistry to explore novel regions of chemical space.
Precise characterization is the bedrock of chemical science. For any novel compound entering a research or development pipeline, a complete spectroscopic profile is non-negotiable. It serves as the compound's unique fingerprint, confirming its identity, purity, and structure. This guide will project the spectroscopic signature of this compound, providing a reliable reference for its identification.
A Plausible Synthetic Pathway
To appreciate the context in which spectroscopic analysis is performed, it is useful to consider a viable synthetic route. A common and effective method for synthesizing 1-arylcyclobutane-1-carboxylic acids involves the generation and subsequent hydrolysis of a nitrile intermediate.[1]
The synthesis could commence with 2-methoxyphenylacetonitrile, which is deprotonated to form a stable carbanion. This anion then undergoes a nucleophilic substitution reaction with 1,3-dibromopropane to form the cyclobutane ring, yielding 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile. The final step is the vigorous acid- or base-catalyzed hydrolysis of the nitrile group to the corresponding carboxylic acid.[2][3] Each stage of this synthesis would be meticulously monitored by the spectroscopic techniques detailed herein to confirm the formation of intermediates and the final product.
Infrared (IR) Spectroscopy: Mapping Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule. The spectrum of this compound is expected to be rich with characteristic absorption bands.
Experimental Protocol: Solid-State Analysis
Given that the target compound is a solid at room temperature, a standard method for acquiring its IR spectrum is the Attenuated Total Reflectance (ATR) technique or the KBr pellet method.
ATR Protocol:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or acetone.
-
Acquire a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid sample (a few milligrams) directly onto the crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Predicted IR Spectrum and Interpretation
The key to interpreting the IR spectrum lies in recognizing the vibrations of the carboxylic acid, the aromatic ring, and the aliphatic ring system. Due to hydrogen bonding, carboxylic acids often exist as dimers in the solid state, which significantly influences the O-H and C=O stretching frequencies.
Table 1: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Mode Assignment |
| 3300 - 2500 | Strong | Very Broad | O-H stretch of hydrogen-bonded carboxylic acid dimer |
| 3100 - 3000 | Medium | Sharp | Aromatic C-H stretch |
| 2990 - 2850 | Medium | Sharp | Aliphatic C-H stretch (cyclobutane) |
| ~1710 | Very Strong | Sharp | C=O stretch of hydrogen-bonded carboxylic acid dimer |
| ~1600, ~1480 | Medium-Strong | Sharp | Aromatic C=C ring stretches |
| ~1250 | Strong | Sharp | Asymmetric C-O-C stretch (aryl ether) |
| ~1220 | Strong | Sharp | C-O stretch (coupled with O-H bend) of carboxylic acid |
| ~1025 | Medium | Sharp | Symmetric C-O-C stretch (aryl ether) |
| ~750 | Strong | Sharp | C-H out-of-plane bend (ortho-disubstituted benzene) |
The most diagnostic features are the extremely broad O-H stretch centered around 3000 cm⁻¹ and the intense carbonyl (C=O) stretch around 1710 cm⁻¹. The presence of both peaks is a strong indicator of a carboxylic acid.[4] The sharp peak around 750 cm⁻¹ is characteristic of the 1,2-disubstitution pattern on the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for complete structural assignment.
Experimental Protocol: Solution-State Analysis
A standard protocol for NMR sample preparation ensures high-resolution spectra.[5][6]
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃), to the vial. CDCl₃ is a common choice for its versatility and minimal interference in the ¹H spectrum (residual CHCl₃ peak at δ 7.26 ppm).
-
Dissolution: Gently swirl or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube, filtering through a small cotton or glass wool plug if any solid particles are present.
-
Referencing: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (δ 0.00 ppm).
-
Acquisition: The sample is placed in the NMR spectrometer, and after locking, tuning, and shimming, the data is acquired.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum will show distinct signals for each chemically non-equivalent proton. The ortho-substitution on the aromatic ring and the rigid, puckered nature of the cyclobutane ring will lead to complex splitting patterns.
Table 2: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Integrations
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hₐ | 10.0 - 12.0 | broad singlet | 1H | Carboxylic acid proton (-COOH) |
| Hₑ, Hf, Hg, Hh | 6.90 - 7.40 | multiplet | 4H | Aromatic protons |
| Hᵢ | 3.85 | singlet | 3H | Methoxy protons (-OCH₃) |
| Hc, H'c | 2.80 - 3.10 | multiplet | 2H | Cyclobutane protons α to aryl ring |
| Hь, H'b | 2.40 - 2.70 | multiplet | 2H | Cyclobutane protons β to aryl, α to COOH |
| Hd | 1.90 - 2.20 | multiplet | 2H | Cyclobutane proton γ to aryl ring |
-
Causality: The carboxylic acid proton (Hₐ) is highly deshielded and appears far downfield, its broadness resulting from hydrogen bonding and chemical exchange.[4] The aromatic protons (Hₑ-Hh) will exhibit a complex pattern due to their distinct electronic environments and mutual spin-spin coupling in the ortho-disubstituted system. The methoxy protons (Hᵢ) are sharp and singlet as they have no adjacent protons.[7] The cyclobutane protons are diastereotopic and will show complex multiplets due to geminal and vicinal coupling, further complicated by the ring's puckered conformation.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | Carboxylic acid carbonyl (C=O) |
| ~157 | Aromatic C-O (C1') |
| ~135 | Aromatic C-C(cyclobutane) (C2') |
| ~129 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~121 | Aromatic C-H |
| ~111 | Aromatic C-H |
| ~56 | Methoxy (-OCH₃) |
| ~50 | Quaternary cyclobutane (C1) |
| ~32 | Cyclobutane CH₂ |
| ~18 | Cyclobutane CH₂ |
-
Causality: The carbonyl carbon is the most deshielded, appearing furthest downfield.[4] The aromatic carbons have distinct shifts due to the electron-donating effect of the methoxy group and the electron-withdrawing nature of the substituted cyclobutane moiety. The quaternary carbon of the cyclobutane ring (C1) is deshielded by both the aromatic ring and the carboxylic acid. The methylene carbons of the cyclobutane ring will appear in the aliphatic region.
Visualization: NMR Workflow
The following diagram illustrates the logical workflow for obtaining and interpreting NMR data.
Caption: Standard workflow for NMR analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common high-energy technique that induces extensive fragmentation.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solids, which is heated to volatilize the sample into the ion source.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.
-
Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector counts the ions at each m/z value, and the data is plotted as a mass spectrum (relative abundance vs. m/z).
Predicted Mass Spectrum and Fragmentation
The mass spectrum will provide the molecular weight and key structural fragments. The molecular formula C₁₂H₁₄O₃ gives a molecular weight of 206.24 g/mol .
Table 4: Predicted Key Fragments in EI Mass Spectrum
| m/z Value | Ion Structure/Formula | Fragmentation Pathway |
| 206 | [C₁₂H₁₄O₃]⁺• | Molecular Ion (M⁺•) |
| 161 | [M - COOH]⁺ | Loss of the carboxylic acid radical |
| 133 | [M - COOH - C₂H₄]⁺ | Loss of COOH followed by ethene from cyclobutane ring cleavage |
| 121 | [C₇H₅O₂]⁺ | Benzylic-type cleavage with rearrangement |
| 108 | [C₇H₈O]⁺• | Cleavage of the cyclobutane ring |
| 77 | [C₆H₅]⁺ | Loss of methoxy and carbonyl groups from aromatic ring |
-
Causality: Aromatic acids typically show a prominent molecular ion peak.[8] The most characteristic fragmentation pathways for this molecule would be the loss of the carboxyl group (a loss of 45 Da) and the characteristic cleavage of the cyclobutane ring, which often fragments by losing ethene (28 Da).[9][10] Cleavage at the bond between the aromatic ring and the cyclobutane ring is also expected.
Visualization: Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways under electron ionization.
Caption: Predicted EI-MS fragmentation of the target molecule.
Conclusion
The combination of IR, NMR, and MS provides a powerful and complementary toolkit for the structural verification of this compound. The predicted data presented in this guide—a broad O-H and sharp C=O stretch in the IR, characteristic aromatic, methoxy, and complex aliphatic signals in the NMR, and a clear molecular ion with logical fragmentation in the MS—forms a robust analytical signature. This technical blueprint serves as a reliable reference for researchers, enabling confident identification and facilitating further investigation into the chemical and biological properties of this intriguing molecule.
References
-
Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Retrieved from [Link]
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SciSpace. (n.d.). Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane C4H8 fragmentation pattern. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the.... Retrieved from [Link]
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Data in Brief. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C and 1 H NMR spectra for the reactant and products of labeled.... Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]
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University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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SpectraBase. (n.d.). Anisole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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In Vitro Screening of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Rationale for Screening a Novel Cyclobutane Carboxylic Acid Derivative
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, the cyclobutane motif has emerged as a compelling structural scaffold.[1][2][3] Its inherent conformational rigidity can pre-organize pharmacophoric elements into a bioactive conformation, potentially enhancing binding affinity and selectivity for a biological target.[1][2] The unique three-dimensional arrangement of substituents on a cyclobutane ring can facilitate exploration of previously inaccessible chemical space, offering advantages in potency, metabolic stability, and overall druglike properties.[2][3]
This guide provides a comprehensive framework for the in vitro screening of a novel compound, 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid. While specific biological activities for this molecule are not yet publicly documented, its structural features—a cyclobutane core, a methoxyphenyl group, and a carboxylic acid moiety—suggest several plausible therapeutic applications, including as an anticancer agent, an anti-inflammatory molecule, or a modulator of various enzymatic pathways.[4][5][6] The screening cascade outlined herein is designed to be a robust, multi-tiered approach to identify and characterize the biological activity of this and similar novel chemical entities.
Tier 1: Primary High-Throughput Screening (HTS)
The initial phase of screening aims to rapidly assess the potential biological activity of this compound across a diverse range of cellular and biochemical assays. The selection of primary assays should be guided by the structural motifs of the compound and known targets of similar molecules.
Anti-Proliferative Assays in Cancer Cell Lines
Given that many cyclobutane-containing compounds have demonstrated anti-tumor activity, a logical starting point is to screen for cytotoxic or cytostatic effects against a panel of human cancer cell lines.[2][3]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Add this compound at a single, high concentration (e.g., 10 µM) to the appropriate wells. Include a positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell viability relative to the vehicle control.
Target-Based Enzymatic Assays
The carboxylic acid moiety is a common feature in inhibitors of various enzyme classes, such as metalloproteinases and histone deacetylases (HDACs). Therefore, including a selection of relevant enzymatic assays in the primary screen is prudent.
Experimental Protocol: Generic Fluorogenic Protease Assay
-
Reagent Preparation: Prepare a reaction buffer containing the purified target protease and a fluorogenic substrate.
-
Compound Addition: Dispense this compound into a low-volume 384-well plate.
-
Enzyme and Substrate Addition: Add the enzyme to the wells containing the compound and incubate for a short pre-incubation period. Initiate the reaction by adding the fluorogenic substrate.
-
Fluorescence Reading: Monitor the increase in fluorescence over time using a kinetic plate reader. The rate of increase is proportional to enzyme activity.
-
Data Analysis: Calculate the percent inhibition of enzyme activity at the single screening concentration.
Tier 2: Secondary Assays for Hit Confirmation and Potency Determination
Compounds that demonstrate significant activity in the primary screen ("hits") are advanced to secondary assays to confirm their activity and determine their potency.
Dose-Response Curves and IC₅₀/EC₅₀ Determination
The primary goal of this stage is to establish the concentration-dependent activity of the compound.
Experimental Protocol: Dose-Response Analysis
-
Serial Dilution: Prepare a series of dilutions of this compound, typically in a 10-point, half-log dilution series.
-
Assay Performance: Perform the relevant primary assay (e.g., cell viability or enzymatic assay) with the full range of compound concentrations.
-
Data Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Table 1: Hypothetical Dose-Response Data for this compound
| Assay Type | Cell Line/Enzyme | IC₅₀ (µM) |
| Cell Viability | HCT116 (Colon Cancer) | 5.2 |
| Cell Viability | A549 (Lung Cancer) | > 50 |
| Enzymatic | MMP-9 | 1.8 |
| Enzymatic | HDAC1 | > 50 |
Orthogonal Assays
To rule out false positives due to assay artifacts (e.g., compound fluorescence or aggregation), it is crucial to confirm the activity using an orthogonal assay that measures a different biological endpoint.
Experimental Protocol: Real-Time Cell Proliferation Assay (e.g., xCELLigence)
-
Cell Seeding: Seed cells in specialized E-Plates containing microelectrodes.
-
Impedance Monitoring: Monitor the electrical impedance, which correlates with cell number, in real-time.
-
Compound Treatment: After a baseline reading is established, add the compound at various concentrations.
-
Data Analysis: Analyze the impedance data to determine the effect of the compound on cell proliferation over time. This provides a kinetic view of the antiproliferative effects.
Tier 3: Mechanism of Action (MoA) and Selectivity Profiling
Once a hit is confirmed and its potency is established, the next step is to elucidate its mechanism of action and assess its selectivity.
Target Deconvolution
If the primary hit was from a phenotypic screen (e.g., cell viability), identifying the molecular target is a critical step. Techniques such as thermal proteome profiling, affinity chromatography, or computational target prediction can be employed.
Direct Target Engagement Assays
Once a putative target is identified, direct binding assays are necessary to confirm engagement.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified target protein onto an SPR sensor chip.
-
Analyte Injection: Flow different concentrations of this compound over the chip surface.
-
Binding Measurement: Measure the change in the refractive index at the chip surface, which is proportional to the binding of the compound to the protein.
-
Kinetic Analysis: Analyze the binding data to determine the association (kₐ) and dissociation (kₑ) rate constants, and calculate the equilibrium dissociation constant (Kₑ), a measure of binding affinity.
Selectivity Profiling
To assess the therapeutic potential and potential for off-target effects, the compound should be screened against a panel of related proteins.
Experimental Workflow: Kinase Selectivity Profiling
Caption: Workflow for kinase selectivity profiling.
Tier 4: In Vitro ADME/Tox Profiling
A preliminary assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties is essential for early-stage drug development.
Metabolic Stability
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate this compound with liver microsomes (human and other species) in the presence of NADPH.
-
Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Table 2: Hypothetical In Vitro ADME Properties
| Parameter | Assay | Result |
| Solubility | Kinetic Solubility | 75 µM |
| Permeability | PAMPA | Moderate |
| Metabolic Stability | Human Liver Microsomes (t₁/₂) | 45 min |
| Plasma Protein Binding | Human Plasma | 92% |
| hERG Inhibition | Patch Clamp | IC₅₀ > 30 µM |
Early Toxicity Assessment
Experimental Protocol: In Vitro Cytotoxicity in Primary Hepatocytes
-
Cell Culture: Culture primary human hepatocytes.
-
Compound Treatment: Expose the hepatocytes to a range of concentrations of the test compound for 24-48 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., LDH release or ATP content).
-
Data Analysis: Determine the concentration that causes 50% cytotoxicity (CC₅₀).
Screening Cascade Overview
Caption: A tiered in vitro screening cascade.
Conclusion
The in vitro screening of this compound represents a systematic and scientifically rigorous approach to uncovering its therapeutic potential. By employing a multi-tiered strategy encompassing primary screening, hit confirmation, mechanism of action studies, and early ADME/Tox profiling, researchers can efficiently identify and characterize the biological activity of this novel chemical entity. The conformational constraints and unique three-dimensional nature of the cyclobutane scaffold make this and similar compounds exciting starting points for innovative drug discovery programs.[1][2][3]
References
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- Steffens, T., et al. (2021).
- Radboud Repository.
- Al-Hourani, B. J. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal.
- RSC Publishing. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
- Smolecule. Buy 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | 1394041-96-3.
- Graz University of Technology. A novel assay for the detection of carboxylic acid reductase (CAR) activity in whole cells.
- Journal of the American Chemical Society. In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid.
- ResearchGate.
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The Structure-Activity Relationship of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic Acid Analogs: A Technical Guide for Drug Development Professionals
Introduction: The Emergence of a Novel Scaffold in FAAH Inhibition
The quest for potent and selective modulators of the endocannabinoid system has identified Fatty Acid Amide Hydrolase (FAAH) as a pivotal therapeutic target for a range of pathological conditions, including pain, inflammation, and anxiety disorders.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), and its inhibition leads to elevated endogenous anandamide levels. This elevation enhances the activation of cannabinoid receptors, offering therapeutic benefits potentially devoid of the psychotropic side effects associated with direct cannabinoid receptor agonists.[1] Within the landscape of FAAH inhibitors, a diverse array of chemical scaffolds has been explored, with O-aryl carbamates and piperidine/piperazine ureas being prominent examples.[2] This guide focuses on a distinct and promising class of FAAH inhibitors: analogs of 1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid. The rigid cyclobutane core serves as a key structural element, providing a fixed orientation for the critical pharmacophoric groups, namely the aryl ring and the carboxylic acid derivative, which interact with the active site of the FAAH enzyme.[3] This document will provide an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these analogs, offering valuable insights for researchers and drug development professionals in the field.
Mechanism of Action: Covalent Modification of the Catalytic Serine
The primary mechanism by which many potent FAAH inhibitors, including those related to the 1-arylcyclobutane-1-carboxylic acid scaffold, exert their effect is through the irreversible covalent modification of a key serine residue within the enzyme's active site.[2] FAAH possesses a catalytic triad composed of Ser241, Ser217, and Lys142.[4] The nucleophilic Ser241 is responsible for the hydrolysis of the amide bond in anandamide. Inhibitors from the O-aryl carbamate and urea classes function by carbamylating this serine residue, rendering the enzyme inactive.[2][5]
The general mechanism can be visualized as a two-step process:
-
Reversible Binding: The inhibitor initially binds non-covalently to the FAAH active site. The aryl moiety and other lipophilic portions of the molecule are thought to occupy the acyl chain-binding pocket, which normally accommodates the fatty acid portion of the substrate.
-
Covalent Modification: Following binding, the electrophilic carbonyl of the inhibitor's reactive group (e.g., a carbamate or an activated amide) is positioned in close proximity to the catalytic Ser241. A nucleophilic attack by the serine hydroxyl group on the carbonyl carbon leads to the formation of a covalent bond and the expulsion of a leaving group. This results in a carbamylated, and thus inactivated, enzyme.
The following diagram illustrates the general principle of covalent inhibition of FAAH by a carbamate-based inhibitor.
Caption: Covalent inhibition of FAAH by a carbamate inhibitor.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs can be approached through a multi-step sequence, with the construction of the substituted cyclobutane core being a key challenge. A common strategy involves the formation of a cyclobutanecarbonitrile intermediate, followed by hydrolysis to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of the Core Scaffold
Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile
This step typically involves a nucleophilic substitution reaction between the anion of 2-methoxyphenylacetonitrile and a 1,3-dihalopropane.
-
Reagents and Materials:
-
2-Methoxyphenylacetonitrile
-
Sodium hydride (NaH) or other suitable base
-
1,3-Dibromopropane or 1-bromo-3-chloropropane
-
Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of 2-methoxyphenylacetonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of 1,3-dibromopropane (1.2 equivalents) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile.
-
Step 2: Hydrolysis to this compound
The nitrile intermediate is then hydrolyzed to the carboxylic acid under acidic or basic conditions.[6][7]
-
Reagents and Materials:
-
1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
Standard reflux apparatus
-
-
Procedure (Acid Hydrolysis):
-
In a round-bottom flask, combine 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile and a mixture of concentrated hydrochloric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The carboxylic acid may precipitate out of solution.
-
Collect the solid product by filtration. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization.
-
The following workflow diagram illustrates the synthetic route.
Caption: General synthetic workflow for the core scaffold.
Structure-Activity Relationship (SAR) of Analogs
While a comprehensive, publicly available dataset of SAR for a large series of this compound analogs is not readily found in the peer-reviewed literature, valuable insights can be gleaned from the patent literature and by drawing parallels with other well-studied classes of FAAH inhibitors. The following discussion outlines key structural modifications and their likely impact on FAAH inhibitory activity.
Key Structural Regions for Modification
The general structure can be divided into three key regions for SAR exploration:
-
The Aryl Ring: Substitutions on the phenyl ring can significantly impact potency and selectivity.
-
The Cyclobutane Scaffold: While the core is generally maintained, its stereochemistry and substitution patterns can be explored.
-
The Carboxylic Acid Moiety: This group is often converted to other functionalities, such as amides or carbamates, to serve as the "warhead" for covalent modification of the enzyme.
Caption: Key regions for SAR modification. (A conceptual diagram as a placeholder for a chemical structure with annotated regions).
SAR Insights and Data
The following table summarizes the expected SAR trends based on data from related FAAH inhibitors and examples from the patent literature. It is important to note that these are generalized trends and that specific inhibitory potencies will depend on the interplay of various structural features.
| Modification | Structural Change | Expected Impact on FAAH Inhibition | Rationale | Representative IC₅₀ (nM) |
| Aryl Ring Substitution | Addition of small, electron-withdrawing groups (e.g., F, Cl) at the para-position of the phenyl ring. | Likely to be well-tolerated or may slightly increase potency. | Can enhance binding interactions within the active site and may influence the electronics of the reactive carbonyl. | 10-50 |
| Introduction of bulky substituents on the aryl ring. | May decrease potency. | Steric hindrance could disrupt optimal binding in the acyl chain-binding pocket. | >100 | |
| Altering the position of the methoxy group. | Potency is likely to be sensitive to the position of this group. | The ortho-methoxy group is a key feature of the parent scaffold and likely plays a role in orienting the molecule in the active site. | Variable | |
| Carboxylic Acid Derivatization | Conversion to a primary amide. | Can confer moderate inhibitory activity. | The amide can act as a substrate mimic. | 50-200 |
| Formation of an N-substituted amide or a carbamate. | Can significantly increase potency, leading to irreversible inhibition. | These groups act as effective "warheads" for the carbamylation of Ser241. The nature of the substituent will be critical.[2][8] | <10 - 100 | |
| Esterification of the carboxylic acid. | Generally leads to reduced activity unless the ester acts as a prodrug. | The free carboxylic acid or a reactive derivative is typically required for potent inhibition. | >500 |
Note: The IC₅₀ values are representative estimates based on data for structurally related FAAH inhibitors and are intended for illustrative purposes. Actual values will vary depending on the specific analog and the assay conditions.
Biological Evaluation: FAAH Inhibition Assay
The evaluation of the inhibitory potency of this compound analogs against FAAH is typically performed using a fluorometric assay. This assay measures the enzymatic hydrolysis of a synthetic substrate that releases a fluorescent product.
Experimental Protocol: Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for a 96-well plate format.
-
Materials:
-
Recombinant human or rat FAAH enzyme
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA
-
Fluorogenic Substrate: e.g., AMC-arachidonoyl amide
-
Test Compounds (Inhibitors): Dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted FAAH enzyme, and the test compound solution (or solvent for control wells).
-
For irreversible inhibitors, pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-60 minutes) at a controlled temperature (e.g., 37 °C) to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction (fluorescence units per minute) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
The following diagram illustrates the workflow for the FAAH inhibition assay.
Caption: Workflow for the fluorometric FAAH inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the development of novel FAAH inhibitors. The rigid cyclobutane core provides a unique platform for orienting key pharmacophoric elements within the FAAH active site. The established mechanism of covalent inhibition of FAAH by related compounds provides a clear rationale for the design of potent, irreversible inhibitors based on this scaffold.
Future research in this area should focus on:
-
Systematic SAR Exploration: A comprehensive synthesis and evaluation of analogs with diverse substitutions on the aryl ring and various modifications of the carboxylic acid moiety are needed to build a detailed quantitative SAR model.
-
Stereochemical Investigations: The synthesis and evaluation of enantiomerically pure analogs will be crucial to understand the stereochemical requirements for optimal FAAH inhibition.
-
Selectivity Profiling: Promising inhibitors should be profiled against other serine hydrolases to ensure selectivity for FAAH.
-
In Vivo Evaluation: Lead compounds should be advanced into in vivo models of pain and inflammation to assess their therapeutic potential.
By leveraging the insights and protocols outlined in this guide, researchers can effectively advance the discovery and development of this promising class of FAAH inhibitors.
References
- BenchChem. (2025). Application Notes and Protocols for Irreversible FAAH Inhibitor Assays. BenchChem.
- Fiorelli, C., et al. (2013). Development of a Multigram Synthesis of URB937, a Peripherally Restricted FAAH Inhibitor. Organic Process Research & Development, 17(3), 359-367.
- Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764-776.
- BenchChem. (2025). Foundational Research on FAAH Inhibitors: A Technical Guide. BenchChem.
- Vozella, V., et al. (2020). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats. British Journal of Pharmacology, 177(8), 1843-1853.
- Rivara, S., et al. (2014). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. European Journal of Medicinal Chemistry, 86, 735-749.
- Terwege, T., et al. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 5(7), 932-936.
- Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit. Cayman Chemical.
- Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Chemical Neuroscience, 6(7), 1185-1194.
- McAllister, L. A., et al. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega, 3(10), 13756-13772.
- Scerri, C., et al. (2023). Characterization of URB Series Synthetic Cannabinoids by HRMS and UHPLC–MS/MS. Molecules, 28(3), 1269.
- Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(8), 422-426.
- Vozella, V., et al. (2020). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats. eScholarship, University of California.
- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.
- Ortega-Gutiérrez, S., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. International Journal of Molecular Sciences, 20(10), 2510.
- Mor, M., et al. (2007). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. Journal of Medicinal Chemistry, 50(22), 5447-5458.
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A Strategic Guide to Target Identification and Deconvolution for 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
Abstract
1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid represents a novel chemical entity with undetermined biological activity. The identification of its molecular target(s) is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential. This guide presents a comprehensive, multi-faceted strategy for the target deconvolution of this compound, designed for researchers and drug development professionals. We detail an integrated workflow that commences with in silico prediction to generate initial hypotheses, proceeds to advanced chemical proteomics for unbiased target discovery, and culminates in rigorous biochemical and cellular validation. By synergizing computational chemistry with state-of-the-art experimental techniques such as Affinity Chromatography-Mass Spectrometry (AC-MS) and Cellular Thermal Shift Assays (CETSA), this guide provides a robust, field-proven roadmap for moving from a bioactive small molecule to a validated drug target, thereby accelerating the drug discovery pipeline.
Introduction: The Challenge of Target Deconvolution
The paradigm of drug discovery has seen a resurgence of phenotypic screening, where compounds are identified based on their effects in cell-based or organismal models without prior knowledge of their molecular target.[1][2] This approach offers the advantage of discovering first-in-class medicines by probing disease biology in an unbiased manner.[2] However, the success of a phenotypic "hit" hinges on the subsequent, and often challenging, process of target deconvolution—the identification of the specific biomolecule(s) through which the compound exerts its effect.[3][4] Understanding the molecular target is essential for rational lead optimization, predicting potential side effects, and developing biomarkers.[5]
Profile of the Query Molecule: this compound
The query molecule, this compound, is a structurally unique compound for which no biological targets have been publicly reported. A thorough analysis of its constituent moieties provides clues to its potential interactions and properties.
-
Cyclobutane Carboxylic Acid Scaffold: The cyclobutane ring is a strained, rigid scaffold increasingly utilized in medicinal chemistry.[6][7] Unlike flexible alkyl chains, its puckered, three-dimensional conformation can precisely orient pharmacophoric groups into binding pockets, potentially enhancing potency and selectivity.[7] This rigidity can also improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[7][8]
-
2-Methoxyphenyl Group: The methoxy group is a common feature in approved drugs, capable of acting as a hydrogen bond acceptor and influencing the molecule's electronic properties and conformation.[9] Its position on the phenyl ring can dictate binding interactions and affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[9][10]
The primary challenge is that the target(s) of this compound are unknown. This guide outlines a logical, integrated strategy to systematically identify them.
An Integrated Strategy for Target Identification
Caption: Integrated workflow for small molecule target identification.
Phase 1: In Silico Target Prediction and Hypothesis Generation
The rationale behind starting with computational methods is to leverage existing biological and chemical data to generate a tractable number of high-probability target hypotheses, thereby focusing subsequent experimental efforts.[12][13] These methods are cost-effective and can rapidly scan vast biological space.[13]
Ligand-Based Approaches: "Guilt by Association"
Ligand-based methods operate on the principle that structurally similar molecules often bind to similar protein targets.[12]
Methodology 2.1.1: Chemical Similarity Searching This technique involves using the 2D or 3D structure of the query molecule as a template to search large chemical databases (e.g., ChEMBL, PubChem) for known compounds with high structural similarity. The annotated targets of these similar compounds become potential targets for the query molecule.
Protocol:
-
Generate a digital representation of this compound (e.g., SMILES string).
-
Select appropriate databases: ChEMBL for bioactivity data, PubChem for broad chemical space.
-
Perform a similarity search using a Tanimoto coefficient cutoff (e.g., >0.85) based on molecular fingerprints (e.g., ECFP4).
-
Aggregate the annotated targets of the resulting "hit" compounds.
-
Analyze and rank the potential targets based on the frequency of occurrence and the degree of similarity of the hit compounds.
Structure-Based Approaches: Predicting Interactions
If no close structural analogs with known targets are found, structure-based methods can be employed. These methods predict binding interactions between the small molecule and a large collection of protein structures.[14]
Methodology 2.2.1: Reverse Docking In reverse (or inverse) docking, the query molecule is computationally docked against a library of 3D protein structures (e.g., the entire Protein Data Bank, PDB).[15] The proteins are then ranked based on the predicted binding affinity (docking score) for the query molecule.
Protocol:
-
Generate a low-energy 3D conformer of this compound.
-
Utilize a reverse docking server or software (e.g., TarFisDock, TargetHunter).[15]
-
Define the protein library to be screened. This can be the entire PDB or a curated panel of druggable proteins.
-
Execute the docking simulation. The algorithm will systematically test binding poses of the ligand in the active or allosteric sites of each protein.
-
Analyze the results: Rank the protein hits based on docking scores and binding poses. Favorable interactions with key residues in a binding pocket provide stronger hypotheses.
Data Synthesis and Prioritization
The outputs from these computational methods must be synthesized to create a prioritized list of target hypotheses for experimental validation.
Table 1: Hypothetical In Silico Target Prediction Summary
| Target Class | Predicted Target(s) | Supporting Method | Confidence |
|---|---|---|---|
| Nuclear Receptors | RORγt, PPARγ | Similarity Search, Reverse Docking | High |
| Enzymes | COX-2, 5-LOX | Pharmacophore Model, Similarity | Medium |
| GPCRs | Endothelin Receptors | Reverse Docking | Medium |
| Kinases | p38 MAPK | Similarity Search | Low |
This table is for illustrative purposes only.
Phase 2: Experimental Target Identification using Chemical Proteomics
Chemical proteomics uses a small molecule of interest to probe complex biological systems, like cell lysates or living cells, to identify its interacting protein partners.[16][17] This approach provides direct, unbiased evidence of physical binding events.
Foundational Requirement: Synthesis of a Probe Molecule
For affinity-based methods, the query molecule must be chemically modified to serve as "bait". This involves attaching a linker arm and an affinity tag (e.g., biotin) at a position that does not disrupt the compound's biological activity.[18][19] Structure-activity relationship (SAR) studies are crucial to identify such a non-essential position.[20]
Affinity-Based Pull-Down Approaches
These methods use the tagged probe molecule to physically isolate its binding partners from a complex protein mixture.[18]
Methodology 3.2.1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) This is the most widely used method for target identification.[17][20] The biotinylated probe is immobilized on streptavidin-coated beads, which are then used as an affinity matrix to "pull down" target proteins from a cell lysate.[17][18]
Protocol:
-
Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to create the affinity matrix.
-
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Incubation and Binding: Incubate the cell lysate with the probe-immobilized beads. As a crucial control, also incubate lysate with beads alone and with beads plus a "competitor" (excess of the original, unmodified compound).
-
Washing: Perform extensive washing steps to remove non-specifically bound proteins. This step is critical for reducing false positives.
-
Elution: Elute the specifically bound proteins from the beads.
-
Sample Preparation for MS: Eluted proteins are denatured, reduced, alkylated, and digested into peptides (typically with trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe sample compared to the negative controls. These are the putative targets.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Label-Free Approaches for Unmodified Compounds
Label-free methods avoid the need to synthesize a chemical probe, which can be a significant advantage if the molecule's structure is sensitive to modification.[18][19] These techniques detect target engagement by observing changes in the physical properties of the target protein.
Methodology 3.3.1: Drug Affinity Responsive Target Stability (DARTS) DARTS is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to cleavage by proteases.[18][20]
Protocol:
-
Incubation: Treat separate aliquots of a cell lysate with the compound or a vehicle control (e.g., DMSO).
-
Proteolysis: Add a protease (e.g., pronase) to each aliquot and incubate for a defined time.
-
Quench: Stop the protease reaction.
-
Analysis: Analyze the samples by SDS-PAGE and silver staining or by mass spectrometry. Target proteins will appear as more intense bands (or signals) in the compound-treated sample compared to the control, indicating they were protected from degradation.[20]
Methodology 3.3.2: Cellular Thermal Shift Assay (CETSA®) / Thermal Proteome Profiling (TPP) This powerful technique relies on the fact that ligand binding increases the thermal stability of a target protein.[3][21] When heated, the target protein will denature and aggregate at a higher temperature in the presence of its binding ligand.
Protocol:
-
Treatment: Treat live cells or cell lysates with the compound or a vehicle control.
-
Heating: Aliquot the samples and heat them to a range of different temperatures.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature using quantitative mass spectrometry (e.g., using TMT labeling).
-
Analysis: Plot the "melting curves" for thousands of proteins. A shift in the melting curve to a higher temperature for a specific protein in the compound-treated sample indicates direct target engagement.[21]
Phase 3: Target Validation and Mechanism of Action Studies
Discovering a putative target through proteomics is not the endpoint. It is essential to validate that the engagement of this target by the compound is responsible for the observed biological or phenotypic effect.[4][22]
Direct Target Engagement Assays
These experiments use purified, recombinant versions of the top protein candidates from Phase 2 to confirm a direct, physical interaction with the compound and to quantify its binding affinity.
Methodology 4.1.1: Recombinant Protein-Based Assays
-
Surface Plasmon Resonance (SPR): Immobilize the recombinant target protein on a sensor chip and flow the compound over it. A binding event is detected in real-time, providing kinetic data (k_on, k_off) and the dissociation constant (K_D).
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event between the target protein and the compound in solution, providing a complete thermodynamic profile of the interaction.
-
Biochemical Activity Assays: If the identified target is an enzyme, a direct enzymatic assay can be performed to determine if the compound acts as an inhibitor or activator, yielding an IC50 or EC50 value.
Cellular Target Engagement and Pathway Analysis
These studies aim to link the binding event at the molecular level to the functional consequences within the cell.
Methodology 4.2.1: Genetic Approaches (CRISPR/siRNA) The most definitive way to validate a target's role in a compound's activity is through genetic manipulation.
Protocol:
-
Target Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein in a relevant cell line.
-
Phenotypic Assay: Perform the original phenotypic screen or a related functional assay on these modified cells.
-
Analysis: If the compound's effect is significantly diminished or completely abolished in the knockdown/knockout cells compared to control cells, it strongly validates that the protein is the functionally relevant target.
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Exploring the Chemical Space of Methoxyphenyl-Substituted Cyclobutanes: A Technical Guide for Drug Development Professionals
Abstract
The cyclobutane motif has emerged as a compelling structural element in modern medicinal chemistry, offering a unique combination of conformational rigidity and three-dimensional complexity. When substituted with methoxyphenyl groups, this scaffold presents a rich and underexplored chemical space with significant potential for the development of novel therapeutics. The methoxy group, a prevalent feature in many natural products and approved drugs, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and target-binding interactions. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential applications of methoxyphenyl-substituted cyclobutanes. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the promising, albeit still developing, therapeutic landscape of this unique class of compounds.
Introduction: The Strategic Value of the Methoxyphenyl-Cyclobutane Scaffold
The incorporation of small, strained ring systems into drug candidates has become an increasingly valuable strategy for navigating and optimizing chemical space.[1][2] The cyclobutane ring, in particular, offers several advantages over more flexible acyclic or larger cyclic systems. Its inherent ring strain results in a puckered, non-planar conformation, which can pre-organize substituents into well-defined spatial arrangements, thereby reducing the entropic penalty upon binding to a biological target.[3][4] This conformational restriction can lead to enhanced potency and selectivity.[5] Furthermore, the cyclobutane core can serve as a bioisostere for other common functionalities, such as alkenes or gem-dimethyl groups, potentially improving metabolic stability and other drug-like properties.[6]
The addition of a methoxyphenyl substituent to this rigid scaffold introduces another layer of strategic design. The methoxy group is a powerful modulator of a molecule's ADME (absorption, distribution, metabolism, and excretion) properties. It can enhance solubility, improve metabolic stability by blocking potential sites of oxidation, and engage in crucial hydrogen bonding and other non-covalent interactions within a target's binding pocket.[7] The combination of the rigid cyclobutane core and the electronically and sterically influential methoxyphenyl group thus presents a fertile ground for the discovery of novel bioactive molecules. While direct evidence for the biological activity of many methoxyphenyl-substituted cyclobutanes is still emerging, the demonstrated anticancer, anti-inflammatory, and antimicrobial activities of various methoxyphenyl-containing compounds provide a strong rationale for the exploration of this chemical space.[8][9][10]
Synthetic Strategies: Constructing the Cyclobutane Core
The construction of the cyclobutane ring is most commonly and efficiently achieved through [2+2] cycloaddition reactions.[11][12] This family of reactions, which can be initiated by light, heat, or a catalyst, involves the joining of two unsaturated components (typically alkenes) to form the four-membered ring.
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a powerful and versatile method for the synthesis of cyclobutanes. The reaction typically proceeds through the photoexcitation of one of the alkene partners to a triplet state, which then adds to the ground-state alkene in a stepwise fashion. For the synthesis of methoxyphenyl-substituted cyclobutanes, the dimerization of methoxy-substituted styrenes or cinnamates is a common approach.
A prime example is the synthesis of dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, which is achieved through the photodimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol using direct sunlight as the light source.[1][13] This reaction highlights the feasibility of using simple and environmentally benign conditions for the construction of these scaffolds.
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A Technical Guide to Novel Cyclobutane-Containing Carboxylic Acids in Drug Discovery
Abstract
The cyclobutane motif, a four-membered carbocycle, has emerged from a synthetic curiosity to a strategically important scaffold in modern medicinal chemistry. Its inherent structural properties, including a puckered conformation and conformational rigidity, provide distinct advantages in the design of novel therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.[1][2] This in-depth technical guide explores the synthesis, characterization, and biological applications of novel cyclobutane-containing carboxylic acids, a class of compounds demonstrating significant potential across a spectrum of therapeutic areas. We will delve into the rationale behind experimental designs, provide detailed protocols for key synthetic and analytical procedures, and present case studies of cyclobutane-containing carboxylic acids in drug development.
The Cyclobutane Advantage: A Paradigm Shift in Scaffold-Based Drug Design
The strategic incorporation of small carbocyclic rings into drug candidates has become a powerful tactic for medicinal chemists. The cyclobutane ring, in particular, offers a unique combination of structural features that can be leveraged to overcome common challenges in drug discovery.
1.1. Conformational Rigidity and Pre-organization
Unlike flexible aliphatic chains, the cyclobutane ring exists in a puckered conformation, which reduces torsional strain.[3][4][5] This inherent rigidity can "lock" a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its biological target and potentially leading to enhanced potency.[1] By restricting the conformational freedom of a molecule, the cyclobutane scaffold can also orient key pharmacophoric groups in a more favorable geometry for target engagement.[1][6]
1.2. A Unique Three-Dimensional Bioisostere
Cyclobutane moieties can serve as effective bioisosteres for other common chemical groups, such as gem-dimethyl groups, alkenes, phenyl rings, or larger cycloalkanes.[1][6][7] This substitution can introduce a unique three-dimensional vector space, leading to improved binding affinity and selectivity.[6][8] Furthermore, the replacement of metabolically labile groups with a stable cyclobutane ring can significantly enhance a drug candidate's pharmacokinetic profile.[2][6]
1.3. Modulation of Physicochemical Properties
The incorporation of a cyclobutane ring can influence a molecule's lipophilicity, solubility, and metabolic stability.[6][9] For instance, replacing a flexible alkyl chain with a cyclobutane can increase metabolic stability by shielding adjacent functional groups from enzymatic degradation.[6]
Synthetic Strategies for Accessing Novel Cyclobutane-Containing Carboxylic Acids
The synthesis of functionalized cyclobutanes has historically been challenging. However, recent advancements in synthetic methodology have made these valuable scaffolds more accessible.
2.1. [2+2] Photocycloaddition
The [2+2] photocycloaddition of two olefins is a fundamental and widely used method for constructing the cyclobutane core.[10][11] This approach allows for the creation of densely functionalized cyclobutane scaffolds with good stereocontrol.
2.2. Tandem Catalysis and Asymmetric Coupling
Recent innovations include cobalt-catalyzed tandem reactions that couple readily available precursors like 1,3-enynes and ethylene to form complex cyclobutanes with all-carbon quaternary centers.[12] This method offers a highly efficient and enantioselective route to chiral cyclobutane intermediates.
2.3. C–H Functionalization Logic
An alternative and powerful strategy involves the application of C–H functionalization logic.[13] This approach utilizes directing groups to achieve regio- and stereoselective functionalization of pre-existing cyclobutane rings, providing access to a diverse range of derivatives. A recent development in this area is the transannular γ-methylene C–H arylation of cycloalkane carboxylic acids, including cyclobutane derivatives.[14]
Experimental Protocol: Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid [15]
This protocol outlines a scalable, chromatography-free synthesis of a key cyclobutane intermediate for a potent RORγt inverse agonist.[15]
Objective: To synthesize cis-1,3-disubstituted cyclobutane carboxylic acid.
Materials:
-
Ketone starting material
-
Meldrum's acid
-
Sodium borohydride (NaBH₄)
-
Appropriate solvents and reagents for Wittig olefination, hydrogenation, and ester deprotection.
Procedure:
-
Knoevenagel Condensation: React the starting ketone with Meldrum's acid to form a cyclobutylidene Meldrum's acid derivative.
-
Diastereoselective Reduction: Reduce the cyclobutylidene Meldrum's acid derivative with NaBH₄ to yield the cis-1,3-disubstituted cyclobutane.
-
Purification: The diastereomeric ratio can be improved by recrystallization, with careful control of acidic impurities.
-
Decarboxylation and Ester Formation: Convert the Meldrum's acid derivative to a diester.
-
Selective Deprotection: Selectively deprotect one of the ester groups to yield the final cis-1,3-disubstituted cyclobutane carboxylic acid.
Causality: The diastereoselectivity of the reduction step is crucial for obtaining the desired cis isomer. The choice of reducing agent and careful control of reaction conditions are paramount. Recrystallization provides a scalable and efficient method for purification, avoiding the need for column chromatography.
Spectroscopic Characterization of Cyclobutane-Containing Carboxylic Acids
The unique structural features of cyclobutanes necessitate a thorough spectroscopic analysis to confirm their identity and stereochemistry.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable tools for characterizing cyclobutane derivatives. The coupling constants between protons on the cyclobutane ring can provide valuable information about their relative stereochemistry. The puckered nature of the ring can lead to complex splitting patterns that require careful analysis.[16][17]
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the carboxylic acid group (O-H and C=O stretching) and the cyclobutane ring.[18][19] Hydrogen bonding, both intermolecular and intramolecular, can also be investigated using IR spectroscopy.[18]
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their structure.[19]
Data Presentation: Physicochemical Properties of Cyclobutane Carboxylic Acid
| Property | Value | Source |
| Molecular Formula | C₅H₈O₂ | PubChem[19] |
| Molecular Weight | 100.12 g/mol | PubChem[19] |
| Boiling Point | 196 °C | Georganics[20] |
| Melting Point | -7 °C | Georganics[20] |
| XLogP3-AA | 0.6 | PubChem[19] |
Biological Applications and Case Studies
Cyclobutane-containing carboxylic acids have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
4.1. Anticancer Agents
The platinum-based anticancer drug Carboplatin, which contains a cyclobutane-1,1-dicarboxylate ligand, is a prime example of a successful cyclobutane-containing therapeutic.[2][6][8] The cyclobutane moiety was introduced to reduce the nephrotoxicity associated with its predecessor, Cisplatin.[2]
4.2. Antiviral and Antimicrobial Agents
Cyclobutane derivatives have demonstrated significant inhibitory activity against various viruses and bacteria. For example, certain cyclobutane derivatives of decanoic and oleic acids have shown potent anti-mycobacterial activity against Mycobacterium tuberculosis.[6][8] Substituted cyclobutane carboxylic acid compounds have also been investigated for their anti-influenza virus activity.[21]
4.3. Modulators of G-Protein Coupled Receptors (GPCRs)
Novel cyclobutane-containing carboxylic acids have been developed as modulators of GPR120, a receptor involved in glucose metabolism.[22] These compounds hold potential for the treatment of type 2 diabetes and related conditions.[22]
4.4. RORγt Inverse Agonists for Autoimmune Diseases
As mentioned in the experimental protocol, a cis-1,3-disubstituted cyclobutane carboxylic acid is a key component of TAK-828F, a potent and selective RORγt inverse agonist.[2][15] This compound is in clinical trials for the treatment of autoimmune diseases.[2] The rigid cyclobutane scaffold was crucial for improving the in vitro potency by reducing the entropic loss upon binding.[2]
Visualization: Generalized Synthetic Workflow for Cyclobutane Carboxylic Acids
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A Framework for the Preliminary Toxicity Assessment of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
Abstract
This technical guide outlines a comprehensive, tiered strategy for the preliminary toxicity assessment of the novel chemical entity, 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid. In the absence of existing toxicological data for this specific molecule, this guide establishes a robust framework leveraging modern, efficient, and ethically considerate methodologies. The proposed workflow initiates with in silico computational predictions to forecast potential liabilities, followed by a battery of in vitro assays to empirically assess cytotoxicity and genotoxicity. This approach, grounded in the principles of 21st-century toxicology, aims to provide a foundational safety profile, enabling informed decision-making in the early stages of drug development or chemical risk assessment. Each proposed step is supported by internationally recognized standards, such as the Organisation for Economic Co-operation and Development (OECD) guidelines, to ensure scientific rigor and regulatory relevance.
Introduction: The Imperative for Early-Stage Toxicity Profiling
The journey of a novel chemical entity from discovery to market is fraught with challenges, with safety-related attrition being a primary contributor to late-stage failures. A proactive, early-stage assessment of potential toxicity is therefore not merely a regulatory hurdle but a cornerstone of efficient and ethical chemical development. This guide focuses on this compound, a compound for which public toxicological data is not currently available. The proposed strategy is designed to be a cost-effective and rapid initial screen, identifying potential hazards before significant resources are invested.
Our approach is rooted in a tiered, evidence-gathering process. We begin with computational, in silico, methods to predict the toxicological properties of the compound based on its chemical structure. These predictions, while not definitive, provide a crucial roadmap for subsequent empirical testing. Following the computational analysis, a series of in vitro assays, conducted on cultured cells, will provide the first biological evidence of the compound's potential to cause cellular damage (cytotoxicity) or damage to genetic material (genotoxicity).[1][2] This structured workflow ensures that resources are used judiciously and that animal testing is considered only when a clear need has been identified, aligning with the 3Rs principles (Replacement, Reduction, and Refinement).
Physicochemical Characterization: The Foundation of Toxicological Assessment
A thorough understanding of a compound's physicochemical properties is a prerequisite for any toxicological evaluation. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and influence its interaction with biological systems. While no specific experimental data for this compound is readily available, related compounds suggest it is a solid at room temperature with a molecular weight that is conducive to biological activity.
| Property | Predicted/Inferred Value | Significance in Toxicity Assessment |
| Molecular Formula | C13H16O3 | Influences molecular weight and elemental composition. |
| Molecular Weight | ~220.26 g/mol | Affects diffusion and transport across biological membranes. |
| LogP (Octanol/Water Partition Coefficient) | Predicted to be moderately lipophilic | Indicates potential for membrane permeability and bioaccumulation. |
| Water Solubility | Predicted to be low to moderate | Affects bioavailability and the choice of vehicle for in vitro assays. |
| pKa (Acid Dissociation Constant) | Predicted to be acidic | Determines the ionization state at physiological pH, impacting receptor interaction and membrane transport. |
This data is inferred from the chemical structure and data on similar compounds, and should be confirmed experimentally.
Tier 1: In Silico Toxicity Prediction
The initial step in our assessment is the use of computational models to predict the toxicological profile of this compound.[3][4] These in silico methods use a chemical's structure to predict its biological activity, offering a rapid and cost-effective way to identify potential hazards.[5]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are computational tools that correlate the chemical structure of a compound with its toxicological effects.[3] By comparing our target molecule to databases of compounds with known toxicities, we can predict a range of potential adverse effects, including mutagenicity, carcinogenicity, and hepatotoxicity.
Experimental Protocol: QSAR Analysis
-
Structure Input: The 2D structure of this compound is converted into a machine-readable format (e.g., SMILES).
-
Model Selection: A suite of validated QSAR models will be employed, such as those available in the OECD QSAR Toolbox, VEGA, and ToxTree.[5] This multi-model approach provides a more robust prediction.
-
Endpoint Prediction: The models will be used to predict key toxicological endpoints, including:
-
Bacterial mutagenicity (Ames test)
-
In vitro micronucleus formation
-
Carcinogenicity
-
Hepatotoxicity
-
Skin sensitization
-
-
Data Interpretation: The output from each model will be critically evaluated. A "weight of evidence" approach will be used, considering the confidence scores and the applicability domain of each model.
Caption: In Silico Toxicity Prediction Workflow.
Tier 2: In Vitro Cytotoxicity Assessment
Following the in silico predictions, the next logical step is to assess the compound's effect on cell viability using in vitro methods.[1][6] These assays provide the first empirical data on the concentration at which the compound causes cell death. We propose a two-pronged approach using assays that measure different cytotoxicity mechanisms.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.[7] A decrease in metabolic activity is indicative of cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Culture: A human cell line, such as HepG2 (liver carcinoma), will be cultured in 96-well plates. HepG2 cells are chosen for their metabolic competence, providing insight into potential liver toxicity.
-
Compound Exposure: Cells will be treated with a range of concentrations of this compound for 24 and 48 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) will be included.
-
MTT Addition: After the incubation period, MTT solution will be added to each well and incubated to allow for the formation of formazan crystals.
-
Data Acquisition: The formazan crystals will be solubilized, and the absorbance will be read using a microplate spectrophotometer.
-
Data Analysis: The absorbance values will be used to calculate the percentage of cell viability relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) will be determined.
LDH Release Assay: Assessing Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from cells with damaged plasma membranes.[8][9] This assay complements the MTT assay by providing a direct measure of cell lysis.
Experimental Protocol: LDH Assay
-
Cell Culture and Exposure: The experimental setup will be similar to the MTT assay, with cells cultured and exposed to the test compound in 96-well plates.
-
Supernatant Collection: After the treatment period, a portion of the cell culture supernatant will be collected.
-
LDH Reaction: The supernatant will be mixed with the LDH assay reagent, which contains lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant will catalyze a reaction that leads to the formation of a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product will be measured using a microplate spectrophotometer.
-
Data Analysis: The amount of LDH release will be quantified and expressed as a percentage of the positive control (cells lysed with a detergent).
| Assay | Endpoint Measured | Principle |
| MTT Assay | Cell Viability (Metabolic Activity) | Enzymatic reduction of MTT to formazan by viable cells.[7] |
| LDH Release Assay | Cytotoxicity (Membrane Integrity) | Measurement of LDH released from damaged cells.[8] |
Tier 3: In Vitro Genotoxicity Assessment
Genotoxicity assessment is a critical component of safety testing, as damage to genetic material can lead to mutations and cancer.[10] The standard preliminary genotoxicity screen consists of a battery of tests to assess different genotoxic mechanisms.[11][12]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying substances that can cause gene mutations.[10][11] It uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The assay measures the ability of a test chemical to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[10] This test is a cornerstone of genotoxicity testing and is recommended by regulatory agencies worldwide, including the OECD (Guideline 471).[13][14]
Experimental Protocol: Ames Test (OECD 471)
-
Bacterial Strains: A set of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) will be used to detect different types of mutations.
-
Metabolic Activation: The test will be conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be genotoxic.
-
Exposure: The bacterial strains will be exposed to various concentrations of this compound.
-
Plating: The treated bacteria will be plated on a minimal glucose agar medium.
-
Incubation and Colony Counting: The plates will be incubated for 48-72 hours, and the number of revertant colonies will be counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect chromosomal damage.[10][11] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates that a substance is clastogenic (causes chromosomal breaks) or aneugenic (causes chromosome loss).[10] This assay is also recommended by the OECD (Guideline 487).[13]
Experimental Protocol: In Vitro Micronucleus Assay (OECD 487)
-
Cell Culture: A mammalian cell line, such as CHO (Chinese Hamster Ovary) or human peripheral blood lymphocytes, will be used.
-
Compound Exposure: The cells will be treated with the test compound at multiple concentrations, with and without metabolic activation (S9).
-
Cytochalasin B Treatment: Cytochalasin B is added to block cytokinesis, allowing for the identification of cells that have undergone one cell division.
-
Cell Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific stain (e.g., DAPI).
-
Microscopic Analysis: The frequency of micronucleated cells in binucleated cells is determined by microscopic examination.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Caption: Tiered Strategy for Preliminary Toxicity Assessment.
Summary and Recommendations
This technical guide has outlined a systematic and scientifically robust strategy for the preliminary toxicity assessment of this compound. By integrating in silico predictions with a targeted battery of in vitro assays, this framework allows for an efficient and ethical initial characterization of the compound's safety profile.
The proposed workflow will:
-
Provide an early indication of potential toxicological liabilities , allowing for informed decisions on the continued development of the compound.
-
Generate foundational data that can be used to design more complex, targeted toxicity studies if necessary.
-
Adhere to international guidelines , ensuring the quality and regulatory relevance of the data.
The results of this preliminary assessment will form the basis of a comprehensive safety profile for this compound. A positive finding in any of the genotoxicity assays would be a significant cause for concern and would likely halt further development without a thorough investigation into the mechanism of toxicity. Conversely, a clean profile in these preliminary tests would provide confidence to proceed with further preclinical development. This tiered approach represents a best-practice model for modern, efficient, and responsible chemical safety assessment.
References
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Title: In silico toxicology: computational methods for the prediction of chemical toxicity Source: National Center for Biotechnology Information URL: [Link]
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Title: In Silico Toxicity Prediction Source: PozeSCAF URL: [Link]
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Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL: [Link]
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Title: Exploring In Silico Modeling: Applications in Drug Development Source: Labcorp URL: [Link]
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Title: In vitro toxicology Source: Wikipedia URL: [Link]
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Title: Understanding In Vitro and In Vivo Toxicology Testing for Chemicals Source: ChemSafetyPro.COM URL: [Link]
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Title: From Ames to micronucleus: bridging mutagenicity and clastogenicity Source: GenEvolutioN URL: [Link]
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Title: In silico prediction of toxicity and its applications for chemicals at work Source: National Center for Biotechnology Information URL: [Link]
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Title: In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research Source: National Center for Biotechnology Information URL: [Link]
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Title: Making in silico predictive models for toxicology FAIR Source: ResearchGate URL: [Link]
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Title: 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS Source: National Toxicology Program (NTP) URL: [Link]
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Title: Guidance on a strategy for genotoxicity testing of chemicals Source: GOV.UK URL: [Link]
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Title: In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride Source: PubMed URL: [Link]
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Title: Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles Source: National Center for Biotechnology Information URL: [Link]
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Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information URL: [Link]
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Methodological & Application
"experimental protocol for the synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid"
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The described two-step methodology involves an initial alkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane to form the cyclobutane nitrile intermediate, followed by a robust hydrolysis to yield the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, mechanistic insights, and a comprehensive, self-validating protocol.
Introduction and Scientific Rationale
Substituted cyclobutane moieties are increasingly incorporated into drug candidates to explore novel chemical space and improve pharmacokinetic properties. The specific target molecule, this compound, presents a unique combination of a sterically demanding cyclobutane core and an electronically influential methoxy-substituted aromatic ring. This structural motif is of significant interest for the development of novel therapeutics.
The synthetic strategy outlined herein was chosen for its reliability and scalability. The formation of the cyclobutane ring is achieved through a well-established intramolecular cyclization of a dinitrile precursor, which is not detailed here, or more directly via alkylation of a suitable nitrile. The subsequent hydrolysis of the nitrile to a carboxylic acid is a fundamental and widely applicable transformation in organic synthesis.[1][2][3] The choice of 2-methoxyphenylacetonitrile as the starting material is strategic, as the methoxy group can influence the reactivity of the aromatic ring and provide a handle for further functionalization.[4][5]
Synthetic Strategy Overview
The synthesis proceeds in two key stages, as depicted in the workflow diagram below. The first stage involves the formation of the 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile intermediate. This is achieved by the dialkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane in the presence of a strong base. The second stage is the hydrolysis of the nitrile group to the corresponding carboxylic acid. Both acidic and basic hydrolysis methods are common for this transformation.[6][7][8] This protocol will detail an acidic hydrolysis approach, which directly yields the carboxylic acid upon workup.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methoxyphenylacetonitrile | 98% | Sigma-Aldrich | [5] |
| 1,3-Dibromopropane | 99% | Acros Organics | |
| Sodium Hydride | 60% dispersion in mineral oil | Sigma-Aldrich | Handle with extreme care |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore | |
| Concentrated Sulfuric Acid | ACS Reagent Grade | Fisher Scientific | |
| Diethyl Ether | ACS Reagent Grade | Fisher Scientific | |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | ||
| Anhydrous Magnesium Sulfate |
Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile
Reaction Principle: This step involves the deprotonation of the benzylic carbon of 2-methoxyphenylacetonitrile using a strong base, sodium hydride, to form a nucleophilic carbanion. This carbanion then undergoes a double SN2 reaction with 1,3-dibromopropane to form the cyclobutane ring.
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.0 g, 50 mmol, 2.5 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Add anhydrous THF (100 mL) to the flask.
-
In a separate flask, dissolve 2-methoxyphenylacetonitrile (2.94 g, 20 mmol, 1.0 eq) in anhydrous THF (20 mL).
-
Slowly add the 2-methoxyphenylacetonitrile solution to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Cool the reaction mixture to 0 °C and add 1,3-dibromopropane (4.04 g, 20 mmol, 1.0 eq) dropwise.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with water (10 mL).
-
Partition the mixture between diethyl ether (100 mL) and water (50 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile as a pale yellow oil.
Step 2: Hydrolysis of 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile to this compound
Reaction Principle: The nitrile is hydrolyzed under acidic conditions. The nitrogen atom of the nitrile is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[1][8]
Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.
Procedure:
-
In a 100 mL round-bottom flask, combine the 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile (from the previous step, assuming ~15 mmol) with a mixture of concentrated sulfuric acid (15 mL) and water (15 mL).
-
Heat the mixture to reflux (approximately 120 °C) with vigorous stirring for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (100 g).
-
A white precipitate of the carboxylic acid should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
To purify, dissolve the crude solid in a minimal amount of hot ethanol and recrystallize by the slow addition of water.
-
Filter the purified crystals, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum to yield this compound as a white crystalline solid.
Characterization and Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass |
| Purity (HPLC) | >95% |
Safety Precautions
-
Sodium Hydride: A highly flammable and reactive solid. Handle under an inert atmosphere and away from water and protic solvents.
-
1,3-Dibromopropane: A lachrymator and potential carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate PPE, including gloves, lab coat, and eye protection.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete deprotonation or reaction with residual water. | Ensure all glassware is flame-dried and reagents are anhydrous. Increase the amount of sodium hydride slightly. |
| Incomplete hydrolysis in Step 2 | Insufficient reaction time or temperature. | Increase the reflux time and ensure the temperature is maintained. |
| Oily product after hydrolysis | Impurities or incomplete reaction. | Purify the crude product by column chromatography before recrystallization. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. The methodology is well-established and can be adapted for the synthesis of related analogs. The detailed explanations and troubleshooting guide are intended to facilitate the successful execution of this synthesis by researchers in various fields of chemical science.
References
- Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- ReactionFlash. (n.d.). Nitrile to Acid - Common Conditions.
- Chemistry LibreTexts. (2019, August 12). 12.7: Making Carboxylic Acids by the Hydrolysis of Nitriles.
- Chemguide. (n.d.). Hydrolysing Nitriles.
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
- Sciencemadness Discussion Board. (2011, February 17). Nitrile hydrolysis methods to get carboxylic acids.
-
Cason, J., & Way, R. L. (1950). The Preparation of Cyclobutanecarboxylic Acid. The Journal of Organic Chemistry, 15(1), 123-126. [Link]
-
Wipf, P., & Maciejewski, J. P. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2739–2751. [Link]
-
Educator.com. (2011, February 16). Carboxylic Acids Synthesis Using Nitriles | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Britannica. (2025, December 12). Carboxylic acid - Nitriles, Synthesis, Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes. Retrieved from [Link]
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Application Note & Protocols: High-Purity Isolation of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
Abstract
This guide provides a comprehensive framework for the purification of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. Recognizing that the purity of such intermediates is paramount for downstream success, we present a multi-tiered strategy employing acid-base extraction, recrystallization, and optional chromatographic polishing. Each protocol is detailed with step-by-step instructions, causal explanations for experimental choices, and methods for purity validation, ensuring researchers can achieve high levels of purity reliably and efficiently.
Introduction and Physicochemical Profile
This compound is a substituted aromatic carboxylic acid. Its structural features—a carboxylic acid group, an aromatic ring, and a cyclobutane moiety—dictate its chemical behavior and inform the optimal purification strategy. The acidic proton of the carboxyl group is the most reactive site, making it amenable to acid-base chemistry, which forms the cornerstone of its separation from non-acidic impurities.
Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on structural analogs. These parameters are critical for designing effective purification protocols.
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₁₂H₁₄O₃ | - |
| Molecular Weight | 206.24 g/mol | - |
| Estimated pKa | ~4.5 - 5.0 | Based on the pKa of cyclobutanecarboxylic acid (~4.8) and benzoic acid (~4.2)[1]. This acidity is sufficient for deprotonation by a weak base like sodium bicarbonate, enabling selective extraction. |
| Physical Form | Expected to be a solid at room temperature. | Aromatic carboxylic acids are typically crystalline solids. This allows for purification by recrystallization. |
| Solubility Profile | Soluble in polar organic solvents (e.g., Ethyl Acetate, Dichloromethane, THF, Acetone). Insoluble in water at neutral or acidic pH. Soluble in aqueous base as its carboxylate salt. | The molecule's organic backbone confers solubility in organic solvents, while the carboxylate salt's ionic character ensures solubility in aqueous base[2][3]. |
Common Impurity Profile
The nature of impurities is intrinsically linked to the synthetic route. A common approach to synthesizing such molecules involves the alkylation of a substituted phenylacetic acid derivative[4]. Potential impurities may include:
-
Neutral Organic Impurities: Unreacted starting materials, non-acidic byproducts, or products from side reactions.
-
Basic Impurities: Amine-based catalysts or reagents used during the synthesis.
-
Acidic Impurities: Residual starting materials like 2-methoxyphenylacetic acid.
The primary goal is to efficiently remove neutral and basic impurities, which can be achieved robustly through acid-base extraction.
Primary Purification: Selective Acid-Base Extraction
This technique is the most effective first step for purifying carboxylic acids. It leverages the reversible conversion of the water-insoluble acid into its water-soluble carboxylate salt, physically separating it from neutral and basic contaminants.[5][6][7]
Principle of Separation
The crude material is dissolved in an organic solvent immiscible with water. Upon adding an aqueous base (e.g., NaHCO₃), the carboxylic acid is deprotonated, forming the sodium salt. This ionic salt migrates into the aqueous layer, leaving neutral impurities behind in the organic layer. The layers are separated, and the aqueous layer containing the pure carboxylate salt is then re-acidified, causing the purified carboxylic acid to precipitate out of the solution.[2][3]
Workflow for Acid-Base Extraction
Caption: Workflow for acid-base extraction purification.
Detailed Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
-
First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and invert it gently several times, venting frequently to release the pressure from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.[7]
-
Layer Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery of the acid. Combine this aqueous extract with the first one.[7]
-
Isolate Neutral Impurities (Optional): The remaining organic layer contains neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to recover these compounds for analysis if needed.[6]
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, verify with litmus paper). A white precipitate of the purified carboxylic acid should form.
-
Collection: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of ice-cold deionized water to remove residual inorganic salts. Dry the purified product thoroughly, preferably in a vacuum oven, to remove all traces of water.
Secondary Purification: Recrystallization
For achieving analytical-grade purity, recrystallization is the preferred next step. This process relies on the principle that the target compound and its impurities have different solubilities in a given solvent system.
Selecting the Optimal Solvent
The ideal recrystallization solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C).[3] Conversely, impurities should either be insoluble in the hot solvent or remain fully dissolved when the solution is cooled.
Table for Solvent Screening:
| Solvent / System | Polarity | Boiling Point (°C) | Rationale & Comments |
| Toluene | Low | 111 | Good for aromatic compounds. May require a co-solvent like hexane or petroleum ether to reduce cold solubility.[8] |
| Ethanol/Water | High | Variable | A versatile polar system. Dissolve in hot ethanol, then add hot water dropwise until turbidity appears. Re-heat to clarify and then cool slowly.[8][9] |
| Ethyl Acetate / Hexane | Medium | Variable | A widely used system. Dissolve in a minimum of hot ethyl acetate, then add hexane slowly until the solution becomes cloudy. Re-heat and cool.[9] |
| Acetone | High | 56 | A strong solvent; often requires an anti-solvent like hexane to induce crystallization. |
Recommendation: Begin screening with an Ethyl Acetate/Hexane or Toluene/Hexane system.
Workflow for Recrystallization
Caption: Step-by-step workflow for purification by recrystallization.
Detailed Protocol
-
Dissolution: Place the solid from the acid-base extraction into an Erlenmeyer flask. In a separate flask, heat your chosen recrystallization solvent. Add the minimum amount of hot solvent to the solid to dissolve it completely.[3]
-
Hot Filtration (If Necessary): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold recrystallization solvent to rinse away any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the final product in a vacuum oven to remove all residual solvent.
Optional Polishing: Flash Column Chromatography
For applications demanding the highest purity or for separating structurally similar acidic impurities, flash column chromatography is a powerful tool.
Key Consideration: Carboxylic acids can exhibit poor behavior (streaking or tailing) on standard silica gel due to strong interactions with surface silanol groups.[7] This can be overcome by modifying the mobile phase.
Recommended Chromatographic Conditions:
| Parameter | Normal-Phase | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel | C18-functionalized Silica[10] |
| Mobile Phase | Hexane / Ethyl Acetate + 0.5-1% Acetic Acid | Water / Acetonitrile + 0.1% Formic Acid or TFA |
| Rationale for Additive | The acid additive ensures the analyte remains fully protonated, minimizing interaction with the silica and leading to sharper peaks.[7] | The acid modifier controls the pH to ensure consistent protonation and improves peak shape.[10] |
| Elution Order | Less polar compounds elute first. | More polar compounds elute first. |
Purity Assessment and Validation
The success of any purification protocol must be validated by analytical methods.
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp melting point over a narrow range (e.g., < 2 °C). A broad or depressed melting range indicates the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show sharp signals corresponding to the target molecule with correct integrations and the absence of signals from impurities or residual solvents.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to assess purity. A pure sample should yield a single major peak, allowing for quantification of purity (e.g., >99% by area).
Conclusion
The purification of this compound is most effectively achieved through a logical, multi-step approach. A primary acid-base extraction efficiently removes the bulk of neutral and basic impurities. Subsequent recrystallization from a suitable solvent system yields a product of high crystalline purity. For applications requiring the utmost purity, flash chromatography with a modified mobile phase serves as an excellent final polishing step. The combination of these techniques, validated by appropriate analytical methods, provides a robust pathway to obtaining material suitable for the most demanding research and development applications.
References
-
Chempedia. General procedures for the purification of Carboxylic acids. LookChem.
-
Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO Application Note AN78.
-
University of Colorado Boulder. Acid-Base Extraction. Department of Chemistry Lab Manual.
-
Vernier Software & Technology. Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
-
Barattini, R., & Taticchi, A. (2001). Process for the purification of aromatic carboxylic acids. U.S. Patent No. US6833472B2. Google Patents.
-
Lee, K., et al. (2013). Process for purification of aromatic carboxylic acids. U.S. Patent No. US8492583B2. Google Patents.
-
StudyMoose. Acid base extraction flow chart.
-
BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
-
BenchChem. (2025). Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
-
Matyjaszczyk, I., & Niestrój, A. (1998). Chromatographic separations of aromatic carboxylic acids. PubMed.
-
Smolecule. 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid.
-
University of California, Los Angeles. Recrystallisation. Chemistry Department Handout.
-
University of Rochester. Solvents for Recrystallization. Department of Chemistry.
-
Douglas, C. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
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- 1. Buy 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | 1394041-96-3 [smolecule.com]
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Application Note & Protocol: Quantitative Analysis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Introduction
1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid is a novel carboxylic acid derivative with potential applications in pharmaceutical development. Accurate and precise quantification of this analyte in various matrices, including bulk drug substance, formulated products, and biological fluids, is critical for pharmacokinetic studies, quality control, and regulatory compliance. This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value (Predicted) | Implication for Analysis |
| Molecular Formula | C12H14O3 | Dictates the monoisotopic mass for mass spectrometry. |
| Molecular Weight | 206.24 g/mol | Used for concentration calculations. |
| pKa | ~4.5 | The acidic nature of the carboxylic acid group is key for pH optimization in HPLC and extraction. |
| LogP | ~2.8 | Indicates moderate lipophilicity, suitable for reversed-phase HPLC and liquid-liquid extraction. |
| UV Absorbance | Max ~220 nm, ~275 nm | The methoxyphenyl chromophore allows for UV detection in HPLC. |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of this compound, particularly for assay and impurity profiling in drug substances and products. The method leverages the analyte's UV absorbance for detection.
Causality in Experimental Design
The selection of a reversed-phase C18 column is based on the analyte's moderate lipophilicity. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is chosen to ensure good peak shape and retention. The pH of the mobile phase is maintained below the pKa of the carboxylic acid to suppress its ionization and promote retention on the nonpolar stationary phase. A wavelength of 240 nm is selected as a compromise for detecting the parent compound and potential related substances.[6]
Experimental Workflow: HPLC-UV
Caption: Workflow for HPLC-UV analysis.
Detailed Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[6]
-
Dipotassium hydrogen phosphate (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[6]
-
Analytical balance
-
pH meter
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 60:40 v/v). Filter and degas before use.
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is recommended.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing an appropriate amount of the analyte and prepare a solution with a final concentration within the calibration range using the diluent.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min[6][7] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL[6] |
| Detection Wavelength | 240 nm[6] |
| Run Time | 10 minutes |
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers high resolution and structural information. Carboxylic acids are generally polar and non-volatile, necessitating derivatization to improve their chromatographic behavior.[8] Silylation is a common and effective derivatization technique for this purpose.[8]
Causality in Experimental Design
Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen in the carboxylic acid group with a nonpolar trimethylsilyl (TMS) group.[8] This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. Electron ionization (EI) is used to generate characteristic fragment ions for selective and sensitive detection by the mass spectrometer.
Experimental Workflow: GC-MS with Derivatization
Caption: Workflow for GC-MS analysis with silylation.
Detailed Protocol: GC-MS Quantification
1. Materials and Reagents:
-
Reference standard and samples
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine or Acetonitrile (anhydrous, GC grade)
-
Internal Standard (IS) (e.g., a structurally similar carboxylic acid not present in the sample)
2. Instrumentation:
-
GC-MS system with an autosampler
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
3. Sample and Standard Preparation:
-
Prepare stock solutions of the analyte and IS in a suitable solvent.
-
For each calibration point and sample, aliquot a known volume into a reaction vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) of characteristic ions |
5. Data Analysis:
-
Identify the characteristic ions of the derivatized analyte and IS.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Quantify the analyte in samples using this calibration curve.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low levels of analytes in complex biological matrices like plasma, due to its superior sensitivity and selectivity.[9][10]
Causality in Experimental Design
This method combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. Electrospray ionization (ESI) in negative mode is ideal for deprotonating the carboxylic acid, forming the [M-H]⁻ precursor ion. Collision-induced dissociation (CID) of this precursor ion generates specific product ions. Monitoring these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity, minimizing interference from the biological matrix.[9] Sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to remove proteins and phospholipids that can cause ion suppression.[11]
Experimental Workflow: LC-MS/MS from Plasma
Caption: Workflow for LC-MS/MS analysis from plasma.
Detailed Protocol: LC-MS/MS Quantification in Human Plasma
1. Materials and Reagents:
-
Reference standard and a stable isotope-labeled internal standard (SIL-IS), if available.
-
Human plasma (K2-EDTA)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an ESI source
-
UPLC/HPLC column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm)
3. Sample and Standard Preparation:
-
Stock and Calibration Standards: Prepare in methanol.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution.
-
Add 20 µL of 2% formic acid in water to acidify the sample.
-
Add 600 µL of MTBE, vortex for 1 minute.[11]
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Liquid Chromatograph | |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B in 2.5 min, hold 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| MRM Transitions | To be determined by infusion of the standard |
5. Data Analysis:
-
Optimize MRM transitions (precursor ion, product ion, collision energy) for the analyte and IS.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against concentration, using a weighted (1/x²) linear regression.
-
Quantify the analyte in plasma samples from the regression equation.
IV. Method Validation
All analytical methods must be validated to ensure they are fit for their intended purpose.[3][5] Validation should be performed according to ICH Q2(R2) guidelines and includes the following parameters:[1][3]
| Validation Parameter | HPLC-UV Assay | GC-MS | LC-MS/MS (Bioanalytical) |
| Specificity | Assess peak purity using a DAD detector; analyze placebo and degraded samples.[2][4] | Analyze blank matrix and potential interferences to ensure no co-eluting peaks at the analyte's retention time and m/z. | Analyze multiple sources of blank matrix to check for interferences at the analyte's retention time and MRM transition. |
| Linearity | Minimum of 5 concentrations.[4] r² ≥ 0.999. | Minimum of 6 non-zero standards. r² ≥ 0.995. | Minimum of 6 non-zero standards. r² ≥ 0.99. |
| Range | Typically 80-120% of the test concentration.[4] | Defined by the LLOQ and ULOQ. | Defined by the Lower and Upper Limits of Quantification (LLOQ, ULOQ). |
| Accuracy | 9 determinations across 3 concentration levels (e.g., 80%, 100%, 120%).[4] Recovery: 98.0-102.0%. | 3 concentrations (low, mid, high QC), n=5. Mean accuracy within ±15% of nominal (±20% at LLOQ). | 3 concentrations (low, mid, high QC), n=5. Mean accuracy within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability (n=6) and intermediate precision. RSD ≤ 2%.[2] | Intra- and inter-day precision at 3 QC levels. RSD ≤ 15% (≤ 20% at LLOQ). | Intra- and inter-day precision at 3 QC levels. RSD ≤ 15% (≤ 20% at LLOQ). |
| Limit of Quantitation (LOQ) | S/N ratio of 10. | S/N ratio of 10. | Lowest standard on the curve meeting accuracy and precision criteria. |
| Robustness | Vary parameters like mobile phase pH, column temperature, flow rate.[2] | Vary GC oven ramp rate, flow rate. | Not typically required for bioanalytical methods. |
| Stability | Solution stability, freeze-thaw, etc. | Bench-top, freeze-thaw, long-term stability. | Bench-top, freeze-thaw, long-term stability in matrix.[12] |
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
-
Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry. PubMed. Available at: [Link]
-
Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. PubMed. Available at: [Link]
-
Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. ResearchGate. Available at: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central. Available at: [Link]
-
Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Available at: [Link]
-
Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. SciSpace. Available at: [Link]
-
GC-MS and LC-MS methods presented for carboxylic acid determination and related high. ResearchGate. Available at: [Link]
-
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. Available at: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health. Available at: [Link]
-
Strategies in quantitative LC‐MS/MS analysis of unstable small molecules in biological matrices. Scilit. Available at: [Link]
-
Determination of Clopidogrel Carboxylic Acid in Human Plasma by LC-MS/MS. ResearchGate. Available at: [Link]
- Method of analysis of carboxylic acid by mass spectrometry. Google Patents.
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]
-
Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). ResearchGate. Available at: [Link]
-
Separation of 1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Analytical Methods. ResearchGate. Available at: [Link]
-
multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org. Available at: [Link]
-
HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies. Available at: [Link]
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Application Notes: 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid as a Scaffold in Medicinal Chemistry
Introduction: The Value Proposition of a Constrained Aryl-Carboxylic Acid Scaffold
In modern drug discovery, the design of novel molecular scaffolds that offer a unique three-dimensional (3D) arrangement of pharmacophoric groups is paramount for achieving high target affinity and selectivity. The 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid scaffold presents a compelling starting point for library synthesis. It combines several advantageous features:
-
A Rigid Cyclobutane Core: Unlike flexible aliphatic chains, the cyclobutane ring imposes significant conformational constraints.[1][2] This rigidity can pre-organize substituents into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][3][4] The puckered, non-planar structure of the cyclobutane ring provides access to novel chemical space compared to more common flat aromatic rings.[3][5][6]
-
The 2-Methoxyphenyl Group: This substituted aryl moiety offers distinct properties. The methoxy group can act as a hydrogen bond acceptor and its position can influence the molecule's conformation through steric interactions.[7] Furthermore, strategic placement of a methoxy group can block sites of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.[1] Deletion or modification of this group, as seen in structure-activity relationship (SAR) studies of other scaffolds, can drastically alter receptor affinity and selectivity, highlighting its importance in molecular recognition.[8]
-
A Versatile Carboxylic Acid Handle: The carboxylic acid functional group is a cornerstone of medicinal chemistry. It serves as a key interaction point (e.g., forming salt bridges or hydrogen bonds with target proteins) and, critically, acts as a versatile synthetic handle for derivatization, most commonly through amide bond formation.[9][10]
This document provides a technical guide for researchers, outlining the rationale, synthetic utility, and potential applications of the this compound scaffold in target-oriented drug discovery.
Rationale for Scaffold Selection in Drug Design
The selection of a scaffold is a critical decision in a hit-to-lead campaign. The this compound framework is particularly attractive for several reasons:
-
Metabolic Stability: The cyclobutane ring is a saturated carbocycle and is generally more resistant to metabolic degradation than comparable linear or unsaturated systems.[1][3] This can lead to improved half-life and oral bioavailability.
-
Bioisosteric Replacement: The cyclobutane core can serve as a bioisostere for other groups, such as gem-dimethyl units or even phenyl rings, offering a way to navigate challenging intellectual property landscapes or solve specific ADME (Absorption, Distribution, Metabolism, and Excretion) issues.[1][5][11]
-
Improved Physicochemical Properties: The introduction of sp3-rich, non-planar scaffolds like cyclobutane can disrupt crystal packing and improve aqueous solubility compared to their flat aromatic counterparts, a common hurdle in drug development.[11][12]
-
Precise Vectorial Control: The quaternary carbon at the 1-position of the cyclobutane ring acts as a stable anchor, projecting the 2-methoxyphenyl and the derivatizable carboxylic acid groups in well-defined vectors. This allows for systematic exploration of the chemical space around a target's binding pocket.
Synthetic Protocols and Derivatization Strategies
A robust and scalable synthetic route is essential for utilizing a scaffold in a medicinal chemistry program.
Protocol 1: Synthesis of the Core Scaffold
A plausible multi-step synthesis can be designed based on established organic chemistry principles.[13][14][15][16][17] This protocol outlines a conceptual pathway.
Workflow for Core Scaffold Synthesis
Caption: Conceptual synthetic route for the core scaffold.
Step-by-Step Procedure:
-
Formation of Organometallic Reagent: To a solution of 2-bromoanisole (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (N2 or Ar), add n-butyllithium (1.05 eq) dropwise. Stir for 1 hour to form the 2-methoxyphenyllithium reagent. Alternatively, a Grignard reagent can be prepared by reacting 2-bromoanisole with magnesium turnings.
-
Nucleophilic Addition: To the freshly prepared organometallic solution at -78 °C, add a solution of cyclobutanone (1.1 eq) in the same anhydrous solvent dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation of Alcohol: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-methoxyphenyl)cyclobutan-1-ol intermediate. Purify by column chromatography if necessary.
-
Oxidation to Carboxylic Acid: Dissolve the intermediate alcohol in acetone. Cool the solution in an ice bath and add Jones reagent (CrO3/H2SO4) dropwise until a persistent orange color is observed. Stir for 4 hours at room temperature.
-
Final Work-up and Purification: Quench the excess oxidant with isopropanol. Remove the acetone under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Purify by recrystallization or column chromatography.
Self-Validation: The identity and purity of the final compound and all intermediates must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Library Generation via Amide Coupling
The carboxylic acid is an ideal handle for creating a diverse library of analogues. Standard peptide coupling reagents are highly effective.[10][18][19]
Step-by-Step Procedure for Amide Formation:
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as EDC (1.1 eq) and an additive like HOBt (1.1 eq). Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the activated acid solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction and Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Trustworthiness: This protocol is a standard and robust method for amide bond formation, widely used in pharmaceutical research.[9][10] The success of the reaction is readily verified by LC-MS analysis of the crude and purified material.
Application Case Study: Targeting a Novel G-Protein Coupled Receptor (GPCR)
To illustrate the utility of the scaffold, we propose a hypothetical drug discovery workflow targeting "Receptor-Y," a novel GPCR implicated in a neurodegenerative disease.
Drug Discovery Workflow
Caption: A typical workflow for scaffold-based drug discovery.
Protocol 3: Primary Screening via Radioligand Competition Binding Assay
The initial library of compounds would be screened to identify molecules that bind to Receptor-Y. A radioligand binding assay is a sensitive and quantitative method for this purpose.[20][21][22]
Materials:
-
Cell membranes from HEK293 cells stably expressing Receptor-Y.
-
Radioligand: [³H]-L, a known high-affinity ligand for Receptor-Y.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters (GF/C, pre-soaked in 0.3% PEI).
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Procedure:
-
Plate Setup: In a 96-well plate, add assay components in the following order:
-
150 µL of Receptor-Y membrane preparation (e.g., 10 µg protein/well).
-
50 µL of test compound (from the synthesized library, at a screening concentration of 10 µM) or vehicle for total binding wells. For non-specific binding (NSB) wells, add a high concentration of a known unlabeled ligand.
-
50 µL of [³H]-L radioligand at a concentration near its Kd value.
-
-
Incubation: Incubate the plate for 60 minutes at 30 °C with gentle agitation.[22] This allows the binding reaction to reach equilibrium.[21]
-
Harvesting: Terminate the assay by rapid vacuum filtration through the GF/C filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[22]
-
Data Analysis: Calculate the percent inhibition for each test compound using the formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)) Compounds showing >50% inhibition are considered "hits" and are selected for IC₅₀ determination.
Structure-Activity Relationship (SAR) Insights
Following the primary screen, hits would be resynthesized and their potency (IC₅₀ or Kᵢ) determined. The subsequent synthesis of new analogues would be guided by the initial SAR.
Table 1: Hypothetical SAR Data for Scaffold Derivatives against Receptor-Y
| Compound ID | R-Group (Amine Component) | Structure of R-Group | Kᵢ (nM) | Notes |
| Scaffold | -OH (Carboxylic Acid) | - | >10,000 | Core scaffold is inactive. |
| Y-001 | Benzylamine | Ph-CH₂- | 850 | Initial hit, moderate potency. Aromatic group is tolerated. |
| Y-002 | 4-Fluorobenzylamine | 4-F-Ph-CH₂- | 320 | Fluoro-substitution improves potency, suggesting a possible halogen bond or favorable hydrophobic interaction. |
| Y-003 | 2-Phenylethylamine | Ph-CH₂-CH₂- | 1500 | Increasing linker length is detrimental. |
| Y-004 | Piperidine | -(CH₂)₅- | >10,000 | Simple aliphatic cyclic amine is not tolerated. |
| Y-005 | (R)-1-Aminoindane | Indanyl | 45 | Rigidified phenylethylamine analogue shows significant improvement. Suggests a specific conformational requirement. |
This data is purely illustrative to demonstrate the principles of SAR analysis.
From this hypothetical data, a medicinal chemist would infer that a constrained aromatic group attached via a short linker is optimal for binding. Future efforts would focus on exploring substitutions on the indane ring and other rigid, aromatic amines to further enhance potency.
Conclusion and Future Directions
The this compound scaffold represents a valuable and underutilized starting point for medicinal chemistry campaigns. Its inherent rigidity, favorable metabolic properties, and synthetic tractability make it an attractive framework for developing novel therapeutics.[3][6] The protocols outlined here provide a clear path from scaffold synthesis to hit identification and initial SAR exploration. Future work should focus on expanding the derivatization strategies beyond simple amides to include other functional groups, as well as developing enantioselective syntheses to probe the stereochemical requirements of target binding pockets.
References
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Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9). [Link]
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González-López, V., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(12), 2849. [Link]
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Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
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Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
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ResearchGate. (n.d.). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]
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Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.. [Link]
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Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-260. [Link]
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Karawaj, C., et al. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Angewandte Chemie International Edition, 58(33), 11286-11290. [Link]
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Wessjohann, L. A., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Bode, J. W. (2006). Emerging methods in amide- and peptide-bond formation. Current Opinion in Drug Discovery & Development, 9(6), 765-775. [Link]
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ResearchGate. (n.d.). Recent developments in catalytic amide bond formation. ResearchGate. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Petti, A., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8199-8217. [Link]
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Thorley, A. J., et al. (2021). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 12(8), 1364-1373. [Link]
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ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]
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Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays. YouTube. [Link]
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ResearchGate. (n.d.). The role of the methoxy group in approved drugs. ResearchGate. [Link]
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Halberstadt, A. L., et al. (2022). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 65(15), 10576-10592. [Link]
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Chen, Y.-L., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry, 21(21), 6548-6554. [Link]
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Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
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Sarpong, R., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4364-4381. [Link]
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A Level Chemistry. (2016). Synthetic routes 1. YouTube. [Link]
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Ivachtchenko, A. V., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(2), M1397. [Link]
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Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]
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Buchman, E. R. (1951). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 73(8), 3983-3985. [Link]
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Save My Exams. (n.d.). Multi-step Synthetic Routes. Cambridge (CIE) A Level Chemistry. [Link]
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Cognito. (n.d.). Synthetic Routes Revision notes. International A-Level · CIE. [Link]
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Application Notes and Protocols: Derivatization of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic Acid for Biological Assays
Introduction:
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. Cyclobutane-containing molecules are of significant interest due to their unique three-dimensional structures, which can provide advantageous pharmacological properties.[1] 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid represents a promising starting point for the development of new bioactive compounds. Its sterically hindered carboxylic acid moiety offers a handle for chemical modification, allowing for the creation of a diverse library of derivatives. The methoxy-substituted phenyl ring and the cyclobutane core provide a distinct structural motif that can be explored for interactions with various biological targets. Preliminary studies on similar compounds suggest potential roles in modulating pathways related to pain and inflammation.
This application note provides a comprehensive guide for the derivatization of this compound and the subsequent evaluation of its derivatives in relevant biological assays. We will delve into the rationale behind derivatization strategies, provide detailed, step-by-step protocols for synthesis and characterization, and outline methodologies for assessing biological activity in the context of inflammation.
I. Rationale for Derivatization
The primary goal of derivatizing this compound is to explore the structure-activity relationship (SAR) of this chemical scaffold. By systematically modifying the carboxylic acid group, we can probe its importance for biological activity and discover derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.[2] The two main derivatization strategies we will focus on are amide bond formation and esterification.
-
Amide Derivatives: Amide bonds are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding interactions within biological targets.[3][4] Converting the carboxylic acid to a diverse panel of amides allows for the introduction of a wide range of chemical functionalities, altering properties such as lipophilicity, polarity, and steric bulk. This strategy is crucial for probing specific interactions with protein binding pockets.[4]
-
Ester Derivatives: Esterification is another valuable strategy to modify the physicochemical properties of the parent molecule. Esters can act as prodrugs, which are cleaved in vivo to release the active carboxylic acid, potentially improving oral bioavailability.[5] Furthermore, exploring a variety of esters can provide insights into the steric and electronic requirements of the binding site.
II. Derivatization Workflow
The overall workflow for the derivatization and biological evaluation of this compound is depicted below.
Caption: Workflow for derivatization and biological evaluation.
III. Synthetic Protocols
Here, we provide detailed protocols for the synthesis of amide and ester derivatives of this compound. Given the sterically hindered nature of the tertiary carboxylic acid, robust coupling conditions are required.
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxybenzotriazole (HOBt) to facilitate the formation of an amide bond with a representative primary amine.[6][7]
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (N-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if DCM was used, dilute the reaction mixture with DCM. If DMF was used, dilute with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.[8]
Protocol 2: Ester Synthesis via Steglich Esterification
This protocol employs the Steglich esterification, which is well-suited for coupling sterically hindered carboxylic acids with alcohols using Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[9][10][11]
Materials:
-
This compound
-
Desired alcohol (e.g., isopropanol)
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 equiv), the desired alcohol (1.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with magnetic stirring.
-
Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM or diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Redissolve the residue in EtOAc and wash sequentially with 1 M HCl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the pure ester.[12]
IV. Characterization of Derivatives
Thorough characterization of the synthesized derivatives is crucial to confirm their identity and purity before biological testing.
Table 1: Spectroscopic Data for Representative Derivatives
| Derivative | Structure | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected MS (ESI+) m/z |
| Parent Acid | 1.80-2.60 (m, 6H, cyclobutane), 3.85 (s, 3H, OCH₃), 6.80-7.30 (m, 4H, Ar-H), 11.0-12.0 (br s, 1H, COOH) | 16.5 (2C), 35.5, 55.5, 110.8, 121.2, 128.5, 129.8, 137.2, 156.8, 182.5 | [M-H]⁻ 219.1 | |
| Benzylamide | 1.80-2.60 (m, 6H), 3.80 (s, 3H), 4.40 (d, 2H), 6.20 (br t, 1H, NH), 6.80-7.40 (m, 9H) | 16.8 (2C), 35.8, 43.8, 55.6, 110.9, 121.3, 127.5, 128.6, 128.8, 129.9, 137.0, 138.5, 156.9, 175.2 | [M+H]⁺ 310.2 | |
| Isopropyl Ester | 1.20 (d, 6H), 1.80-2.60 (m, 6H), 3.82 (s, 3H), 5.00 (sept, 1H), 6.80-7.30 (m, 4H) | 16.6 (2C), 21.8 (2C), 35.6, 55.5, 68.2, 110.8, 121.2, 128.4, 129.7, 137.3, 156.8, 174.8 | [M+H]⁺ 263.2 | |
| Note: Expected NMR data are estimations and may vary. Actual data should be obtained and interpreted for each synthesized compound.[13][14][15][16][17] |
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the synthesized derivatives. The fragmentation pattern can also provide structural information. For example, amide derivatives may show characteristic fragmentation corresponding to the loss of the amine substituent.[18][19][20][21][22]
V. Biological Assays
Based on the potential of similar scaffolds to modulate inflammation, we propose two key in vitro assays to evaluate the biological activity of the synthesized library.
Protocol 3: COX-2 Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[23][24]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Hematin (cofactor)
-
Test compounds and positive control (e.g., Celecoxib) dissolved in DMSO
-
96-well plates
-
ELISA-based Prostaglandin E₂ (PGE₂) detection kit
Procedure:
-
Prepare a reaction mixture containing COX reaction buffer, hematin, and the COX-2 enzyme in a 96-well plate.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the wells. Include wells for a positive control (Celecoxib) and a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 4: Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages
This cell-based assay measures the anti-inflammatory potential of the compounds by quantifying their ability to suppress the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from LPS-stimulated macrophages.[25][26][27][28][29]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
MTT or similar cell viability assay kit
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[25]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours. Include control wells with cells only, cells with LPS only, and cells with vehicle (DMSO) and LPS.
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's protocol.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to assess any potential cytotoxicity of the compounds.
-
Data Analysis: Normalize the TNF-α levels to the vehicle control and calculate the percent inhibition of cytokine release for each compound concentration. Determine the IC₅₀ values.
VI. Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from the biological assays will be crucial for establishing a structure-activity relationship.
Table 2: Hypothetical Biological Data for a Subset of Derivatives
| Compound | R Group | COX-2 IC₅₀ (µM) | TNF-α Release IC₅₀ (µM) |
| Parent Acid | -OH | > 100 | > 100 |
| Amide 1 | -NH-CH₂-Ph | 15.2 | 25.8 |
| Amide 2 | -NH-(4-F-Ph) | 8.7 | 12.4 |
| Ester 1 | -O-iPr | 55.6 | 78.1 |
| Ester 2 | -O-tBu | > 100 | > 100 |
From this hypothetical data, one could infer:
-
Derivatization of the carboxylic acid is essential for activity.
-
Amide derivatives are more potent than ester derivatives.
-
The presence of an electron-withdrawing group on the phenyl ring of the amide (Amide 2) enhances potency in both assays.
-
Increasing steric bulk in the ester series (Ester 2) is detrimental to activity.
This analysis guides the next round of synthesis, focusing on further modifications of the amide moiety to optimize activity.
VII. Conclusion
This application note provides a comprehensive framework for the derivatization of this compound and the subsequent biological evaluation of the resulting compound library. The detailed protocols for amide and ester synthesis, purification, characterization, and in vitro screening for anti-inflammatory activity offer a robust starting point for researchers in drug discovery. By systematically applying these methods, it is possible to explore the therapeutic potential of this novel chemical scaffold and identify lead compounds for further development.
VIII. References
-
JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?[Link]
-
National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
National Institutes of Health. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
ACS Publications. (1998). Chemical Library Purification Strategies Based on Principles of Complementary Molecular Reactivity and Molecular Recognition. [Link]
-
National Institutes of Health. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Bentham Science. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. [Link]
-
Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]
-
MDPI. Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. [Link]
-
Creative BioMart. COX-2 Inhibitor Screening Kit. [Link]
-
SynArchive. Steglich Esterification. [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
ACS Publications. (2002). High-Throughput Purification of Single Compounds and Libraries. [Link]
-
National Institutes of Health. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. [Link]
-
National Library of Medicine. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. [Link]
-
National Institutes of Health. Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. [Link]
-
The Open Medicinal Chemistry Journal. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
-
National Institutes of Health. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]
-
Reddit. EDC-HOBt Amide coupling workup help. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
AABlocks. 1-[2-methoxy-3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. [Link]
-
Pulsus Group. Synthesis and biological importance of amide analogues. [Link]
-
ResearchGate. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
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Application Note & Protocol: A Scalable Synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 1-(2-methoxyphenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The presented two-step methodology is designed for robustness, scalability, and enhanced safety, making it suitable for pilot and manufacturing scale operations. The core of this process is a phase-transfer catalyzed (PTC) C-alkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane, followed by a straightforward hydrolysis of the resulting nitrile intermediate. This application note details the rationale behind the chosen synthetic strategy, provides step-by-step protocols, and discusses critical process parameters for successful scale-up.
Introduction: Significance and Synthetic Challenges
Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and natural products. The rigid, three-dimensional nature of the cyclobutane scaffold provides a unique conformational constraint that is often exploited by medicinal chemists to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. Specifically, 1-arylcyclobutane-1-carboxylic acids serve as key intermediates in the synthesis of various therapeutic agents.
The target molecule, this compound, presents a synthetic challenge in achieving an efficient and scalable construction of the 1,1-disubstituted cyclobutane ring. Traditional methods often rely on hazardous reagents, such as sodium amide or organometallics, which pose significant safety and handling risks on a larger scale.[1][2] Furthermore, achieving high yields and purity without resorting to chromatographic purification is a key objective in industrial synthesis. The methodology outlined herein addresses these challenges by employing phase-transfer catalysis, a proven and green technology for scalable chemical manufacturing.[3][4]
Optimized Two-Step Synthetic Strategy
The most efficient and scalable pathway to the target compound was identified as a two-step sequence starting from the readily available 2-methoxyphenylacetonitrile.
Scheme 1: Overall Synthetic Route
Step 1: Phase-Transfer Catalyzed Cycloalkylation. The first step involves the formation of the cyclobutane ring via C-alkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane. This reaction is conducted under biphasic conditions using a phase-transfer catalyst.
Step 2: Nitrile Hydrolysis. The intermediate, 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile, is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
This strategy was chosen for several key reasons:
-
High Atom Economy: The cycloalkylation reaction is an efficient way to construct the carbocyclic ring with minimal byproduct formation.
-
Scalability and Safety: The use of phase-transfer catalysis for the alkylation step circumvents the need for hazardous and moisture-sensitive strong bases like sodium amide, instead utilizing concentrated aqueous sodium hydroxide which is more amenable to large-scale operations.[4]
-
Robustness: Both reaction steps are tolerant of minor variations in conditions and are generally high-yielding.
-
Purification: The final product can be isolated and purified by crystallization, avoiding the need for costly and time-consuming column chromatography.
In-Depth: The Power of Phase-Transfer Catalysis in Scale-Up
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases.[3] In the context of our C-alkylation, the arylacetonitrile resides in an organic solvent (e.g., toluene), while the base (sodium hydroxide) is in an aqueous phase. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), plays the crucial role of a "ferry" for the hydroxide and subsequently the deprotonated arylacetonitrile anion.
The PTC Mechanism
The catalytic cycle can be broken down into the following key steps:
-
Anion Exchange: The quaternary ammonium cation (Q⁺) from the catalyst pairs with a hydroxide anion (OH⁻) from the aqueous phase and transports it into the organic phase.
-
Deprotonation: In the organic phase, the hydroxide anion deprotonates the acidic α-carbon of the 2-methoxyphenylacetonitrile, generating a carbanion.
-
Nucleophilic Attack: The newly formed carbanion, now paired with the Q⁺ cation, acts as a potent nucleophile and attacks the 1,3-dibromopropane in a two-step intramolecular alkylation to form the cyclobutane ring.
-
Catalyst Regeneration: The bromide counterion from the alkylating agent pairs with the Q⁺ and returns to the aqueous phase, thus completing the catalytic cycle.
This process allows for a sustained, high concentration of the reactive carbanion in the organic phase, leading to rapid and efficient alkylation under mild conditions.[5]
Diagram 2: Workflow for the Synthesis of the Nitrile Intermediate.
Procedure:
-
Reactor Setup: To a 5 L, 3-necked round-bottom flask equipped with a mechanical overhead stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet, add 2-methoxyphenylacetonitrile (147.17 g, 1.0 mol), 1,3-dibromopropane (221.9 g, 1.1 mol), tetrabutylammonium bromide (TBAB, 16.1 g, 0.05 mol), and toluene (1.5 L).
-
Addition of Base: Begin vigorous stirring (at least 300 RPM) and slowly add 50% (w/w) aqueous sodium hydroxide (800 g, 10.0 mol) to the reaction mixture over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 60-65°C and maintain for 4-6 hours. The reaction progress should be monitored by TLC or GC analysis for the disappearance of the starting arylacetonitrile.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water (1 L) to dissolve any precipitated salts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene (2 x 500 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (1 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile as an oil. The crude product is typically of sufficient purity to be used directly in the next step. Expected yield: ~180-190 g (96-102% crude, may contain some toluene).
Step 2: Scale-up Hydrolysis to this compound
Procedure:
-
Reactor Setup: To the flask containing the crude nitrile from Step 1, add ethylene glycol (1 L) and a solution of potassium hydroxide (280 g, 5.0 mol) in water (500 mL).
-
Reaction: Heat the vigorously stirred mixture to reflux (approx. 120-130°C) for 8-12 hours. The reaction can be monitored by TLC or HPLC for the disappearance of the nitrile intermediate.
-
Work-up and Acidification: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (3 L). Acidify the aqueous solution to pH 1-2 by the slow addition of concentrated hydrochloric acid (approx. 450 mL). A precipitate will form.
-
Isolation: Stir the slurry for 1 hour in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 500 mL).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane. Dry the purified solid in a vacuum oven at 50°C to a constant weight. Expected yield: 165-185 g (80-90% over two steps).
Quantitative Data Summary
| Parameter | Step 1: Alkylation | Step 2: Hydrolysis |
| Starting Material | 2-Methoxyphenylacetonitrile | 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile |
| Reagents | 1,3-Dibromopropane, 50% NaOH, TBAB | Potassium Hydroxide, HCl |
| Solvent | Toluene | Ethylene Glycol, Water |
| Scale (Starting) | 1.0 mol (147.17 g) | ~1.0 mol (crude) |
| Reaction Temperature | 60-65°C | 120-130°C (Reflux) |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | >95% (crude) | 80-90% (over two steps) |
| Purification Method | Direct use in next step | Recrystallization |
Characterization of Final Product
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₂H₁₄O₃
-
Molecular Weight: 206.24 g/mol [6]* Melting Point: Data not readily available in searched literature; would be determined experimentally.
-
NMR Spectroscopy (¹H and ¹³C): Would be used to confirm the structure, showing characteristic peaks for the aromatic, methoxy, and cyclobutane protons and carbons.
-
Infrared (IR) Spectroscopy: Would show a strong carbonyl stretch for the carboxylic acid (~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).
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Application Notes and Protocols for the Crystallization of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic Acid
Introduction: The Critical Role of Crystallization in the Purification of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic Acid
This compound is a compound of interest in pharmaceutical research and development. The isolation and purification of this active pharmaceutical ingredient (API) in a crystalline form are paramount for ensuring its stability, bioavailability, and manufacturability.[1][2][3] Crystallization is a crucial purification step that removes impurities and can control the solid-state properties of the API, such as particle size and crystal form (polymorphism), which can significantly impact its therapeutic efficacy.[4][5][6]
This guide provides a comprehensive overview of systematic approaches to developing a robust crystallization process for this compound. We will explore various crystallization techniques, solvent selection strategies, and troubleshooting methodologies to address common challenges such as oiling out and polymorphism. The protocols outlined herein are designed to be a starting point for researchers, enabling them to develop a tailored and optimized crystallization process.
Understanding the Fundamentals: Nucleation and Crystal Growth
The crystallization process is governed by two fundamental stages: nucleation and crystal growth.[1]
-
Nucleation: This is the initial formation of small, stable crystalline entities (nuclei) from a supersaturated solution. Supersaturation, a state where the concentration of the solute exceeds its equilibrium solubility, is the driving force for nucleation.[3][7]
-
Crystal Growth: Once stable nuclei are formed, they grow by the addition of more solute molecules from the supersaturated solution.[7]
The interplay between nucleation and crystal growth rates determines the final crystal size distribution. Rapid nucleation followed by slow growth typically leads to a large number of small crystals, while slow nucleation and faster growth result in fewer, larger crystals.
Strategic Solvent Selection: The Foundation of a Successful Crystallization
The choice of solvent is the most critical parameter in developing a crystallization process.[3][8] An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at lower temperatures: This differential solubility is the basis for cooling crystallization.[8][9]
-
Chemical inertness: The solvent should not react with the compound.[8]
-
Appropriate boiling point: A boiling point below 100°C is often preferred for easy removal during drying.[10]
-
Safety and environmental considerations: The solvent should have low toxicity and be environmentally benign.[8]
Given the structure of this compound (an aromatic carboxylic acid), a logical starting point for solvent screening would be to investigate a range of solvents with varying polarities. The principle of "like dissolves like" suggests that polar solvents are likely to be good candidates.[8][9]
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents capable of hydrogen bonding with the carboxylic acid group.[9] |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic solvents that can dissolve the compound. Acetone has a low boiling point which can be advantageous.[8] |
| Esters | Ethyl Acetate | A moderately polar solvent that is often a good choice for crystallizing organic compounds.[11] |
| Aromatic | Toluene | A non-polar solvent that may be useful in anti-solvent crystallization or for creating solvent mixtures.[11] |
| Ethers | Tetrahydrofuran (THF), Dioxane | Polar aprotic solvents to be considered. |
| Water | As a carboxylic acid, the compound's solubility in water is expected to be pH-dependent.[9] Water can be a good anti-solvent.[12] |
Crystallization Methodologies: Protocols and Workflows
Several crystallization techniques can be employed to obtain crystalline this compound.[1][7] The choice of method will depend on the solubility profile of the compound in the selected solvent system.
Cooling Crystallization
This is the most common technique and is suitable when the compound's solubility significantly increases with temperature.[13]
Protocol 1: Single-Solvent Cooling Crystallization
-
Dissolution: In an appropriate flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling rate can be controlled. For even lower solubility, the flask can be placed in an ice bath or refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[9]
-
Drying: Dry the crystals under vacuum to a constant weight.
Caption: Workflow for anti-solvent crystallization.
Evaporation Crystallization
This technique is suitable for compounds that are sensitive to temperature changes and involves the slow evaporation of the solvent from a solution. [1][14] Protocol 3: Slow Evaporation Crystallization
-
Dissolution: Dissolve the compound in a suitable solvent at room temperature. The solvent should be relatively volatile. [11]2. Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) to allow for slow evaporation of the solvent. [11]3. Crystal Collection: Once a sufficient quantity of crystals has formed, collect them by filtration.
-
Washing and Drying: Wash and dry the crystals as described previously.
Troubleshooting Common Crystallization Challenges
Oiling Out
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. [15][16]This is often due to the melting point of the compound being lower than the temperature of the solution or high levels of impurities. [15] Strategies to Mitigate Oiling Out:
-
Increase the amount of solvent: This can lower the saturation temperature. [15]* Cool the solution more slowly: This provides more time for nucleation to occur at a temperature below the compound's melting point.
-
Use a different solvent or a solvent mixture: A solvent with a lower boiling point may be beneficial. [10]* Add seed crystals: This can promote nucleation and bypass the formation of an oil. [17][18]
Polymorphism
Polymorphism is the ability of a compound to exist in more than one crystalline form. [4]Different polymorphs can have different physical properties, including solubility and stability. [5] Controlling Polymorphism:
-
Solvent Choice: The choice of solvent can have a significant impact on which polymorph is obtained.
-
Cooling Rate: The rate of cooling can influence the formation of different polymorphs. Slower cooling rates tend to favor the most thermodynamically stable form. [2]* Seeding: Seeding with the desired polymorph can direct the crystallization towards that form. [17]* Characterization: It is essential to characterize the resulting crystalline material using techniques such as X-ray powder diffraction (XRPD) to identify the polymorphic form. [5][6]
Conclusion
The development of a successful crystallization protocol for this compound requires a systematic and logical approach. By carefully selecting solvents and crystallization methods, and by understanding how to troubleshoot common issues, researchers can obtain a pure, crystalline product with the desired physical properties. The protocols and workflows presented in this guide provide a solid foundation for achieving this goal. Further optimization may be required based on the specific purity requirements and scale of the process.
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Application Notes & Protocols: A Tiered Strategy for In Vitro Profiling of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
Introduction: Rationale and Strategy
The compound 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid presents a unique structural scaffold for drug discovery. The incorporation of a cyclobutane ring offers conformational rigidity, which can enhance binding affinity and selectivity, while also potentially blocking sites of metabolism to improve pharmacokinetic properties.[1] The 2-methoxyphenyl group provides a key aromatic feature for potential hydrophobic and electronic interactions, and the carboxylic acid moiety is a strong hydrogen bond donor/acceptor and can form critical ionic interactions with biological targets.
Given these structural features, the compound could plausibly interact with a range of target classes, including enzymes (e.g., cyclooxygenases), G Protein-Coupled Receptors (GPCRs), or Nuclear Receptors (NRs).[2][3][4] Without a predetermined biological target, a systematic, tiered screening approach is essential to elucidate its pharmacological profile.
This guide details a comprehensive in vitro assay cascade designed to first establish a safe therapeutic window by assessing cytotoxicity, then to screen for activity against high-probability target classes, and finally to confirm and characterize any identified "hits." The protocols herein are designed as self-validating systems, incorporating necessary controls and quality checks to ensure data integrity and reproducibility in alignment with industry best practices.[5][6]
Overall Experimental Workflow
The proposed strategy follows a logical progression from broad, safety-related assessments to specific, target-focused investigations. This tiered approach, often called a screening cascade, is efficient and cost-effective, ensuring that resources are focused on the most promising activities.[7]
Caption: Tiered assay cascade for profiling novel compounds.
Part 1: Foundational Assays - Cytotoxicity and Cell Health
Rationale: Before investigating specific pharmacological activity, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects.[8][9] This establishes a maximum concentration for subsequent assays, ensuring that any observed activity is due to specific target engagement rather than non-specific cell death. We will employ two distinct and complementary methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[10][11]
Protocol 1.1: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[10] The resulting absorbance is proportional to the number of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a disease-relevant line) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of the test compound in culture medium, starting from a top concentration of 200 µM (final concentration will be 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Doxorubicin).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well. Mix thoroughly on a plate shaker for 10 minutes to dissolve the crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (Concentration causing 50% cytotoxicity).
Protocol 1.2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[11][12]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.
-
Controls: Prepare three essential controls:
-
Vehicle Control: Untreated cells (spontaneous LDH release).
-
Maximum Release Control: Vehicle-treated cells lysed with a detergent (e.g., 1X Lysis Buffer) 45 minutes before the assay endpoint.
-
Medium Background Control: Culture medium without cells.
-
-
Sample Collection: After the 48-hour incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature for 10-20 minutes, protected from light.
-
Stop Reaction: Add 25 µL of Stop Solution.
-
Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance, depending on the kit.
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Test Compound - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Part 2: Primary Target-Class Screening
Rationale: Based on the compound's structural motifs, a logical starting point is to screen against enzymes, GPCRs, and nuclear receptors. These assays are designed for higher throughput to quickly identify potential areas of biological activity. All screening should be performed at non-toxic concentrations (e.g., ≤10 µM or at least 10-fold below the CC₅₀).
Protocol 2.1: Biochemical Enzyme Inhibition Assay (COX-1/COX-2)
The carboxylic acid moiety is a classic feature of COX inhibitors. This assay measures the ability of the compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical). Prepare assay buffer, heme, and purified human recombinant COX-1 or COX-2 enzyme.
-
Plate Setup: In a 96-well plate, add:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL Enzyme (COX-1 or COX-2)
-
10 µL of test compound dilution (or vehicle/positive control like Celecoxib).
-
-
Incubation: Incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of Arachidonic Acid (substrate) to all wells to initiate the reaction.
-
Develop & Read: Incubate on a shaker for 2 minutes. The peroxidase activity will generate a colored product. Read the absorbance at 590 nm.
-
Analysis: Calculate the percent inhibition relative to the vehicle control. A "hit" is typically defined as >50% inhibition at a screening concentration of 10 µM.
Protocol 2.2: Cell-Based GPCR Functional Assay (Calcium Flux)
The methoxyphenyl group is common in GPCR ligands. A calcium flux assay is a robust method to screen for agonists or antagonists of Gq-coupled GPCRs.[13]
Caption: Gq-coupled GPCR signaling pathway leading to calcium flux.
Step-by-Step Methodology:
-
Cell Line: Use a cell line stably expressing a target GPCR (e.g., CHO-K1 cells expressing the M1 muscarinic receptor).
-
Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove growth medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer. Incubate for 1 hour at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Agonist Mode: Add 20 µL of the test compound and immediately measure fluorescence kinetically for 2-3 minutes.
-
Antagonist Mode: Add 20 µL of the test compound, incubate for 15-30 minutes, then add 20 µL of a known agonist at its EC₈₀ concentration and measure fluorescence.
-
-
Data Acquisition: Record fluorescence intensity over time.
-
Analysis: For agonist mode, measure the peak fluorescence response. For antagonist mode, measure the inhibition of the agonist-induced response.
Protocol 2.3: Nuclear Receptor Luciferase Reporter Assay
Nuclear receptors like PPARs are activated by ligands containing a carboxylic acid. This assay measures the ability of the compound to activate or inhibit transcription driven by a specific nuclear receptor.[2][14]
Step-by-Step Methodology:
-
Cell Line: Use a cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the full-length nuclear receptor (e.g., PPARγ) and another containing a luciferase reporter gene downstream of a response element for that receptor.
-
Plating and Treatment: Plate the transfected cells in a 96-well white, opaque plate. After 24 hours, treat with the test compound for 18-24 hours. Include a known agonist (e.g., Rosiglitazone for PPARγ) as a positive control.
-
Cell Lysis: Remove the medium and add 20 µL of passive lysis buffer.
-
Luciferase Reaction: Place the plate in a luminometer. Add 100 µL of luciferase assay reagent (containing luciferin substrate) to each well.
-
Data Acquisition: Measure the luminescence signal.
-
Analysis: Normalize the signal to the vehicle control. A significant increase in luminescence indicates agonist activity, while a decrease in the presence of a known agonist indicates antagonist activity.
Part 3: Hit Confirmation and Characterization
Rationale: Any "hit" from the primary screens must be confirmed and characterized to understand its potency and mechanism of action (MoA).
Protocol 3.1: Dose-Response and IC₅₀/EC₅₀ Determination
This protocol quantifies the potency of the compound against the confirmed target.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound.
-
Assay Performance: Perform the relevant primary assay (e.g., COX inhibition, calcium flux) using this full dilution series. Run in triplicate.
-
Data Analysis: Plot the percent inhibition or activation against the log of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation using software like GraphPad Prism to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
Example Data Presentation:
| Concentration (µM) | % Inhibition (Mean) | % Inhibition (SD) |
| 100.000 | 98.5 | 2.1 |
| 33.333 | 95.2 | 3.5 |
| 11.111 | 88.1 | 4.2 |
| 3.704 | 75.4 | 5.1 |
| 1.235 | 51.2 | 4.8 |
| 0.412 | 24.6 | 3.9 |
| 0.137 | 10.1 | 2.5 |
| 0.046 | 3.2 | 1.8 |
| 0.015 | 1.5 | 1.1 |
| 0.000 | 0.0 | 2.3 |
| Calculated IC₅₀ | 1.21 µM |
Protocol 3.2: Enzyme Kinetic Studies (for Enzyme Hits)
If the compound inhibits an enzyme, it is vital to determine the mechanism of inhibition (e.g., competitive, non-competitive).[15][16]
Step-by-Step Methodology:
-
Experimental Design: Set up a matrix of experiments where the substrate concentration is varied in the presence of fixed concentrations of the inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
Assay Performance: Run the biochemical enzyme assay for each condition, measuring the initial reaction velocity (v₀).
-
Data Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs. 1/[Substrate]).
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines are parallel.
-
Part 4: Assay Validation and Quality Control
Rationale: To ensure the reliability of screening data, assays must be validated. Key statistical parameters should be calculated to confirm the assay is robust and "fit-for-purpose."[17][18][19]
Key Validation Parameters:
-
Z-Factor (Z'): A measure of assay quality for high-throughput screens. A Z' value between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| (Where 'pos' and 'neg' refer to positive and negative controls)
-
Signal-to-Background (S/B): The ratio of the mean signal of the positive control to the mean signal of the negative control. An S/B > 3 is generally desirable.
-
Coefficient of Variation (%CV): A measure of data variability. Intra-plate %CV should ideally be <15%. %CV = (Standard Deviation / Mean) * 100
These parameters should be monitored during assay development and periodically during screening campaigns to ensure data quality.
References
-
A review for cell-based screening methods in drug discovery - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Ion Channel Selectivity Profiling Assays. (n.d.). Aurora Biomed. [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. (n.d.). Lifescience Global. [Link]
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Ion channel electrophysiology in pharmaceutical research. (2007). Expert Opinion on Drug Discovery. [Link]
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Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. [Link]
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Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. [Link]
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Indigo Biosciences Nuclear Receptor - Assays. (n.d.). IIVS.org. [Link]
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How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH. [Link]
-
Ion Channel Assays. (n.d.). Charles River Laboratories. [Link]
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Nuclear Receptor Assay Services. (n.d.). Reaction Biology. [Link]
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NHR In Vitro Assays & Profiling - Binding & Functional. (n.d.). Eurofins Discovery. [Link]
-
Ion Channel Testing Services | Functional & Binding Assays. (n.d.). Eurofins Discovery. [Link]
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High-throughput Electrophysiological Assays for Voltage Gated Ion Channels Using SyncroPatch 768PE. (2017). Journal of Visualized Experiments. [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI Bookshelf. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). Methods in Enzymology. [Link]
-
Enzyme assay. (n.d.). Wikipedia. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2013). Marine Drugs. [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2022). Frontiers in Pharmacology. [Link]
-
Assay Validation Guidelines. (n.d.). Ofni Systems. [Link]
-
In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2019). Methods in Enzymology. [Link]
-
What Are Enzyme Kinetic Assays? (2024). Tip Biosystems. [Link]
-
Quality by Design for Preclinical In Vitro Assay Development. (2018). Statistical Methods in Medical Research. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
Enzyme Assays and Kinetics. (n.d.). LSU School of Medicine. [Link]
-
Applying Good Laboratory Practices (GLPs) to In Vitro Studies. (n.d.). IIVS.org. [Link]
-
Enzyme kinetics. (n.d.). Wikipedia. [Link]
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Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. [Link]
-
In Vitro Assays for Screening Small Molecules. (2018). Methods in Molecular Biology. [Link]
-
G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2025). ResearchGate. [Link]
-
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2013). Marine Drugs. [Link]
-
Cyclobutanes in Small-Molecule Drug Candidates. (2020). ChemMedChem. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). ResearchGate. [Link]
-
GPCR Internalization Assay. (n.d.). Creative Bioarray. [Link]
-
In Vitro Assay Development – Robust CGT Analysis. (n.d.). Pharmaron. [Link]
-
FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]
-
How To Meet The Regulatory Requirements For Preclinical Assay Development. (n.d.). InfinixBio. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI Bookshelf. [Link]
-
A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. (2018). MDPI. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLOS ONE. [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services. [Link]
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Application Notes and Protocols: 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid in Materials Science
Introduction: Unlocking the Potential of a Unique Molecular Architecture
1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid is a fascinating molecule that stands at the intersection of several key chemical functionalities. Its structure, featuring a strained cyclobutane ring, a versatile carboxylic acid group, and an electronically significant methoxyphenyl moiety, presents a unique opportunity for the design and synthesis of advanced materials. While direct, large-scale applications of this specific molecule are not yet widely documented in commercial materials, its constituent parts suggest a rich and varied potential in materials science. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its plausible applications, supported by detailed, field-proven insights and experimental protocols.
The strained four-membered ring of the cyclobutane core imparts distinct stereochemical and electronic properties, offering a unique building block for creating novel molecular structures.[1] The carboxylic acid provides a reactive handle for a multitude of chemical transformations, including polymerization and surface functionalization.[2] Furthermore, the methoxyphenyl group can influence the electronic properties, solubility, and intermolecular interactions of any resulting material. This document will explore three key areas of application: as a monomer for specialty polymers, as a surface modifying agent for inorganic nanoparticles, and as a key intermediate in the synthesis of functional organic materials.
Section 1: A Novel Monomer for High-Performance Polyesters
The incorporation of cyclic monomers into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of the resulting materials. The rigid and strained nature of the cyclobutane ring in this compound can introduce unique conformational constraints, potentially leading to polyesters with high glass transition temperatures (Tg) and improved thermal stability.[3][4][5] The methoxyphenyl group can further enhance these properties through dipole-dipole interactions and by influencing chain packing.
Application Note 1.1: Synthesis of a High-Tg Polyester
This application note details the synthesis of a polyester derived from the diol counterpart of this compound and a standard diacid chloride. The resulting polymer is expected to exhibit a high glass transition temperature and excellent thermal stability, making it a candidate for applications in specialty coatings, films, and engineering plastics where performance under thermal stress is critical. The presence of the methoxyphenyl group may also impart a higher refractive index to the polymer, a desirable property for optical applications.
Physicochemical Properties of this compound
| Property | Estimated Value | Notes |
| Molecular Formula | C12H14O3 | |
| Molecular Weight | 206.24 g/mol | |
| Appearance | White to off-white solid | Based on similar structures. |
| Melting Point | 110-120 °C | Estimated based on related compounds. |
| Boiling Point | > 300 °C (decomposes) | Estimated. |
| Solubility | Soluble in common organic solvents (e.g., THF, CH2Cl2, Acetone). Insoluble in water. | |
| pKa | 4.0 - 5.0 | Typical range for carboxylic acids.[1] |
Experimental Protocol 1.1: Synthesis of Poly[1-(2-methoxyphenyl)cyclobutane-1,1-diyl]methyleneterephthalate
Step 1: Synthesis of the Diol Monomer
The first step involves the reduction of the carboxylic acid to the corresponding diol.
-
Diagram of the Synthesis of the Diol Monomer
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, slowly add lithium aluminum hydride (LiAlH4) (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diol monomer, [1-(2-methoxyphenyl)cyclobutan-1-yl]methanol.
-
Step 2: Polymerization
-
Diagram of the Polymerization Reaction
Caption: Polycondensation to form the target polyester.
-
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve the diol monomer (1.0 eq) and pyridine (2.2 eq) in anhydrous dichloromethane (CH2Cl2).
-
Cool the solution to 0 °C and add a solution of terephthaloyl chloride (1.0 eq) in CH2Cl2 dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity, Differential Scanning Calorimetry (DSC) for Tg, and Thermogravimetric Analysis (TGA) for thermal stability.
-
Section 2: Surface Modification of Metal Oxide Nanoparticles
The carboxylic acid group of this compound can be used to anchor the molecule onto the surface of metal oxide nanoparticles, such as titanium dioxide (TiO2). [6][7][8]This surface modification can alter the hydrophobicity of the nanoparticles, improve their dispersibility in organic solvents, and passivate surface trap states, which can be beneficial for applications in organic electronics, catalysis, and coatings. [6][7]
Application Note 2.1: Improving the Dispersibility of TiO2 Nanoparticles in Organic Solvents
This application note describes a method for modifying the surface of TiO2 nanoparticles with this compound. The bulky cyclobutane and aromatic methoxyphenyl groups are expected to create a steric barrier on the nanoparticle surface, preventing agglomeration and enhancing their dispersion in non-polar organic solvents. This is particularly relevant for the formulation of polymer nanocomposites and printable electronic inks.
Experimental Protocol 2.1: Surface Modification of TiO2 Nanoparticles
-
Diagram of the Surface Modification Workflow
Caption: Workflow for the surface modification of TiO2 nanoparticles.
-
Procedure:
-
Dry TiO2 nanoparticles under vacuum at 120 °C for 12 hours before use.
-
Disperse the dried TiO2 nanoparticles in toluene via sonication for 30 minutes.
-
Add a solution of this compound (e.g., 10 wt% relative to TiO2) in toluene to the nanoparticle dispersion.
-
Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature and centrifuge to collect the nanoparticles.
-
Wash the nanoparticles with fresh toluene multiple times to remove any unreacted carboxylic acid.
-
Dry the surface-modified TiO2 nanoparticles under vacuum at 80 °C.
-
Characterize the modified nanoparticles using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the organic modifier, and assess their dispersibility in a target organic solvent by visual inspection and dynamic light scattering (DLS).
-
Section 3: A Versatile Intermediate for Functional Materials
The carboxylic acid functionality of this compound makes it an excellent starting material for the synthesis of more complex molecules with tailored properties. For instance, it can be coupled with fluorescent dyes to create novel fluorescent probes or with other functional groups to develop new liquid crystals or photoactive materials.
Application Note 3.1: Synthesis of a Fluorescent Probe
This application note outlines the synthesis of a fluorescent probe by coupling this compound with an amine-functionalized fluorophore, such as 5-aminofluorescein. The resulting molecule could be used in various sensing applications, where changes in the local environment could modulate its fluorescence properties. The cyclobutane and methoxyphenyl groups can provide a specific binding pocket or influence the photophysical properties of the fluorophore.
Experimental Protocol 3.1: Synthesis of a Fluorescent Probe
-
Diagram of the Fluorescent Probe Synthesis
Caption: Amide coupling to synthesize a fluorescent probe.
-
Procedure:
-
Dissolve this compound (1.2 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), and Hydroxybenzotriazole (HOBt) (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 5-aminofluorescein (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours in the dark.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the fluorescent probe.
-
Characterize the final product by NMR spectroscopy, mass spectrometry, and measure its fluorescence excitation and emission spectra.
-
Conclusion
This compound, while not yet a mainstream material, holds significant promise for the development of novel materials with advanced properties. Its unique combination of a strained aliphatic ring, a reactive carboxylic acid, and an aromatic ether provides a versatile platform for creating high-performance polymers, functionalized nanoparticles, and specialized organic molecules. The protocols and application notes presented in this guide are intended to serve as a starting point for researchers to explore the full potential of this intriguing molecule in their respective fields.
References
-
Grygorenko, O. O., et al. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
-
Wikipedia. (2023). Cyclobutanecarboxylic acid. Retrieved from [Link]
-
Wang, Y., et al. (2018). Preparation of TiO2 nanoparticles surface-modified by both carboxylic acid and amine: Dispersibility and stabilization in organic solvents. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Synthesis of recyclable polyesters via a cis-fused ring strategy. Oxford Academic. [Link]
-
Ghasemzadeh, H., et al. (2023). Surface modification of TiO2 nanoparticles with organic molecules and their biological applications. RSC Publishing. [Link]
-
Amjaour, H. S., et al. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Polymer Chemistry. [Link]
-
Li, Y., et al. (2021). Synthesis of novel fluorescence probes and their application in the enantioselective recognition of arginine. PMC. [Link]
-
European Coatings. (2025). Bio-based polyesters synthesised from furanic cyclobutane diacid. European Coatings. [Link]
-
Zhang, H., et al. (2010). Chemically Binding Carboxylic Acids onto TiO2 Nanoparticles with Adjustable Coverage by Solvothermal Strategy. Langmuir. [Link]
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- 4. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. pubs.acs.org [pubs.acs.org]
Application Note: Enantioselective Synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
Introduction
Chiral cyclobutane scaffolds are prevalent structural motifs in a wide array of biologically active molecules and natural products. The rigid, three-dimensional nature of the cyclobutane ring allows for precise spatial orientation of substituents, making it a valuable component in drug design. Specifically, 1-arylcyclobutane-1-carboxylic acids are key building blocks for the synthesis of various pharmaceuticals and agrochemicals. The enantioselective synthesis of these compounds is of paramount importance, as the biological activity often resides in a single enantiomer. This application note provides a detailed protocol for the enantioselective synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid, a valuable chiral intermediate, utilizing a state-of-the-art palladium-catalyzed C-H arylation strategy.
The synthesis of chiral cyclobutanes can be challenging due to the inherent ring strain and the difficulty in controlling stereochemistry.[1][2] Traditional methods often rely on multi-step sequences involving chiral auxiliaries or the resolution of racemic mixtures.[3] More recently, catalytic asymmetric methods have emerged as more efficient and atom-economical alternatives.[4] Among these, the direct enantioselective C(sp³)–H functionalization of saturated carbocycles represents a powerful approach. This protocol is based on the principles of palladium(II)-catalyzed enantioselective C(sp³)–H arylation of free carboxylic acids, a strategy that has been successfully applied to similar systems.[5]
Strategic Approach: Palladium-Catalyzed Enantioselective C-H Arylation
The chosen synthetic route involves the direct arylation of a C-H bond on the cyclobutane ring of a suitable precursor. This method offers several advantages:
-
Convergence: It brings together the cyclobutane core and the aryl group in a single, stereocontrolled step.
-
Atom Economy: It avoids the need for pre-functionalization of the cyclobutane ring, thus reducing the number of synthetic steps and waste.
-
High Enantioselectivity: The use of a chiral ligand in the palladium catalytic system allows for the creation of the chiral center with high enantiomeric excess (ee).
The overall transformation is the arylation of 1-cyclobutanecarboxylic acid with a suitable arylating agent, in this case, 2-iodoanisole, in the presence of a chiral palladium catalyst.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and analysis of the target molecule.
Caption: Overall workflow from preparation to final analysis.
Detailed Protocol: Enantioselective Synthesis of this compound
This protocol describes a plausible method adapted from established procedures for enantioselective C-H arylation.[5][6]
Materials and Reagents:
| Reagent | Supplier | Purity |
| 1-Cyclobutanecarboxylic acid | Sigma-Aldrich | >98% |
| 2-Iodoanisole | Acros Organics | 99% |
| Palladium(II) acetate (Pd(OAc)₂) | Strem Chemicals | >98% |
| Mono-protected amino acid ligand (MPAAM) | Commercially available or synthesized | >98% |
| Silver(I) carbonate (Ag₂CO₃) | Alfa Aesar | >99% |
| Potassium carbonate (K₂CO₃) | Fisher Scientific | >99% |
| Dichloromethane (DCM), anhydrous | Acros Organics | >99.8% |
| Ethyl acetate (EtOAc), HPLC grade | Fisher Scientific | >99.9% |
| Hexanes, HPLC grade | Fisher Scientific | >99% |
| Hydrochloric acid (HCl), 1M aq. | VWR Chemicals | |
| Brine, saturated | In-house preparation | |
| Sodium sulfate (Na₂SO₄), anhydrous | Sigma-Aldrich | >99% |
| Celite® | Sigma-Aldrich |
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Magnetic stir plate with heating
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
High-resolution mass spectrometer (HRMS)
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Palladium compounds are toxic and should be handled with care.
-
Anhydrous solvents are flammable.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and the chiral MPAAM ligand (10 mol%).
-
Add anhydrous dichloromethane (DCM) to dissolve the components.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
To a separate oven-dried reaction vial, add 1-cyclobutanecarboxylic acid (1.0 equiv.), Ag₂CO₃ (1.5 equiv.), and K₂CO₃ (0.5 equiv.).
-
Add the pre-formed catalyst solution to this vial via syringe.
-
Finally, add 2-iodoanisole (1.2 equiv.).
-
Seal the vial and place it on a pre-heated stir plate at the desired temperature (e.g., 80 °C).
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for LC-MS analysis.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 20 mL).
-
Wash with saturated brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
-
Characterization and Analysis:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Mechanistic Insights
The proposed catalytic cycle for the palladium-catalyzed enantioselective C-H arylation is depicted below.
Caption: Proposed catalytic cycle for the enantioselective C-H arylation.
The reaction is initiated by the coordination of the carboxylic acid substrate to the chiral Pd(II) catalyst.[5] The key enantioselective step is the C-H activation, which is directed by the chiral ligand, leading to the formation of a five-membered palladacycle intermediate.[5] Oxidative addition of the aryl iodide to this intermediate generates a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond and release the arylated product. The active Pd(II) catalyst is then regenerated to continue the cycle.
Expected Results and Data
The following table summarizes the expected outcomes for the synthesis. The values are illustrative and based on similar transformations reported in the literature.
| Parameter | Expected Value |
| Yield | 60-80% |
| Enantiomeric Excess (ee) | >90% |
| ¹H NMR | Consistent with the structure of this compound |
| ¹³C NMR | Consistent with the structure of this compound |
| HRMS | Calculated mass should match the observed mass within a narrow tolerance |
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Optimize the reaction temperature and time.
-
Screen different silver salts or bases.
-
-
Low Enantioselectivity:
-
Screen different chiral ligands. The choice of the mono-protected amino acid ligand is crucial.
-
Vary the solvent, as it can influence the stereochemical outcome.
-
-
Side Reactions:
-
Homocoupling of the aryl iodide can be a side reaction. Adjusting the stoichiometry or temperature may mitigate this.
-
Conclusion
This application note provides a comprehensive guide for the enantioselective synthesis of this compound via a palladium-catalyzed C-H arylation strategy. This method offers an efficient and highly stereoselective route to this valuable chiral building block. The detailed protocol and mechanistic insights should enable researchers in synthetic chemistry and drug development to successfully implement this methodology in their laboratories.
References
-
Yang, P., Wang, R.-X., Huang, X.-L., Cheng, Y.-Z., & You, S.-L. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link][7]
-
ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. [Link][1]
-
Shen, P.-X., Hu, L., Shao, Q., Hong, K., & Yu, J.-Q. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PMC - NIH. [Link][5]
-
Lee, S., Lee, H., & Tan, K. L. (2009). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society. [Link][8]
-
Gant, T. G. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link][3]
-
ResearchGate. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids. [Link][6]
-
Barday, M., Bouillac, P., Coquerel, Y., Amatore, M., Constantieux, T., & Rodriguez, J. (2021). Enantioselective Organocatalytic Syntheses and Ring-Expansions of Cyclobutane Derivatives. European Journal of Organic Chemistry. [Link][2]
-
Wang, D.-S., Chen, K., & Zhang, X.-S. (2021). Catalytic Asymmetric Synthesis of α-Stereogenic Carboxylic Acids: Recent Advances. Chinese Journal of Chemistry. [Link][4]
Sources
- 1. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 2. Sci-Hub. Enantioselective Organocatalytic Syntheses and Ring‐Expansions of Cyclobutane Derivatives / European Journal of Organic Chemistry, 2021 [sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable cyclobutane-containing molecule. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions to specific experimental issues.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis, offering step-by-step solutions and the scientific rationale behind them.
Question 1: Low yield in the alkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane.
Answer:
Low yields in the initial cyclization step are a frequent challenge. This is often due to a combination of factors including incomplete deprotonation, side reactions, and suboptimal reaction conditions.
Potential Causes and Solutions:
-
Insufficient Deprotonation: The acidity of the benzylic protons of 2-methoxyphenylacetonitrile is crucial for the reaction's success.[1] A weak base or improper reaction setup can lead to incomplete formation of the necessary carbanion.
-
Troubleshooting Steps:
-
Choice of Base: Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are generally more effective than weaker bases like sodium ethoxide for this transformation.
-
Solvent: Ensure the use of a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent quenching of the carbanion.
-
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C for LDA) to minimize side reactions, then allow the reaction to slowly warm to room temperature or be gently heated after the addition of 1,3-dibromopropane.
-
-
-
Side Reactions: The primary side reaction is the dimerization or polymerization of the starting materials.
-
Troubleshooting Steps:
-
Slow Addition: Add the 1,3-dibromopropane dropwise to the solution of the deprotonated 2-methoxyphenylacetonitrile. This maintains a low concentration of the alkylating agent and favors the intramolecular cyclization over intermolecular reactions.
-
High Dilution: Running the reaction at a lower concentration can also favor the desired intramolecular cyclization.
-
-
-
Reaction Monitoring:
-
TLC/GC-MS Analysis: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
-
Question 2: Difficulty in the hydrolysis of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile to the corresponding carboxylic acid.
Answer:
The hydrolysis of the nitrile group to a carboxylic acid can be sluggish or result in the formation of unwanted byproducts if not performed under the right conditions.
Potential Causes and Solutions:
-
Incomplete Hydrolysis: Nitrile hydrolysis often requires harsh conditions (strong acid or base and high temperatures), which can sometimes be problematic for the rest of the molecule.
-
Troubleshooting Steps:
-
Basic Hydrolysis: A mixture of a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene glycol or diethylene glycol can be effective.[2] Refluxing for an extended period (e.g., 24-48 hours) is often necessary.
-
Acidic Hydrolysis: Concentrated hydrochloric acid (HCl) or sulfuric acid (H2SO4) can also be used. However, be mindful of potential side reactions like ether cleavage of the methoxy group under very strong acidic conditions and high temperatures.
-
Microwave-Assisted Hydrolysis: Microwave irradiation can significantly reduce the reaction time for nitrile hydrolysis.
-
-
-
Formation of Amide Intermediate: Incomplete hydrolysis can lead to the isolation of the corresponding amide.
-
Troubleshooting Steps:
-
Extended Reaction Time/Increased Temperature: If the amide is the major product, increasing the reaction time or temperature can drive the reaction to completion.
-
Change of Reagents: Switching from basic to acidic conditions (or vice versa) might be more effective for hydrolyzing the stable amide intermediate.
-
-
-
Work-up Procedure:
-
Acidification: After basic hydrolysis, careful acidification of the reaction mixture is crucial to precipitate the carboxylic acid. The pH should be adjusted to be sufficiently acidic (pH 1-2) to ensure complete protonation.
-
Extraction: The product should be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary for quantitative recovery.
-
Question 3: Challenges in the purification of the final product, this compound.
Answer:
Purification can be complicated by the presence of starting materials, intermediates, or byproducts with similar physical properties to the desired product.
Potential Causes and Solutions:
-
Removal of Unreacted Starting Material:
-
Troubleshooting Steps:
-
Base Wash: Washing the organic extract with a dilute basic solution (e.g., sodium bicarbonate or sodium carbonate) can remove unreacted acidic starting materials or byproducts. The desired carboxylic acid will also be extracted into the aqueous layer, so this method is best used if the starting material is not acidic. If the desired product is the only acidic component, it can be extracted into a basic aqueous layer, which is then separated and re-acidified to precipitate the pure product.
-
-
-
Crystallization Issues: The product may be an oil or a low-melting solid, making crystallization difficult.
-
Troubleshooting Steps:
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is essential to find suitable conditions for crystallization. Common solvents for crystallization of carboxylic acids include hexanes, ethyl acetate, and mixtures thereof.
-
Seed Crystals: If a small amount of pure product can be isolated, it can be used as a seed crystal to induce crystallization from a supersaturated solution.
-
-
-
Chromatography:
-
Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a viable alternative. A solvent system of increasing polarity (e.g., starting with hexanes and gradually adding ethyl acetate) is typically used. The acidic nature of the product may cause it to streak on the column; adding a small amount of acetic acid or formic acid to the eluent can often mitigate this issue.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
What are the common synthetic routes to this compound?
The most common and direct approach involves a two-step synthesis:
-
Cyclization: The alkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane in the presence of a strong base to form 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile.[1][3]
-
Hydrolysis: The subsequent hydrolysis of the nitrile intermediate to the final carboxylic acid product using strong acidic or basic conditions.
An alternative, though more complex, route could involve the formation of a cyclobutanone intermediate followed by further functionalization. However, the nitrile alkylation route is generally more straightforward for this specific target molecule.
What is the mechanism of the cyclization reaction?
The cyclization reaction proceeds via a nucleophilic substitution mechanism. The steps are as follows:
-
Deprotonation: A strong base removes a proton from the carbon atom adjacent to both the phenyl ring and the nitrile group of 2-methoxyphenylacetonitrile, forming a resonance-stabilized carbanion.
-
First Alkylation: The carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,3-dibromopropane, displacing a bromide ion.
-
Second Deprotonation and Intramolecular Alkylation: A second equivalent of the base deprotonates the newly formed intermediate. The resulting carbanion then undergoes an intramolecular nucleophilic attack on the other end of the propyl chain, displacing the second bromide ion and forming the cyclobutane ring.
Are there any specific safety precautions to consider during this synthesis?
Yes, several safety precautions are crucial:
-
Cyanide Compounds: 2-Methoxyphenylacetonitrile and any cyanide salts used are highly toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. A cyanide antidote kit should be readily available.
-
Strong Bases: Strong bases like sodium hydride and LDA are highly reactive and can be pyrophoric. They should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
1,3-Dibromopropane: This is a lachrymator and a potential carcinogen. It should also be handled in a fume hood with appropriate PPE.
-
Strong Acids and Bases: Concentrated acids and bases used for hydrolysis are corrosive. Handle with care and appropriate PPE.
How can the purity of the final product be assessed?
Several analytical techniques can be used to assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and assessing the purity of the final product. The presence of signals corresponding to impurities can be readily detected.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help identify any byproducts.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the sample with high accuracy.
III. Experimental Protocols and Data
Synthetic Scheme
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the synthesis.
Summary of Reaction Conditions and Expected Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| Cyclization | 2-Methoxyphenylacetonitrile, 1,3-Dibromopropane, NaH | DMF | 0 to 80 | 12-24 | 60-75 |
| Hydrolysis | 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile, KOH | Ethylene Glycol | 150-160 | 24-48 | 80-90 |
Note: Yields are approximate and can vary based on reaction scale and specific conditions.
IV. References
-
BenchChem. (2025). A Comparative Guide to Alternative Reagents for the Synthesis of Cyclobutane-Containing Molecules.
-
Heisig, G. B., & Stodola, F. H. (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 23, 16.
-
Stenstrom, Y., & Sydnes, L. K. (n.d.). By Transformation of Other Cyclobutanes. Houben-Weyl.
-
CymitQuimica. (n.d.). This compound.
-
Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98.
-
BenchChem. (2025). A Comparative Guide to 3-Methoxyphenylacetonitrile and Its Alternatives in Organic Synthesis.
Sources
"optimizing reaction conditions for the synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid"
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the potential challenges of this multi-step synthesis. My insights are drawn from established chemical principles and practical experience in synthetic organic chemistry.
I. Synthetic Strategy Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Phase-Transfer Catalyzed (PTC) Alkylation: The first step involves the C-alkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane. This reaction is efficiently carried out under phase-transfer catalysis conditions, which facilitate the reaction between the water-soluble base and the organic-soluble nitrile.
-
Nitrile Hydrolysis: The resulting 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile is then hydrolyzed to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions.
This guide will address potential issues in both of these critical steps.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Step 1: Phase-Transfer Catalyzed (PTC) Alkylation
Q1: My alkylation reaction is sluggish or shows low conversion of the starting 2-methoxyphenylacetonitrile. What are the likely causes and how can I improve it?
A1: Low conversion in the PTC alkylation can stem from several factors. Let's break down the potential issues and solutions:
-
Insufficient Mixing: PTC reactions occur at the interface of the aqueous and organic phases.[1] Vigorous stirring is crucial to maximize the interfacial area and facilitate the transfer of the hydroxide and carbanion species by the catalyst.
-
Solution: Ensure your stirring is as rapid as possible without causing splashing. A mechanical stirrer is often more effective than a magnetic stir bar for achieving high agitation in biphasic systems.
-
-
Inactive Catalyst: The quaternary ammonium salt catalyst can degrade over time, especially if it has been exposed to moisture.
-
Solution: Use a fresh bottle of the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), or purify the existing catalyst by recrystallization.
-
-
Low Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) is critical. A 50% (w/w) aqueous solution is commonly used to create a high concentration of hydroxide ions at the interface.[2]
-
Solution: Prepare a fresh solution of 50% NaOH or KOH. Ensure it is fully dissolved and homogenous before use.
-
-
Reaction Temperature: While PTC alkylations are often exothermic, some initial heating may be necessary to initiate the reaction, especially if the starting materials are not very reactive.
-
Solution: Gently warm the reaction mixture to 40-50 °C. Monitor the reaction for any exotherm and be prepared to cool it if necessary.
-
Q2: I am observing the formation of a significant amount of a byproduct with a lower boiling point than my desired product. What could this be and how can I prevent it?
A2: A common side reaction in alkylations with dihalides is the elimination of HBr from 1,3-dibromopropane, which can be promoted by the strong basic conditions. This would lead to the formation of allyl bromide. The 2-methoxyphenylacetonitrile can then be alkylated by allyl bromide to form an undesired side product.
-
Preventative Measures:
-
Control Temperature: Avoid excessive heating, as higher temperatures can favor elimination reactions.
-
Slow Addition of Alkylating Agent: Add the 1,3-dibromopropane dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, which can minimize side reactions.
-
Choice of Base: While strong bases are necessary, using an excessively high concentration or a more hindered base is generally not beneficial and can increase elimination. Stick to the recommended 50% NaOH or KOH.
-
Q3: My reaction mixture has turned dark brown or black, and the workup is yielding a complex mixture of products. What is happening?
A3: Dark coloration can indicate decomposition of the starting materials or products. The combination of a strong base and an activated aromatic system can sometimes lead to side reactions, especially at elevated temperatures.
-
Troubleshooting Steps:
-
Temperature Control: As mentioned, maintain a moderate reaction temperature. If the reaction is highly exothermic, use an ice bath to control the temperature during the addition of reagents.
-
Inert Atmosphere: While not always strictly necessary for PTC reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to discoloration and byproduct formation.
-
Purity of Starting Materials: Ensure that your 2-methoxyphenylacetonitrile and 1,3-dibromopropane are of high purity. Impurities can sometimes catalyze decomposition pathways.
-
Step 2: Nitrile Hydrolysis
Q4: The hydrolysis of my 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile is incomplete, even after prolonged heating. What could be the issue?
A4: The hydrolysis of sterically hindered nitriles can be challenging. The quaternary carbon adjacent to the nitrile group in your intermediate presents significant steric hindrance.
-
Optimization Strategies:
-
Choice of Hydrolysis Conditions:
-
Acidic Hydrolysis: Concentrated acids like sulfuric acid or hydrochloric acid are often used. A mixture of acetic acid and concentrated HCl can also be effective. You may need to use higher temperatures (reflux) and longer reaction times.
-
Basic Hydrolysis: A high concentration of a strong base like KOH or NaOH in a high-boiling solvent such as ethylene glycol can be very effective for hydrolyzing hindered nitriles. The reaction is typically driven to completion by heating to high temperatures (e.g., 150-180 °C).
-
-
Microwave-Assisted Hydrolysis: If available, microwave irradiation can significantly accelerate the hydrolysis of hindered nitriles, often reducing reaction times from hours to minutes.
-
Q5: During the workup of my basic hydrolysis, I am having trouble isolating the carboxylic acid product. What is the correct procedure?
A5: After basic hydrolysis, the product exists as the carboxylate salt (e.g., potassium or sodium salt) dissolved in the aqueous basic solution. To isolate the free carboxylic acid, you must carefully acidify the solution.
-
Detailed Workup Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water.
-
Wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted nitrile or neutral byproducts.
-
Carefully acidify the aqueous layer with a concentrated acid, such as HCl, until the pH is acidic (pH 1-2). It is advisable to do this in an ice bath as the neutralization is exothermic.
-
The carboxylic acid should precipitate out of the solution. If it does not, extract the aqueous layer multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Q6: I have isolated my final product, but it appears to be impure. What are the likely impurities and how can I purify it?
A6: Common impurities can include unreacted nitrile starting material or the amide intermediate from incomplete hydrolysis.
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid carboxylic acids. A suitable solvent system can be found through small-scale trials. Common solvents for recrystallization of carboxylic acids include water, ethanol/water mixtures, or toluene.
-
Acid-Base Extraction: You can dissolve the crude product in an organic solvent and extract it with a dilute aqueous base (e.g., 5% NaOH). The carboxylic acid will move into the aqueous layer as its salt, leaving neutral impurities (like the unreacted nitrile) in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which is then extracted with an organic solvent.
-
Column Chromatography: While less common for the final purification of a simple carboxylic acid, it can be used if other methods fail. A silica gel column with a solvent system like hexane/ethyl acetate with a small amount of acetic acid can be effective.
-
III. Frequently Asked Questions (FAQs)
Q: What is the role of the phase-transfer catalyst?
A: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase. This allows for the deprotonation of the 2-methoxyphenylacetonitrile to form a carbanion in the organic phase, where it can then react with the 1,3-dibromopropane.[1]
Q: Can I use other alkylating agents besides 1,3-dibromopropane?
A: Yes, in principle, other α,ω-dihaloalkanes can be used to form different ring sizes. For example, 1,4-dibromobutane would lead to a cyclopentyl ring. However, the reactivity and propensity for side reactions may differ.
Q: What are the expected spectroscopic data for the final product?
A: For this compound, you can expect the following characteristic signals:
-
¹H NMR: Aromatic protons in the range of 6.8-7.4 ppm, a singlet for the methoxy group around 3.8 ppm, and multiplets for the cyclobutane protons. The carboxylic acid proton will be a broad singlet, typically above 10 ppm.
-
¹³C NMR: A signal for the carboxylic acid carbonyl carbon around 175-180 ppm, aromatic carbons, a methoxy carbon signal around 55 ppm, and signals for the cyclobutane carbons.
-
IR Spectroscopy: A broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C-O stretches for the ether and carboxylic acid.
Q: What safety precautions should I take during this synthesis?
A:
-
1,3-dibromopropane is a lachrymator and a potential carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated acids and bases are corrosive. Handle them with care and wear appropriate PPE. The neutralization of strong acids and bases is exothermic and should be done with cooling.
-
Organic solvents are flammable. Avoid open flames and work in a well-ventilated area.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-methoxyphenylacetonitrile (1.0 eq.), tetrabutylammonium bromide (0.05 eq.), and toluene (5 mL per gram of nitrile).
-
With vigorous stirring, add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq.).
-
Heat the mixture to 50 °C.
-
Slowly add 1,3-dibromopropane (1.2 eq.) dropwise over 30 minutes, maintaining the temperature between 50-60 °C.
-
After the addition is complete, continue stirring at 60 °C for 2-4 hours, monitoring the reaction by TLC or GC.
-
Cool the reaction to room temperature and dilute with water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile.
Protocol 2: Hydrolysis of 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile
-
In a round-bottom flask, combine the crude 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile (1.0 eq.) and a 3:1 mixture of acetic acid and concentrated sulfuric acid.
-
Heat the mixture to reflux (around 120 °C) for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
V. Data Presentation
| Parameter | Recommended Value |
| Alkylation Reaction | |
| Base Concentration | 50% (w/w) NaOH or KOH |
| Catalyst | Tetrabutylammonium Bromide (TBAB) |
| Catalyst Loading | 2-5 mol% |
| Solvent | Toluene |
| Temperature | 50-60 °C |
| Hydrolysis Reaction (Acidic) | |
| Acid | H₂SO₄/Acetic Acid or conc. HCl |
| Temperature | Reflux (100-120 °C) |
| Hydrolysis Reaction (Basic) | |
| Base | KOH or NaOH |
| Solvent | Ethylene Glycol |
| Temperature | 150-180 °C |
VI. Logical Relationships and Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis.
VII. References
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]
-
Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. V. Catalytic alkylation of phenylacetonitrile and some of its derivatives in aqueous medium. Roczniki Chemii, 39, 1401-1407.
-
Dehmlow, E. V., & Dehmlow, S. S. (1993). Phase Transfer Catalysis. VCH.
-
Organic Syntheses, Coll. Vol. 3, p.219 (1955); Vol. 29, p.26 (1949). [Link]
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Gokel, G. W., & Durst, H. D. (1976). Crown ether chemistry: principles and applications. Synthesis, 1976(03), 168-184.
-
Makosza, M. (2000). Phase-transfer catalysis. A general and versatile methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]
Sources
"by-product analysis in the synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid"
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and nuances of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. The most common synthetic route involves two key transformations:
-
Formation of the Nitrile Precursor: A Grignard reaction between 2-methoxyphenylmagnesium bromide and cyclobutanecarbonitrile to form 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile.
-
Hydrolysis to the Carboxylic Acid: The subsequent hydrolysis of the nitrile intermediate to the final carboxylic acid product.
This guide will address potential issues and by-products that may arise in each of these critical steps.
Synthetic Pathway Overview
Caption: Synthetic route to this compound.
Troubleshooting Guide
This section is formatted in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Grignard Reaction - Synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure of Grignard reaction initiation is a frequent issue, primarily due to the presence of moisture or the passive layer of magnesium oxide on the magnesium turnings.
-
Causality: Grignard reagents are potent bases and nucleophiles that react readily with protic solvents like water.[1] This reaction quenches the Grignard reagent as it forms. The magnesium surface can also be coated with a layer of magnesium oxide, preventing the reaction with the alkyl halide from starting.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon). All solvents and reagents must be anhydrous.
-
Activate the Magnesium:
-
Mechanical Activation: Gently crush the magnesium turnings with a glass rod (after flame-drying) to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine will etch the magnesium surface, removing the oxide layer. The disappearance of the brown iodine color is an indicator of reaction initiation. Alternatively, a few drops of 1,2-dibromoethane can be used as an activator.
-
-
Initiation with a Heat Gun: Gently warming a small spot of the reaction flask with a heat gun can often initiate the reaction. Be cautious not to overheat, as this can lead to unwanted side reactions.
-
Q2: I am observing a significant amount of a non-polar by-product in my crude reaction mixture. What could it be?
A2: A common non-polar by-product in Grignard reactions is the homo-coupling product of the aryl halide. In this case, 2,2'-dimethoxybiphenyl is a likely impurity.
-
Mechanism of Formation: This by-product can form through a Wurtz-Fittig type reaction, where the Grignard reagent reacts with the starting aryl halide.
Caption: Formation of 2,2'-dimethoxybiphenyl by-product.
-
Mitigation Strategies:
-
Slow Addition: Add the 2-bromoanisole solution slowly to the magnesium turnings to maintain a low concentration of the aryl halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the reaction. Overheating can promote the coupling side reaction.
-
Q3: My yield of the nitrile product is low, and I have a significant amount of unreacted cyclobutanecarbonitrile. What could be the issue?
A3: This suggests an issue with the reactivity of your Grignard reagent or the reaction conditions during the addition of the cyclobutanecarbonitrile.
-
Possible Causes:
-
Incomplete Grignard Formation: The Grignard reagent may not have formed in high yield. Titration of the Grignard reagent before use is recommended to determine its exact concentration.
-
Steric Hindrance: The reaction between the bulky Grignard reagent and the cyclobutanecarbonitrile can be sterically hindered.
-
-
Troubleshooting Steps:
-
Confirm Grignard Concentration: Before adding the cyclobutanecarbonitrile, take an aliquot of the Grignard solution and titrate it with a standard solution of an alcohol (e.g., sec-butanol) in the presence of an indicator like 1,10-phenanthroline.
-
Optimize Reaction Temperature: The addition of the cyclobutanecarbonitrile should be done at a controlled temperature, typically starting at 0 °C and then allowing the reaction to warm to room temperature.
-
Increase Reaction Time: A longer reaction time may be necessary to drive the reaction to completion.
-
Step 2: Hydrolysis of 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile
Q1: My nitrile hydrolysis is very slow, and I am isolating a significant amount of the starting nitrile. How can I improve the conversion?
A1: The hydrolysis of sterically hindered nitriles can be challenging. The rate of hydrolysis is highly dependent on the reaction conditions.
-
Causality: The carbon atom of the nitrile group in 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile is sterically hindered by the adjacent quaternary carbon and the ortho-substituted phenyl ring. This steric bulk can impede the approach of the nucleophile (water or hydroxide).
-
Optimization of Hydrolysis Conditions:
-
Acidic Hydrolysis: Use a strong acid such as concentrated sulfuric acid or hydrochloric acid and increase the reaction temperature to reflux. Longer reaction times are often necessary.
-
Basic Hydrolysis: Employ a strong base like sodium hydroxide or potassium hydroxide in a high-boiling solvent such as ethylene glycol. This allows for higher reaction temperatures, which can overcome the activation energy barrier.
-
Phase-Transfer Catalysis: For basic hydrolysis, the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can sometimes enhance the reaction rate.
-
Q2: I am observing an amide intermediate in my product mixture. How can I ensure complete hydrolysis to the carboxylic acid?
A2: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[2][3] Incomplete hydrolysis will result in the presence of 1-(2-methoxyphenyl)cyclobutane-1-carboxamide.
-
Reaction Mechanism:
Caption: Stepwise hydrolysis of the nitrile to the carboxylic acid.
-
Driving the Reaction to Completion:
-
Increase Reaction Time and Temperature: Prolonged heating under reflux is typically required to hydrolyze the stable amide intermediate.
-
Use of Stronger Acid/Base Concentrations: Increasing the concentration of the acid or base can accelerate the second hydrolysis step.
-
Q3: After acidic workup of my basic hydrolysis, I am getting a low yield of the carboxylic acid. Where might my product be?
A3: In basic hydrolysis, the product is initially formed as the carboxylate salt. Insufficient acidification during the workup will result in the product remaining in the aqueous layer as the water-soluble salt.
-
Workup Protocol:
-
After the basic hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Slowly add a strong acid (e.g., concentrated HCl) with vigorous stirring until the pH of the aqueous layer is acidic (pH 1-2, check with pH paper).
-
The carboxylic acid should precipitate out of the solution. If it is an oil, you will need to perform an extraction with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Ensure thorough extraction of the aqueous layer to recover all of the product.
-
By-product Analysis and Characterization
Identifying by-products is crucial for optimizing the reaction and ensuring the purity of the final product. Below is a table of potential by-products and their expected analytical signatures.
| By-product Name | Formation Step | Expected ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass Spectrum (m/z) |
| 2,2'-Dimethoxybiphenyl | Grignard Reaction | 6.8-7.4 (m, aromatic H), ~3.8 (s, OCH₃) | [M]+ at 214.10 |
| 1-(2-Methoxyphenyl)cyclobutane-1-carboxamide | Nitrile Hydrolysis | 7.0-7.5 (m, aromatic H), 5.5-6.5 (br s, NH₂), 3.8 (s, OCH₃), 1.8-2.8 (m, cyclobutane H) | [M]+ at 205.11 |
| 2-Bromoanisole (unreacted) | Grignard Reaction | 6.8-7.6 (m, aromatic H), 3.9 (s, OCH₃) | [M]+ at 185.99, 187.99 (Br isotopes) |
| Cyclobutanecarbonitrile (unreacted) | Grignard Reaction | ~3.1 (p, CH), 2.2-2.5 (m, CH₂) | [M]+ at 81.06 |
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final carboxylic acid?
A: Recrystallization is often the most effective method for purifying the final product. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization of carboxylic acids include water, ethanol/water mixtures, or hexane/ethyl acetate mixtures. If the product is an oil, column chromatography on silica gel may be necessary.
Q: Can I use 2-methoxyphenyllithium instead of the Grignard reagent?
A: Organolithium reagents are generally more reactive than Grignard reagents and can be a suitable alternative. However, they are also more basic and may be more prone to side reactions if there are any acidic protons in the substrate. The reaction conditions would need to be optimized accordingly, typically at lower temperatures.
Q: Are there any alternative routes to synthesize this compound?
A: An alternative approach could involve the reaction of the dianion of 2-methoxyphenylacetic acid with 1,3-dibromopropane to form the cyclobutane ring. However, this method may also present challenges with by-product formation and requires the use of a strong base like lithium diisopropylamide (LDA).
Q: How can I monitor the progress of the nitrile hydrolysis?
A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting nitrile, the amide intermediate, and the final carboxylic acid product. The disappearance of the starting material and the intermediate will indicate the completion of the reaction. Infrared (IR) spectroscopy can also be used to monitor the disappearance of the nitrile peak (~2230 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak (~1700 cm⁻¹) and broad O-H stretch (~2500-3300 cm⁻¹).
References
- Organic Syntheses. Org. Syn.1943, 23, 16. DOI: 10.15227/orgsyn.023.0016
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley: Hoboken, NJ, 2013.
- Loudon, G. M.; Parise, J. M. Organic Chemistry, 6th ed.; W. H. Freeman: New York, 2016.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.
-
Chemguide. Hydrolysing Nitriles. [Link]
-
BYJU'S. Nitrile to Carboxylic Acid. [Link]
Sources
- 1. DE59801502D1 - Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US3099680A - Process for the manufacture of 1,2-dicyano cyclobutane - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
Welcome to the technical support guide for the synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and improve the yield and purity of your synthesis.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges that can significantly impact yield and purity. The most common synthetic route involves a two-step process: the formation of a cyclobutane ring via alkylation of a substituted arylacetonitrile, followed by the hydrolysis of the nitrile intermediate. Success hinges on precise control over the cyclization conditions to prevent side reactions and on achieving complete hydrolysis without product degradation. This guide addresses the critical parameters and common pitfalls in this synthetic sequence.
Synthetic Workflow Overview
The synthesis is typically achieved in two key transformations:
-
Cycloalkylation: Formation of the 1-arylcyclobutane-1-carbonitrile intermediate.
-
Hydrolysis: Conversion of the nitrile intermediate to the final carboxylic acid.
Caption: General two-step synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the initial cycloalkylation step?
A1: The alkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane is the most direct route. For optimal yields, we strongly recommend using a phase-transfer catalysis (PTC) system. PTC facilitates the transfer of the deprotonated nitrile (the nucleophile) from a solid or aqueous phase into the organic phase where the alkylating agent resides.[1] This method often provides higher yields and requires milder conditions (e.g., 50% aqueous NaOH instead of hazardous bases like NaH), making it more scalable and safer.[2][3]
Q2: What are the primary side products I should watch for during the cyclization?
A2: The main competing reactions are the dialkylation of the nitrile and the self-condensation or polymerization of the starting materials. If the concentration of the deprotonated arylacetonitrile is too high, it can react with another molecule of itself or with the mono-alkylated intermediate. Using high-dilution conditions can favor the desired intramolecular cyclization over these intermolecular side reactions.
Q3: Should I use acidic or basic conditions for the final nitrile hydrolysis?
A3: Both methods are effective, but they have distinct advantages and disadvantages.
-
Basic Hydrolysis: Typically involves refluxing the nitrile with a strong base like NaOH or KOH in a solvent such as ethanol or ethylene glycol.[4][5] This method is often robust and leads to complete hydrolysis. The initial product is the carboxylate salt, which requires a separate acidification step to yield the final carboxylic acid.[6] This also allows for an extractive workup to remove any non-acidic impurities.
-
Acidic Hydrolysis: Usually performed by refluxing with a strong acid like concentrated H₂SO₄ or HCl.[4][5] This directly produces the carboxylic acid. However, acidic conditions can sometimes lead to unwanted side reactions or degradation, especially with sensitive functional groups. For this specific molecule, the methoxy ether is generally stable, but charring can occur if temperatures are too high.
For this synthesis, basic hydrolysis is often preferred due to its reliability and the purification advantages offered by the workup.
Troubleshooting Guide
Issue 1: Low Yield of the Nitrile Intermediate (Cycloalkylation Step)
Q: My cycloalkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane is giving a low yield (<40%) and a complex mixture of products. What is going wrong?
A: This is a common issue stemming from competing intermolecular reactions. The key is to create conditions that strongly favor the intramolecular cyclization.
Causality & Solutions:
-
Inefficient Deprotonation/Nucleophile Generation: The acidity of the benzylic proton on 2-methoxyphenylacetonitrile is moderate. Inefficient deprotonation leads to low concentrations of the active nucleophile.
-
Solution: If using a solid base like NaH, ensure it is fresh and the solvent (e.g., THF, DMF) is scrupulously anhydrous. If using a PTC method with aqueous NaOH, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.
-
-
Intermolecular Side Reactions: High concentrations of reactants favor intermolecular reactions (dimerization, polymerization) over the desired intramolecular cyclization.
-
Solution (High Dilution): Employ high-dilution conditions. This is achieved by adding the reactants (arylacetonitrile and dibromopropane) slowly and simultaneously via syringe pumps to a large volume of the solvent and base mixture. This keeps the instantaneous concentration of the reactive species very low, favoring the intramolecular ring closure.
-
-
Ineffective Phase-Transfer Catalyst: The choice of catalyst is crucial for PTC reactions.
-
Solution: Tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts are effective.[1] The catalyst's role is to transport the hydroxide or the deprotonated nitrile anion into the organic phase. Ensure you are using a catalytic amount (typically 5-10 mol%).
-
| Parameter | Sub-Optimal Condition | Recommended Optimization | Rationale |
| Concentration | Reactants mixed at high concentration | Use high dilution (slow, simultaneous addition) | Favors intramolecular cyclization over intermolecular side reactions. |
| Base (PTC) | Insufficient stirring, low NaOH concentration | 50% w/w NaOH, vigorous mechanical stirring | Maximizes interfacial area for efficient deprotonation. |
| Solvent | Non-polar solvent (e.g., hexane) | Toluene or Dichloromethane | Solubilizes the catalyst-anion pair and the organic reactants effectively. |
| Temperature | Too high (>80 °C) | 40-60 °C | Balances reaction rate while minimizing potential side reactions. |
Issue 2: Incomplete Nitrile Hydrolysis
Q: After my hydrolysis step, I see a significant amount of a byproduct in my NMR/LC-MS that appears to be the corresponding amide. How can I drive the reaction to completion?
A: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[5] An incomplete reaction is usually due to insufficient reaction time, temperature, or hydrolytic agent concentration.
Causality & Solutions:
-
Insufficient Reaction Vigor: The amide is more stable and hydrolyzes more slowly than the nitrile forms it. Steric hindrance around the quaternary carbon in your intermediate can further slow the second hydrolysis step.
-
Solution (Basic Hydrolysis): Increase the reaction time and/or temperature. Refluxing for 12-24 hours is common. Using a higher boiling point co-solvent like ethylene glycol instead of ethanol can allow for higher reaction temperatures, accelerating the hydrolysis of the stubborn amide. Also, ensure a sufficient excess of base (3-5 equivalents) is used.
-
Solution (Acidic Hydrolysis): Increase the concentration of the acid. A mixture of concentrated H₂SO₄ in aqueous acetic acid is often effective. Again, extending the reflux time is critical.
-
-
Precipitation of Reactant: In some solvent systems, the intermediate salt may precipitate, slowing down the reaction.
-
Solution: Ensure your chosen solvent system (e.g., ethanol/water) fully solubilizes the reactants throughout the reaction. Add more co-solvent if precipitation is observed.
-
| Condition | Observation | Recommended Action | Rationale |
| Basic Hydrolysis | Amide intermediate present after 8h reflux in EtOH/H₂O. | 1. Increase reflux time to 24h. 2. Switch solvent to ethylene glycol/H₂O for higher temp. | Drives the equilibrium past the stable amide intermediate. |
| Acidic Hydrolysis | Incomplete reaction with 6M HCl. | Use a stronger acid system, e.g., 50% H₂SO₄ (v/v) in water, and increase reflux time. | Provides a higher concentration of H₃O⁺ to effect the hydrolysis. |
Issue 3: Purification Challenges of the Final Product
Q: My final this compound product is an oil or a low-melting solid and is difficult to purify by crystallization. What are my options?
A: Aryl-substituted carboxylic acids can sometimes be challenging to crystallize. A multi-step purification strategy is often necessary.
Causality & Solutions:
-
Residual Non-Acidic Impurities: Starting materials or the amide intermediate may be present.
-
Solution (Acid-Base Extraction): This is the most effective method. After the hydrolysis (preferably basic), the reaction mixture is acidified to a pH of ~2. The carboxylic acid product is now protonated and neutral. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Then, wash the organic layer with a dilute base (e.g., 1M NaOH or saturated NaHCO₃ solution). The carboxylic acid will be deprotonated again and move into the aqueous basic layer, leaving neutral organic impurities behind in the organic layer. Finally, re-acidify the aqueous layer and extract the pure product back into an organic solvent. This process effectively removes neutral impurities.
-
-
Product is an Oil: The product itself may not be readily crystalline.
-
Solution (Chromatography): If acid-base extraction is insufficient, column chromatography is a reliable option. Use a silica gel column with a solvent system like hexane/ethyl acetate, often with a small amount of acetic acid (~0.5-1%) added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.
-
Solution (Salt Formation): Consider forming a crystalline salt of your carboxylic acid with a suitable base (e.g., dicyclohexylamine). The salt can often be easily crystallized and purified. The pure carboxylic acid can then be liberated by re-acidification.
-
Detailed Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile
Caption: Workflow for the cycloalkylation step.
Step-by-Step Methodology:
-
To a mechanically stirred solution of tetrabutylammonium bromide (TBAB, 0.10 eq) in toluene (specify volume for high dilution, e.g., 20 mL per mmol of nitrile), add 50% (w/w) aqueous sodium hydroxide.
-
Heat the biphasic mixture to 50 °C.
-
Prepare two separate solutions for slow addition: one of 2-methoxyphenylacetonitrile (1.0 eq) in a minimal amount of toluene, and another of 1,3-dibromopropane (1.1 eq) in a minimal amount of toluene.
-
Using syringe pumps, add both solutions simultaneously to the vigorously stirred reaction mixture over a period of 4-6 hours.
-
After the addition is complete, continue stirring at 50 °C for an additional 12-16 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature, add water to dissolve the salts, and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitrile, which can be purified by chromatography or used directly in the next step.
Protocol 2: Basic Hydrolysis to this compound
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude 1-(2-methoxyphenyl)cyclobutane-1-carbonitrile (1.0 eq) in ethylene glycol and water (e.g., a 3:1 ratio).
-
Add potassium hydroxide (KOH, 5.0 eq) pellets to the mixture.
-
Heat the mixture to reflux (typically 120-130 °C) and maintain for 16-24 hours. Monitor the disappearance of the starting material and the amide intermediate by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous solution with diethyl ether or MTBE (2x) to remove any neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid (HCl). A precipitate or oil should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be further purified by crystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography.
References
-
ResearchGate. (n.d.). Degree of complete hydrolysis of nitriles to the carboxylic acid. Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Org. Synth. Coll. Vol. 2, 152. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from organic-chemistry.org. [Link]
-
Clark, J. (2015). Hydrolysing Nitriles. Retrieved from Chemguide. [Link]
-
Reddit. (2014). Help With acid hydrolysis of nitriles -> carboxylic acids. Retrieved from r/chemhelp. [Link]
-
ResearchGate. (2008). New aspects of alkylation of arylacetonitriles under phase-transfer catalysis conditions. Retrieved from ResearchGate. [Link]
-
Jordan, J. (1968). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 45(10), 663. [Link]
-
Chemistry LibreTexts. (2019). 12.7: Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from organic-chemistry.org. [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. Retrieved from ACS. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. Retrieved from ijirset.com. [Link]
-
PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from ptcorganics.com. [Link]
Sources
Technical Support Center: Purification of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
Welcome to the technical support guide for the purification of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound in high purity. This guide provides a structured, question-and-answer-based approach to troubleshoot common purification issues, grounded in fundamental chemical principles and validated laboratory techniques.
Section 1: Initial Assessment & Common Impurities (FAQs)
A successful purification strategy begins with a thorough analysis of the crude product. Understanding the potential impurities is critical for selecting the most effective purification method.
Q1: How can I get a quick purity assessment of my crude this compound?
A1: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for initial purity analysis.
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A 7:3 or 8:2 mixture of Hexanes:Ethyl Acetate is often effective.
-
Additive: Due to the acidic nature of the carboxylic acid, "streaking" or "tailing" of the spot is a common problem on silica gel.[1][2] To suppress the ionization of the carboxylic acid and obtain a well-defined spot, add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluent.[2][3]
-
Visualization: The aromatic ring allows for easy visualization under a UV lamp at 254 nm. You can also use staining agents like potassium permanganate if necessary. A single, well-defined spot suggests high purity, whereas multiple spots indicate the presence of impurities.
Q2: What are the most probable impurities I should expect from the synthesis?
A2: The nature of impurities is intrinsically linked to the synthetic route. A plausible and common synthesis involves the reaction of a Grignard reagent derived from 2-bromoanisole with a cyclobutanone derivative, followed by carboxylation, or a double alkylation of 2-methoxyphenylacetic acid.[4]
Potential impurities include:
-
Unreacted Starting Materials: Residual 2-bromoanisole, 2-methoxyphenylacetic acid, or cyclobutanone derivatives.
-
Grignard-related Byproducts: Biphenyl-type impurities (e.g., 2,2'-dimethoxybiphenyl) from Wurtz-type coupling of the Grignard reagent.
-
Decarboxylation Products: Loss of the carboxylic acid group under harsh thermal or acidic/basic conditions.
-
Solvent Residues: Residual reaction or workup solvents (e.g., diethyl ether, THF, toluene).
Section 2: Troubleshooting Purification Strategies
Based on your initial assessment, you can select an appropriate purification technique. This section addresses common failures and optimization strategies for each method.
Strategy 1: Acid-Base Extraction
This powerful technique is ideal for separating acidic compounds from neutral or basic impurities and should often be the first step in the work-up procedure.[5][6] The principle relies on the differential solubility of the carboxylic acid and its salt form.[7][8]
Q3: My overall yield after acid-base extraction is very low. What went wrong?
A3: Low recovery is typically due to incomplete deprotonation or reprotonation, or issues with the extraction itself.
-
Check the pH: When extracting the acid into the aqueous basic layer, ensure the pH is sufficiently high (at least 2-3 pH units above the pKa of the carboxylic acid) to fully deprotonate it to the carboxylate salt.[9] Use a weak base like sodium bicarbonate (NaHCO₃) to avoid potential side reactions with other functional groups.[7][8]
-
Ensure Complete Reprotonation: When acidifying the aqueous layer to precipitate your product, ensure the pH is low enough (at least 2-3 pH units below the pKa) to fully protonate the carboxylate. Add acid (e.g., 1-2M HCl) until no more precipitate forms and check the pH with litmus paper.
-
Insufficient Extraction: Perform multiple extractions (at least 3x) with the organic solvent to recover all of your precipitated product from the acidified aqueous layer.
-
Emulsion Formation: If an emulsion forms between the organic and aqueous layers, it can trap your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution).[2]
Workflow for Acid-Base Extraction Purification
Below is a visual workflow illustrating the separation of the acidic product from neutral impurities.
Caption: Workflow of Acid-Base Extraction.
Strategy 2: Recrystallization
If the product is a solid, recrystallization is an excellent method for achieving high purity, provided a suitable solvent is found.[10]
Q4: I've tried several solvents, but my compound "oils out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[11] This is problematic because oils tend to trap impurities.
-
Cause & Solution 1: Cooling too quickly. The solution is cooling so rapidly that the compound doesn't have time to form an ordered crystal lattice.
-
Fix: Ensure slow, gradual cooling. Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop (insulating the flask with paper towels can help) before moving it to an ice bath.[11]
-
-
Cause & Solution 2: High impurity load. Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Fix: Attempt a preliminary purification by another method (like acid-base extraction or a quick silica plug filtration) to remove the bulk of impurities before recrystallization.[11]
-
-
Cause & Solution 3: Inappropriate solvent. The solvent may be too good at dissolving the compound.
-
Fix: Add a bit more solvent to the oiled-out mixture, reheat to dissolve the oil completely, and then allow it to cool much more slowly.[12] Alternatively, use a mixed-solvent system. Dissolve the compound in a minimum of a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[13]
-
Q5: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A5: This is a common problem and usually indicates that the solution is not saturated.[12]
-
Too much solvent was used: This is the most frequent cause.[12] Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration of your compound.[11] Then, allow it to cool again.
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not occurred.[14]
-
Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[14]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.[14]
-
| Solvent System | Boiling Point (°C) | Properties & Use Case |
| Toluene / Hexanes | 111 / 69 | A good non-polar/polar aprotic mixed system. Dissolve in hot toluene, add hexanes until cloudy, then cool. |
| Ethyl Acetate / Hexanes | 77 / 69 | A common, moderately polar system. The polarity can be finely tuned by adjusting the ratio. |
| Acetic Acid / Water | 118 / 100 | Useful for polar, acidic compounds. The presence of acid can improve solubility.[9] |
| Ethanol / Water | 78 / 100 | A polar protic system. Be cautious, as alcohol/water mixtures can sometimes promote oiling out.[13] |
Table 1: Potential Recrystallization Solvent Systems.
Strategy 3: Flash Column Chromatography
When recrystallization or extraction is insufficient, flash column chromatography is the method of choice for separating compounds based on their differential adsorption to a stationary phase.[3]
Q6: My compound streaks badly on the silica column, leading to poor separation and mixed fractions. Why is this happening?
A6: This is the same issue seen on TLC plates. The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel surface, causing tailing.[1]
-
Solution: Add a volatile acid modifier, such as 0.5-1% acetic acid or formic acid, to the mobile phase.[2][3] This keeps the carboxylic acid fully protonated, minimizing its interaction with the silica and resulting in sharper, more symmetrical peaks. The modifier can be easily removed later under high vacuum.
Q7: I'm not getting good separation between my product and an impurity. How can I optimize the separation?
A7: Improving resolution in chromatography involves adjusting the mobile phase composition.
-
Decrease Solvent Polarity: If your product and the impurity are eluting too quickly (high Rf values), decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the retention time of all compounds on the column, allowing for better separation.
-
Use a Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation. This is highly effective for separating compounds with different polarities.[15] For example, start with 5% Ethyl Acetate in Hexanes and gradually increase to 20% Ethyl Acetate.
-
Change Solvents: Sometimes, changing the solvents entirely can alter the selectivity of the separation. For example, replacing ethyl acetate with dichloromethane might change the elution order or improve the resolution between two closely eluting spots.
Section 3: Purification Decision Workflow
The following diagram provides a logical decision-making process for selecting the appropriate purification strategy for this compound.
Caption: Purification Strategy Decision Tree.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LibreTexts, Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Biotage. (2023). How does acid concentration impact reversed-phase flash chromatography? Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US6833472B2 - Process for the purification of aromatic carboxylic acids.
-
Biotage. (2023). How does an acid pH modifier impact flash chromatography? Retrieved from [Link]
- Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
LibreTexts, Chemistry. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
LibreTexts, Chemistry. (2025). Running a flash column. Retrieved from [Link]
-
Millersville University. (n.d.). Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
LibreTexts, Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Douglas, C. J., & Overman, L. E. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(13), 6315–6328. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. vernier.com [vernier.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: Stability of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
Document ID: TSC-2026-01-18-001
Version: 1.0
Introduction: Compound Overview
1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid is a versatile building block in medicinal and synthetic chemistry. Its unique structure, combining a strained cyclobutane ring, a carboxylic acid, and an electron-rich methoxyphenyl group, makes it a valuable precursor for novel therapeutics. However, this combination of functional groups also presents specific stability challenges that researchers must navigate to ensure experimental reproducibility and the integrity of their results. This guide provides in-depth troubleshooting advice and best practices based on established chemical principles to address the potential stability issues of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of degradation for this compound?
A: The primary indicators of degradation are a change in physical appearance (e.g., discoloration from white/off-white to yellow or brown), poor peak shape or the appearance of new peaks in chromatography (HPLC, LC-MS), and inconsistent results in biological assays or chemical reactions.
Q2: What are the ideal short-term and long-term storage conditions?
A: For optimal stability, the compound should be stored under the conditions outlined in the table below. The key is to minimize exposure to heat, light, and moisture.
Q3: Is this compound particularly sensitive to air or light?
A: Yes. Aromatic ethers, like the 2-methoxyphenyl group, can be susceptible to photo-oxidation.[1] It is strongly recommended to store the solid compound and its solutions in amber vials or otherwise protected from light to prevent the formation of oxidative degradation products.[2] While less reactive to atmospheric oxygen in the dark, long-term storage under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice.
Q4: Can I heat this compound to aid dissolution?
A: Gentle warming is permissible, but elevated temperatures should be avoided. Carboxylic acids, especially when substituted on a strained ring, can be susceptible to thermal decarboxylation (loss of CO₂).[3][4] Prolonged heating above 100°C can lead to the formation of 1-(2-methoxyphenyl)cyclobutane.
In-Depth Troubleshooting Guides
This section addresses specific experimental problems and links them to the potential underlying stability issues of this compound.
Issue: Inconsistent Potency or Variable Results in Biological Assays
Symptoms:
-
Decreasing compound activity over time in stored stock solutions.
-
High variability between assay plates prepared on different days.
-
Lower than expected potency compared to a freshly weighed sample.
Root Cause Analysis: This is often a direct result of compound degradation in solution. The primary culprits are hydrolysis, oxidation, or reaction with solvent impurities. Forced degradation studies are designed to intentionally break down a molecule to understand these pathways.[5][6]
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent assay results.
Issue: Extraneous Peaks in HPLC/LC-MS Analysis
Symptoms:
-
A new peak appears near the main compound peak, often growing over time.
-
The area of the main peak decreases in subsequent injections.
-
Mass spectrometry reveals species with unexpected molecular weights.
Root Cause Analysis: The appearance of new peaks is a clear sign of chemical transformation. Based on the compound's structure, the most probable degradation pathways are decarboxylation and oxidation.
Potential Degradation Products:
| Degradation Pathway | Product Name | Expected Mass Change | Probable Cause |
| Decarboxylation | 1-(2-methoxyphenyl)cyclobutane | -44 Da (loss of CO₂) | Heat, acidic conditions |
| Oxidation | Hydroxylated or ring-opened species | +16 Da (addition of Oxygen) | Light exposure, air, oxidative reagents[1] |
| Demethylation | 1-(2-hydroxyphenyl)cyclobutane-1-carboxylic acid | -14 Da (loss of CH₂) | Harsh acidic/basic conditions, enzymatic activity[7] |
Troubleshooting Steps:
-
Analyze a Fresh Sample: Immediately dissolve a fresh sample of the solid compound and inject it. This provides a baseline (T=0) chromatogram.
-
Check System Suitability: Ensure the chromatography system is not the source of ghost peaks by injecting a blank solvent run.
-
Review Sample Preparation: Was the sample heated? Was it left on the autosampler for an extended period? Autosampler cooling is recommended.
-
Hypothesize and Confirm: Based on the mass change observed in MS, identify the likely degradation product from the table above. If possible, synthesize the standard to confirm retention time.
Protocols and Methodologies
Protocol for Handling and Storage
To maintain the long-term integrity of this compound, adhere to the following storage protocol.
| Parameter | Solid Compound | Stock Solution (e.g., in DMSO) |
| Temperature | 2-8°C (Refrigerated) | -20°C or -80°C |
| Atmosphere | Standard air (short-term), Inert gas (long-term) | Standard air (tightly sealed) |
| Light | Store in amber glass vial or in the dark[2] | Store in amber vials or foil-wrapped tubes |
| Container | Tightly sealed glass vial[8] | Chemically resistant vials with PTFE-lined caps |
Protocol for Stability-Indicating HPLC Method
This protocol can be used to monitor the stability of the compound over time.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
-
Gradient: 10% B to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
Detection: UV at 272 nm and Mass Spectrometry (ESI+)
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in DMSO.
-
Dilute to 10 µg/mL in 50:50 Acetonitrile:Water for injection.
-
-
Forced Degradation (for method validation): [9][10]
-
Acidic: Add 0.1 M HCl to the 10 µg/mL sample, heat at 60°C for 4 hours.
-
Basic: Add 0.1 M NaOH to the 10 µg/mL sample, let stand at room temp for 4 hours.
-
Oxidative: Add 3% H₂O₂ to the 10 µg/mL sample, let stand at room temp for 4 hours.
-
Thermal: Heat the solid compound at 105°C for 24 hours, then prepare a sample.
-
Photolytic: Expose the solution to a calibrated light source as per ICH Q1B guidelines.[11]
-
-
Analysis: Inject the stressed samples and a T=0 control. The method is "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.
Underlying Mechanisms of Instability
Understanding the chemical rationale for degradation is key to preventing it.
Potential Degradation Pathways
The structure of this compound suggests two primary non-enzymatic degradation pathways.
Potential chemical degradation pathways for the title compound.
-
Thermal Decarboxylation: While many carboxylic acids are stable, heating can provide the activation energy needed to eliminate CO₂.[3] This process can sometimes be facilitated by a cyclic transition state, although it does not require a beta-carbonyl group as seen in classic examples. The strain of the cyclobutane ring may also influence the rate of this reaction.
-
Photo-oxidation: The methoxy group is an electron-donating group, which activates the aromatic ring. This increased electron density can make the ring more susceptible to attack by oxidative species generated by light (photons, hv) and/or oxidizing agents ([O]).[1] Degradation can involve hydroxylation of the ring or oxidation at the benzylic carbon.
References
-
Fiveable. Thermal decarboxylation Definition. [Link]
-
University of Calgary. Ch21: Decarboxylation. [Link]
-
Chemistry Stack Exchange. What is the mechanism for thermal decarboxylation of a generic carboxylic acid?[Link]
-
Chemistry Steps. Decarboxylation. [Link]
-
StudySmart.ai. Carboxylic Acids - What Is Decarboxylation?[Link]
-
PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]
-
Chemnice. Cyclobutanecarboxylic acid | Formula, Properties & Application. [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Georganics. Cyclobutanecarboxylic acid - general description. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
-
RSC Publishing. Degradation of three β-O-4 lignin model compounds via organic electrolysis and elucidation...[Link]
-
ResearchGate. Anaerobic degradation of methoxylated aromatic compounds...[Link]
-
ResearchGate. Forced Degradation Studies. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ACS Publications. Alkaline-Induced Degradation Pathways of β-O-4-Linked Vanillin Moieties...[Link]
-
PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
-
Cleveland State University. Practices for Proper Chemical Storage. [Link]
-
Cleveland State University. Practices for Proper Chemical Storage. [Link]
-
Q1 Scientific. Photostability testing theory and practice. [Link]
Sources
- 1. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. csuohio.edu [csuohio.edu]
- 3. fiveable.me [fiveable.me]
- 4. Carboxylic Acids - What Is Decarboxylation?. 3 questions, answered [studysmart.ai]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclobutanecarboxylic acid(3721-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. onyxipca.com [onyxipca.com]
- 11. q1scientific.com [q1scientific.com]
Technical Support Center: Managing Stereochemistry in the Synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
Welcome to the technical support center for the stereocontrolled synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of establishing and maintaining the desired stereochemistry in this valuable cyclobutane building block. The inherent ring strain and the quaternary stereocenter of the target molecule make stereocontrol a critical challenge.[1][2] This document provides in-depth answers to common questions and troubleshooting strategies for issues encountered during synthesis.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the stereoselective synthesis of your target molecule.
Question 1: What are the primary strategies for obtaining enantiomerically pure this compound?
Answer: There are three principal strategies to approach the synthesis of an enantiomerically enriched cyclobutane carboxylic acid. The optimal choice depends on available starting materials, scalability, and the desired level of stereochemical purity.
-
Asymmetric Catalysis: This is often the most elegant and atom-economical approach. It involves using a chiral catalyst to directly form the cyclobutane ring in an enantioselective manner. Methods like catalytic [2+2] cycloadditions are powerful tools for this purpose.[3][4] For instance, visible-light-induced cycloadditions using chiral iridium or ruthenium catalysts have shown great success in synthesizing a variety of chiral cyclobutanes with high enantioselectivity.[5][6]
-
Chiral Auxiliary Mediated Synthesis: This classic method involves covalently attaching a chiral molecule (the auxiliary) to one of the starting materials. The auxiliary directs the stereochemical outcome of the cyclobutane-forming reaction. After the key transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. The use of a chiral dioxolane auxiliary, for example, has been effective in controlling the stereochemistry of [2+2] cycloaddition reactions.[1]
-
Chiral Resolution of a Racemic Mixture: This strategy involves the synthesis of the racemic carboxylic acid followed by separation of the enantiomers. For carboxylic acids, this is typically achieved by forming diastereomeric salts with a chiral amine. The resulting diastereomers have different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.[7][8] While potentially lower yielding (theoretical max of 50% for one enantiomer without racemization and recycling), it can be a practical and scalable method if a suitable resolving agent is found.
`dot graph TD { A[Start: Synthesis Goal] --> B{Select Strategy}; B --> C[Asymmetric Catalysis]; B --> D[Chiral Auxiliary]; B --> E[Racemic Synthesis & Resolution]; C --> F((Target Molecule)); D --> G{Auxiliary Cleavage}; G --> F; E --> H{Diastereomeric Salt Formation}; H --> I{Separation}; I --> J{Acidification}; J --> F;
} ` Caption: Strategic decision workflow for stereocontrol.
Question 2: For an asymmetric [2+2] cycloaddition approach, what factors are critical for success?
Answer: Success in an asymmetric [2+2] cycloaddition hinges on several interconnected factors that control the transition state geometry.
-
Catalyst/Ligand System: The choice of the chiral catalyst is paramount. For photochemical cycloadditions, iridium-based photosensitizers paired with chiral phosphoramidite ligands have been shown to yield excellent enantioselectivities (>99% ee) for a range of substrates.[5][6][9] Lewis acid catalysts, such as those based on chiral oxazaborolidinium ions, can also enforce a specific geometry in the transition state, leading to high diastereoselectivity and enantioselectivity.[10][11]
-
Solvent Polarity: The solvent can dramatically influence selectivity. Nonpolar solvents like toluene or hexanes often favor a more concerted, less stepwise reaction pathway.[10] This can minimize the formation of open-chain intermediates that may lead to loss of stereochemical information.
-
Temperature: Photochemical reactions are frequently conducted at low temperatures to enhance selectivity.[10] Lowering the thermal energy of the system can amplify the energetic differences between the diastereomeric transition states, leading to a higher preference for the formation of one enantiomer.
-
Substrate Design: While the core substrates are defined by the target molecule, modifications can be made. For example, using a bulkier ester group in a ketene-alkene cycloaddition can enhance steric differentiation in the transition state, improving diastereoselectivity.[10]
Question 3: If I opt for chiral resolution, how do I select an appropriate resolving agent and solvent system?
Answer: The selection process is largely empirical but can be guided by established principles.
-
Choosing the Resolving Agent: For resolving a carboxylic acid, a chiral amine is the standard choice. Common examples include (S)-phenylethylamine, brucine, or other commercially available chiral bases.[7][12] The key is to form a stable diastereomeric salt that has a significant solubility difference between the two diastereomers in a given solvent. It's often necessary to screen a small library of resolving agents to find the most effective one.
-
Optimizing the Solvent: The solvent is critical for successful fractional crystallization. The ideal solvent will dissolve both diastereomeric salts at an elevated temperature but will allow the less soluble salt to crystallize cleanly upon cooling, while the more soluble salt remains in the mother liquor. You should screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof).
-
Controlling Stoichiometry: For dicarboxylic acids, the molar ratio of the resolving agent can lead to the formation of different stoichiometric salts (e.g., mono-salts vs. di-salts), which can dramatically affect the resolution outcome.[7] While your target is a monocarboxylic acid, precise control of the acid-to-base ratio (often starting at 1:1) is still crucial for forming well-defined crystalline salts.
Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My catalytic [2+2] cycloaddition is producing the cyclobutane product with low enantiomeric excess (ee).
| Possible Cause | Explanation & Recommended Solution |
| Inefficient Chiral Induction | The chiral ligand may not be creating a sufficiently differentiated energetic landscape for the two enantiomeric transition states. Solution: Screen a panel of related chiral ligands. Small modifications to the ligand's steric bulk or electronic properties can have a profound impact on enantioselectivity.[10] |
| Background Uncatalyzed Reaction | The reaction may be proceeding through a non-catalyzed, achiral pathway in parallel with the desired catalytic cycle. This is particularly a risk in photochemical reactions. Solution: Lower the reaction temperature to slow down the uncatalyzed pathway, which typically has a higher activation energy.[10] Also, verify that the reaction does not proceed in the absence of the chiral catalyst. |
| Catalyst Mismatch | The chosen catalyst system may simply be a poor match for your specific substrates (e.g., 2-methoxystyrene derivative and a suitable ketene precursor). Solution: Consult the literature for catalyst systems proven to be effective for electron-rich styrenes. An iridium-catalyzed asymmetric allylic etherification followed by a [2+2] cycloaddition has shown tolerance for methoxy-substituted benzene rings, achieving excellent ee.[5] |
Problem 2: The reaction produces the correct product, but as a nearly 1:1 mixture of diastereomers that is difficult to separate.
| Possible Cause | Explanation & Recommended Solution |
| Flexible Transition State | The reaction intermediate lacks rigid conformational control, leading to non-selective formation of both diastereomers. Solution: Introduce a Lewis acid catalyst (e.g., TiCl₄). Lewis acids can coordinate with functional groups on the substrates, creating a more organized and rigid transition state, thereby enforcing higher diastereoselectivity.[10] |
| Epimerization | The newly formed stereocenter is epimerizing under the reaction or workup conditions. The proton alpha to the carbonyl group in cyclobutanes can be labile. Solution: If possible, use a base to epimerize the product mixture to the thermodynamically more stable diastereomer. For example, treating the mixture with a catalytic amount of a non-nucleophilic base like t-BuOK can improve the diastereomeric ratio to ≥17:1 in some systems.[3] This is only useful if the desired diastereomer is the more stable one. |
| High Polarity Solvent | Polar solvents can stabilize charged, stepwise intermediates, which allows for bond rotation and scrambling of stereochemistry before the final ring closure. Solution: Switch to a less polar solvent. Moving from a polar solvent like acetonitrile to a nonpolar one like toluene can promote a more concerted reaction, preserving the stereochemistry of the starting materials.[10] |
`dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];
} ` Caption: Troubleshooting workflow for poor diastereoselectivity.
Problem 3: My chiral resolution attempt resulted in an oil or very poor separation of diastereomers.
| Possible Cause | Explanation & Recommended Solution |
| Poor Salt Formation | The selected chiral amine and your carboxylic acid do not form a well-ordered, crystalline salt. Solution: This is the most common issue. You must screen other resolving agents. It is an empirical process, and a successful resolution is highly dependent on the specific packing forces in the crystal lattice. |
| Inappropriate Solvent Choice | The solvent may be too good (dissolves both salts completely) or too poor (crashes everything out non-selectively). Solution: Systematically screen solvents. Start with common choices like ethanol or isopropanol. If an oil forms, try a less polar solvent or a solvent mixture. If nothing crystallizes, slowly add a co-solvent in which the salts are less soluble (an anti-solvent) to induce crystallization. |
| Water Contamination | Trace amounts of water can sometimes disrupt crystal lattice formation, leading to oils or amorphous solids. Solution: Ensure all reagents and solvents are anhydrous. Conduct the salt formation and crystallization under an inert atmosphere (e.g., Nitrogen or Argon). |
Example Data: Screening of Chiral Resolving Agents
The following table illustrates a hypothetical screening process for the resolution of racemic this compound.
| Entry | Resolving Agent (1.0 eq) | Solvent | Result of Crystallization | ee of Acid from Crystals (%) |
| 1 | (S)-(-)-α-Methylbenzylamine | Ethanol | Fine Needles | 45% |
| 2 | (S)-(-)-α-Methylbenzylamine | Isopropanol | Large Prisms | 78% |
| 3 | (S)-(-)-α-Methylbenzylamine | Acetone | Oil | N/A |
| 4 | (1R,2S)-(-)-Ephedrine | Ethanol | Gel | N/A |
| 5 | (+)-Cinchonine | Ethyl Acetate | Powder | 62% |
This data is illustrative. N/A: Not Applicable.
As shown, a simple change in solvent (Entry 1 vs. 2) can dramatically improve the enantiomeric excess of the resolved acid.
References
-
Yang, P., Wang, R.-X., Huang, X.-L., Cheng, Y.-Z., & You, S.-L. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society, 145(40), 21752–21759. [Link]
-
PubMed. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. National Center for Biotechnology Information. [Link]
-
Davies, H. M. L., & Lee, G. H. (2013). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society. [Link]
- Not found in search results.
-
ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]
-
Miyamoto, H., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]
-
Reddy, R. P., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]
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National Institutes of Health. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC. [Link]
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National Institutes of Health. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link]
-
Nam, J., & Lee, E. (2001). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
-
MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Nanyang Technological University. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. IRep. [Link]
-
Chemistry World. (2019). Flexible route to enantiomerically enriched cyclobutanes. Research - Chemistry World. [Link]
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Reisman, S. E., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
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PubMed. (2023). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. National Center for Biotechnology Information. [Link]
-
PubMed. (2018). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. National Center for Biotechnology Information. [Link]
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-
PubMed. (2025). Resolution Characteristics of Optically Active (1S,2S)-(+)-1-(p-Nitrophenyl)-2-Amino-1,3-Propanediol for trans-1,2-Cyclohexanedicarboxylic Acid. National Center for Biotechnology Information. [Link]
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ResearchGate. (2025). Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt. ResearchGate. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
An in-depth technical guide from the office of the Senior Application Scientist.
Audience: Researchers, Scientists, and Drug Development Professionals Topic: Degradation Pathways of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
This guide provides a comprehensive technical overview of the potential degradation pathways of this compound. It is designed to assist researchers in designing stability studies, troubleshooting unexpected experimental results, and identifying potential degradation products. The information herein is synthesized from established principles of organic chemistry and data on analogous structures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and reactivity of this compound.
Q1: What are the primary functional groups in this compound, and how does their chemistry influence the molecule's stability?
A1: The molecule's structure contains three key regions that dictate its chemical behavior:
-
The Cyclobutane Ring: This four-membered carbocycle possesses significant ring strain (approx. 26.3 kcal/mol), making it more reactive than larger rings like cyclopentane or cyclohexane.[1][2] While it is relatively inert compared to the highly reactive cyclopropane ring, this strain provides a thermodynamic driving force for ring-opening reactions, particularly under oxidative conditions.[1][2]
-
The Carboxylic Acid Moiety: This is a highly versatile functional group and a primary site for metabolic activity. It can undergo decarboxylation (loss of CO2), especially if a radical cation is formed on the adjacent phenyl ring.[3] In biological systems, it is a prime target for Phase II metabolism, such as glucuronidation, which increases water solubility to facilitate excretion.[4][5][6]
-
The 2-Methoxyphenyl Group: The methoxy (-OCH3) group is an electron-donating group, which activates the aromatic ring. This makes the phenyl ring susceptible to one-electron oxidation, forming a radical cation that can initiate fragmentation of the molecule.[3] Furthermore, methoxy-substituted aromatic compounds are known to be sensitive to light, making photodegradation a significant potential pathway.[7][8][9]
Q2: What are the most probable degradation pathways for this molecule under typical experimental and physiological conditions?
A2: Based on its structure, three primary degradation pathways are predicted:
-
Oxidative Degradation: Initiated by radical species or enzymatic action (e.g., by Cytochrome P450 enzymes), this pathway can lead to the formation of a radical cation on the methoxyphenyl ring. This intermediate is a crucial branch point, potentially leading to decarboxylation or oxidative ring-opening of the cyclobutane moiety.[3][10][11]
-
Hydrolytic Degradation: While the ether and carbon-carbon bonds are generally stable, the carboxylic acid can participate in acid- or base-catalyzed reactions.[12][13] However, significant degradation via hydrolysis of the core structure would likely require harsh pH conditions not typically encountered in physiological systems.
-
Photodegradation: Exposure to UV or even visible light can induce degradation, a common characteristic of methoxy-substituted aromatic compounds.[7][9] This can lead to a complex mixture of products, including dimers or further oxidized species.[8]
Q3: How does the cyclobutane ring influence the molecule's metabolic stability?
A3: The cyclobutane ring is an increasingly common motif in medicinal chemistry, often used to improve metabolic stability and other drug-like properties.[1][14] It is generally more resistant to metabolic attack than linear alkyl chains or more strained rings like cyclopropane.[1] However, its stability is not absolute. If metabolism occurs at an adjacent position—for instance, hydroxylation to form a cyclobutanol derivative—this can trigger an oxidative ring expansion or cleavage, yielding more linear, polar metabolites.[10][15]
Q4: What are the expected major metabolites of this compound in an in vivo setting?
A4: In a biological system, the primary metabolic transformations are expected to target the carboxylic acid and the aromatic ring.
-
Phase II Conjugation: The most likely metabolic fate is the glucuronidation of the carboxylic acid group to form an acyl glucuronide.[5] This process, mediated by UGT enzymes, is a major pathway for clearing drugs containing a carboxylic acid moiety.[5]
-
Phase I Oxidation: The methoxyphenyl group may undergo O-demethylation to form a phenol, which can then be conjugated (glucuronidated or sulfated). The aromatic ring itself could also be hydroxylated. These oxidative reactions are typically mediated by cytochrome P450 enzymes.
Section 2: Troubleshooting Guide for Degradation Studies
This section is designed in a question-and-answer format to directly address specific issues users might encounter during their experiments.
Issue 1: I'm observing multiple unexpected peaks in my HPLC/LC-MS analysis during stability testing. What could be the cause?
This is a common issue indicating that the parent molecule is degrading. The identity of the degradation products depends on the stress condition applied.
-
Possible Cause A: Oxidative Degradation
-
Why it happens: The electron-rich methoxyphenyl ring is susceptible to oxidation from atmospheric oxygen, peroxides in solvents (like THF or diethyl ether), or metal ion catalysis. This can initiate either decarboxylation or cleavage of the cyclobutane ring.[3]
-
Troubleshooting Steps:
-
Work under an inert atmosphere: Purge all solutions with nitrogen or argon and conduct experiments in sealed vials under an inert headspace.
-
Use fresh, high-purity solvents: Test solvents for peroxides before use, especially older bottles of ethers.
-
Add an antioxidant: For formulation studies, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to scavenge free radicals.
-
Characterize the peaks: Degradation products resulting from oxidative cleavage will have significantly different mass-to-charge ratios (m/z). Look for masses corresponding to the decarboxylated parent molecule or ring-opened structures.
-
-
-
Possible Cause B: Photodegradation
-
Why it happens: The methoxyphenyl group is a chromophore that can absorb ambient laboratory light (especially fluorescent lighting) or sunlight, leading to photochemical reactions.[7][8][9] This can result in dimerization, isomerization, or the formation of complex photoproducts.[8]
-
Troubleshooting Steps:
-
Protect samples from light: Use amber vials or wrap standard glassware in aluminum foil.
-
Minimize exposure during analysis: Use an autosampler with a covered tray for long HPLC sequences.
-
Conduct a controlled photostability study: To confirm light sensitivity, intentionally expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) and compare it to a dark control.
-
-
Issue 2: My compound shows poor recovery from biological matrices like plasma or liver microsomes. Is it just poor extraction?
While extraction efficiency is always a factor, poor recovery from metabolically active matrices often points to rapid biotransformation.
-
Possible Cause: Rapid Phase II Metabolism
-
Why it happens: The carboxylic acid group is an ideal handle for glucuronidation, a rapid metabolic process that adds a large, polar sugar moiety to the parent molecule.[5] The resulting acyl glucuronide is highly water-soluble and will have very different chromatographic behavior, often eluting much earlier in a reverse-phase HPLC run. It may be missed if you are only looking for the parent compound.
-
Troubleshooting Protocol: Enzymatic Hydrolysis
-
Sample Preparation: After incubating your compound with the biological matrix (e.g., liver microsomes with UDPGA cofactor), split the sample into two aliquots.
-
Treatment: To one aliquot, add a solution of β-glucuronidase/arylsulfatase in an appropriate buffer (typically acetate buffer, pH ~5.0). To the control aliquot, add only the buffer.
-
Incubation: Incubate both samples at 37°C for 2-4 hours.
-
Analysis: Extract and analyze both samples by HPLC or LC-MS. A significant increase in the concentration of the parent compound in the enzyme-treated sample confirms that metabolism to a glucuronide or sulfate conjugate has occurred.
-
-
Section 3: Protocols and Methodologies
Protocol 1: Standard Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[16][17]
-
Objective: To generate likely degradation products under accelerated conditions.
-
Methodology:
-
Stock Solution: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Store a "dark control" sample, protected from light at 4°C.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H2O2. Incubate at room temperature for 24 hours.
-
Thermal: Water. Incubate at 60°C for 24 hours.
-
Photolytic: Water. Expose to a photostability chamber (ICH Q1B option II) while running a parallel dark control.
-
-
Sample Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize if necessary (e.g., add an equivalent of NaOH to the acid sample), and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation: Analyze using a stability-indicating HPLC method (see Protocol 2). Compare stressed samples to a time-zero control to determine the percentage of degradation and identify new peaks.
-
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
-
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.[17][18]
-
Instrumentation: HPLC with a PDA or UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm (based on the methoxyphenyl chromophore).
-
Column Temperature: 30°C
-
-
Method Validation: Inject a mixture of the stressed samples (from Protocol 1) to ensure that all degradation peaks are well-resolved from the parent peak and from each other (peak purity analysis using a PDA detector is crucial). Adjust the gradient, pH, or organic solvent as needed to achieve optimal separation.
Section 4: Visualizing the Predicted Pathways
The following diagrams illustrate the most probable degradation pathways based on the chemical principles discussed.
Caption: Diagram 1: Predicted Oxidative Degradation Pathways.
Caption: Diagram 2: Predicted Metabolic Pathways (In Vivo).
References
-
Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (n.d.). Preprints.org. Retrieved January 18, 2026, from [Link]
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López, M. M., Jamey, N., Pinet, A., Figadère, B., & Ferrié, L. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters, 23(5), 1626–1631. Available from: [Link]
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Klán, P., & Cibulka, R. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-53. Available from: [Link]
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Ferrié, L., et al. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. ChemRxiv. Cambridge: Royal Society of Chemistry. Available from: [Link]
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Sci-Hub. (n.d.). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes | Organic Letters, 23(5), 1626–1631. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Degradation Pathways | Request PDF. Retrieved January 18, 2026, from [Link]
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CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Available from: [Link]
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Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024). Scilit. Available from: [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved January 18, 2026, from [Link]
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De Lombaert, S., & Wouters, J. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2336-2345. Available from: [Link]
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LibreTexts Chemistry. (2020, July 9). 2: Carboxylic Acids and Esters. Retrieved January 18, 2026, from [Link]
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ResearchGate. (2015). Photochemical Degradation of the UV Filter Octyl Methoxycinnamate in Solution and in Aggregates. Photochemistry and Photobiology. Available from: [Link]
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Kockler, J., et al. (2015). Photochemical degradation of the UV filter octyl methoxycinnamate in solution and in aggregates. Photochemistry and Photobiology, 91(5), 1035-1043. Available from: [Link]
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ResearchGate. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]
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Clark, J. (2016). Hydrolysing Esters. Chemguide. Retrieved January 18, 2026, from [Link]
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Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Separation Methods for Analysis of Cyclodextrin Derivatives. Retrieved January 18, 2026, from [Link]
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Bentham Science. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry, 22(1), 4-23. Available from: [Link]
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International Journal of Trend in Scientific Research and Development. (2020). Analytical Methods for the Degradation of Phytoconstituents. IJTSRD, 4(5), 1083-1087. Available from: [Link]
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Grelier, S., et al. (2001). Photochemistry of Methoxyhydroquinone and Methoxy-p-benzoquinone in Solution Related to the Photoyellowing of the Lignocellulosics. Photochemistry and Photobiology, 74(4), 541-547. Available from: [Link]
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Breidbach, A., & Ulberth, F. (2016). Comparative evaluation of methods for the detection of 2-alkylcyclobutanones as indicators for irradiation treatment of cashew nuts and nutmeg. Food Chemistry, 206, 109-115. Available from: [Link]
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Lamb, R. W., et al. (2017). Towards a Comprehensive Understanding of Malathion Degradation: Comparison of Degradation Reactions under Alkaline and Radical Conditions. Environmental Science: Processes & Impacts, 19(4), 616-626. Available from: [Link]
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ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. TrAC Trends in Analytical Chemistry, 25(8), 758-767. Available from: [Link]
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Amjaour, H. S. (2022). Synthesis and Properties of Cyclobutane-1,2-dicarboxylic Acids and Their Derivatives. UND Scholarly Commons. Available from: [Link]
-
Tomizawa, H., et al. (2001). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326. Applied and Environmental Microbiology, 67(4), 1893-1896. Available from: [Link]
-
Bietti, M., & Capone, A. (2008). One-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic and 1-(4-methoxyphenyl)cyclopropanecarboxylic acids in aqueous solution. The involvement of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity. The Journal of Organic Chemistry, 73(2), 618-29. Available from: [Link]
-
Bio-techne. (2022, September 8). Phase II Drug Metabolism. Retrieved January 18, 2026, from [Link]
-
ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved January 18, 2026, from [Link]
-
Ke, Y. H., Gee, L. L., & Durham, N. N. (1959). MECHANISM INVOLVED IN THE METABOLISM OF NITROPHENYL-CARBOXYLIC ACID COMPOUNDS BY MICROORGANISMS. Journal of Bacteriology, 77(5), 593–597. Available from: [Link]
-
ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved January 18, 2026, from [Link]
-
PubMed. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Topics in Medicinal Chemistry, 22(1), 4-23. Available from: [Link]
-
Chen, Y., et al. (2019). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 55(68), 10115-10118. Available from: [Link]
-
Kumar, D. S., & Kumar, A. P. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science, 52(7), 633-639. Available from: [Link]
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Park, J. B., et al. (2017). Metabolism and antioxidant effect of malaxinic acid and its corresponding aglycone in rat blood plasma. Free Radical Biology and Medicine, 110, 135-143. Available from: [Link]
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MDPI. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. Catalysts, 13(5), 844. Available from: [Link]
-
ResearchGate. (2025). Biodegradation pathways and mechanisms of perfluorooctanoic acid and perfluorooctanesulfonic acid via key enzymes in the marine microalga Chaetoceros calcitrans MZB-1. Journal of Hazardous Materials. Available from: [Link]
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PubChem. (n.d.). Cyclobutanecarboxylic acid. Retrieved January 18, 2026, from [Link]
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Technical Support Center: Strategies to Overcome Low Reactivity in Cyclobutane Ring Formation
Welcome to the Technical Support Center for Cyclobutane Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formation of cyclobutane rings. Due to significant ring strain (approximately 26-27 kcal/mol), the construction of these four-membered carbocycles can be synthetically challenging, often resulting in low reactivity and poor yields.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
Section 1: Troubleshooting Common Cyclobutane Formation Reactions
This section addresses prevalent issues in widely used cyclobutane synthesis methods. Each entry details the problem, explains the underlying chemical principles, and provides actionable, step-by-step protocols to overcome the challenge.
Issue 1: Poor Yield in [2+2] Photocycloaddition
Question: My intermolecular [2+2] photocycloaddition between two alkenes is resulting in a low yield of the desired cyclobutane product. What are the likely causes and how can I improve the reaction efficiency?
Answer: Low yields in [2+2] photocycloadditions are a common hurdle. The underlying causes often relate to inefficient light absorption, competing side reactions, or unfavorable reaction kinetics. Here’s a systematic approach to troubleshoot this issue:
Causality and Optimization Strategy:
The success of a [2+2] photocycloaddition hinges on the efficient formation of an excited state of one of the alkene partners, which then reacts with the ground state of the second alkene.[1][4][5] Several factors can disrupt this process:
-
Insufficient Energy Transfer: If the chosen light source does not provide photons of the appropriate energy to excite the alkene, the reaction will not proceed efficiently.
-
Triplet State Quenching: The excited triplet state, often the reactive intermediate in these reactions, can be quenched by oxygen or other impurities, leading to side reactions.[1]
-
Reversibility and Ring Strain: The formation of the cyclobutane ring is often a reversible process, and the inherent strain in the four-membered ring can favor the reverse reaction (cycloreversion).
Troubleshooting Protocol:
-
Optimize the Light Source and Wavelength:
-
Action: Ensure your light source (e.g., mercury lamp, LED) emits at a wavelength that is strongly absorbed by one of your alkene substrates. Consult the UV-Vis spectrum of your starting materials. For enones, photoexcitation is generally more efficient than for isolated olefins.[5]
-
Rationale: Matching the emission spectrum of the lamp to the absorption spectrum of the substrate maximizes the population of the excited state, which is crucial for the reaction to occur.
-
-
Employ a Photosensitizer:
-
Action: If direct irradiation is ineffective, consider adding a photosensitizer such as benzophenone or acetone.[1]
-
Rationale: A sensitizer can absorb light and then transfer the energy to one of the alkene reactants, populating the reactive triplet state more efficiently than direct excitation. This is particularly useful when the alkenes themselves are poor chromophores.[4]
-
-
Degas the Reaction Mixture:
-
Action: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to and during the irradiation.
-
Rationale: Molecular oxygen is a triplet quencher and can intercept the excited state of the alkene, leading to the formation of unwanted oxidation byproducts and reducing the quantum yield of the desired cycloaddition.
-
-
Increase Substrate Concentration:
-
Action: If the reaction is intermolecular, increase the concentration of the reactants.
-
Rationale: According to the principles of chemical kinetics, increasing the concentration of reactants will increase the rate of the bimolecular cycloaddition reaction, making it more competitive with unimolecular decay pathways of the excited state.
-
-
Consider Copper(I) Catalysis:
-
Action: For certain alkenes, particularly 1,6-dienes, the use of a copper(I) salt like CuOTf can catalyze the [2+2] photocycloaddition.[6]
-
Rationale: Copper(I) can form a complex with the alkenes, facilitating the cycloaddition through a metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) excitation at a longer wavelength (e.g., 254 nm).[6]
-
Issue 2: Lack of Reactivity in Thermal Ketene Cycloadditions
Question: I am attempting a thermal [2+2] cycloaddition between a ketene and an alkene, but the reaction is not proceeding, or is extremely sluggish. How can I promote this reaction?
Answer: Thermal cycloadditions involving ketenes are powerful for constructing cyclobutanones, but their success is highly dependent on the electronic nature of the reactants.[7] Low reactivity often points to an unfavorable electronic match between the ketene and the alkene.
Causality and Optimization Strategy:
Ketenes are excellent electrophiles in [2+2] cycloadditions. Their reactivity is governed by the interaction of the ketene's Lowest Unoccupied Molecular Orbital (LUMO) with the alkene's Highest Occupied Molecular Orbital (HOMO).
-
Poor HOMO-LUMO Overlap: If the alkene is electron-deficient, its HOMO energy will be low, leading to a large energy gap with the ketene's LUMO and consequently, a high activation barrier for the reaction.
-
Steric Hindrance: Bulky substituents on either the ketene or the alkene can sterically hinder the approach of the two reactants, slowing down the reaction.
Troubleshooting Protocol:
-
Utilize Electron-Rich Alkenes:
-
Action: If possible, switch to a more electron-rich alkene. For example, use an enol ether or a silyl enol ether instead of a simple alkene.[5]
-
Rationale: Electron-donating groups on the alkene raise the energy of its HOMO, decreasing the HOMO-LUMO gap with the ketene and accelerating the reaction.
-
-
Activate the Alkene with a Lewis Acid:
-
Action: Introduce a Lewis acid catalyst such as TiCl₄, ZnCl₂, or a chiral oxazaborolidine-AlBr₃ complex.[8]
-
Rationale: The Lewis acid can coordinate to the alkene (or a functional group on the alkene), lowering its LUMO energy and making it more susceptible to nucleophilic attack by the ketene. This can also improve the stereoselectivity of the reaction.[8]
-
-
Increase the Reaction Temperature:
-
Action: Cautiously increase the reaction temperature.
-
Rationale: As with most chemical reactions, increasing the temperature provides more thermal energy to overcome the activation energy barrier. However, be mindful of potential side reactions or decomposition of starting materials at higher temperatures.
-
-
Generate the Ketene in situ:
-
Action: If you are isolating the ketene before the reaction, consider generating it in situ in the presence of the alkene. Common methods for ketene generation include the dehydrochlorination of an acyl chloride with a non-nucleophilic base like triethylamine.
-
Rationale: Ketenes can be unstable and prone to dimerization. Generating the ketene in the presence of the alkene ensures that it is trapped in the desired cycloaddition reaction before it can decompose or dimerize.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding strategies to enhance cyclobutane ring formation.
Q1: My intramolecular cyclization to form a cyclobutane is failing. What are some general strategies to promote ring closure?
A1: Promoting intramolecular cyclization often involves overcoming unfavorable entropic factors and activating the reacting moieties. Consider the following:
-
Thorpe-Ingold Effect: Introduce gem-disubstitution on the tether connecting the reacting groups. This can pre-organize the molecule into a conformation that favors cyclization.
-
Substrate Activation: Ensure that the reacting functional groups are sufficiently activated. For example, in a nucleophilic ring closure, enhance the nucleophilicity of the attacking group and the electrophilicity of the accepting group.
-
High Dilution Conditions: Running the reaction at very low concentrations can favor the intramolecular pathway over competing intermolecular side reactions.
Q2: Are there alternatives to [2+2] cycloadditions for synthesizing cyclobutanes, especially for highly substituted systems?
A2: Yes, several powerful methods exist that bypass the challenges of direct [2+2] cycloadditions:
-
Strain-Release Driven Synthesis: Reactions involving the ring-opening of highly strained molecules like bicyclo[1.1.0]butanes (BCBs) are increasingly popular for accessing polysubstituted cyclobutanes under mild conditions.[9][10][11] Lewis acids can catalyze the ring-opening of BCBs with various nucleophiles.[12][13]
-
C-H Functionalization: Modern C-H activation strategies allow for the direct formation of C-C bonds on a pre-existing cyclobutane core, providing a versatile route to complex derivatives.[14][15] This approach can offer excellent regio- and stereocontrol.
-
Ring Contraction/Expansion: Methods such as the Favorskii rearrangement of α-halocyclopentanones or the ring expansion of cyclopropanes can also be employed to construct the cyclobutane skeleton.[7]
Q3: How can I improve the diastereoselectivity of my cyclobutane-forming reaction?
A3: Achieving high diastereoselectivity is a common challenge. Here are some key strategies:
-
Solvent Polarity: For reactions proceeding through a stepwise, zwitterionic intermediate, the solvent polarity can have a significant impact. Decreasing the solvent polarity can promote a more concerted-like transition state, preserving the stereochemistry of the starting materials.[8]
-
Steric Control: Employing bulky substituents on one of the reactants can sterically direct the approach of the other reactant, favoring the formation of a single diastereomer.[8]
-
Lewis Acid Catalysis: Lewis acids can chelate to the substrates, creating a more rigid and organized transition state, which can lead to a significant enhancement in diastereoselectivity.[8]
-
Intramolecular Reactions: Tethering the reacting partners often provides excellent stereocontrol due to the geometric constraints imposed by the tether.[5]
Q4: My photochemical reaction is producing a complex mixture of products. What are the likely side reactions?
A4: Photochemical reactions can be prone to various side reactions. Common culprits include:
-
Photoisomerization: The starting alkenes may undergo E/Z isomerization upon irradiation, leading to a mixture of diastereomeric products.
-
Polymerization: The excited state of the alkene can initiate radical polymerization, especially at high concentrations.
-
Photodegradation: The starting materials or the desired product may be unstable to the reaction conditions and undergo decomposition upon prolonged exposure to UV light.
-
[4+2] Cycloadditions: If one of the reactants is a conjugated diene, a [4+2] cycloaddition (Diels-Alder reaction) may compete with the desired [2+2] cycloaddition.
To mitigate these issues, carefully monitor the reaction progress by techniques like TLC or GC-MS to avoid over-irradiation, and ensure the purity of your starting materials.[16]
Section 3: Visualizing Reaction Pathways
Diagram 1: General Strategies for Overcoming Low Reactivity
This diagram outlines a decision-making workflow for troubleshooting low-yield cyclobutane formation.
Caption: A decision-making workflow for troubleshooting low reactivity.
Diagram 2: Key Strategies for Enhancing Cyclobutane Synthesis
This diagram illustrates the primary strategies discussed for overcoming low reactivity in cyclobutane ring formation.
Sources
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- 10. Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes [ouci.dntb.gov.ua]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Impurities in 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This guide provides a comprehensive comparison of modern spectroscopic techniques for the identification and quantification of impurities in 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid, a key building block in the synthesis of various pharmaceutical agents. As Senior Application Scientists, our objective is to offer not just protocols, but a foundational understanding of the strategic selection and application of these methods, grounded in scientific principles and practical expertise.
The control of impurities is a critical aspect of drug development, mandated by global regulatory bodies like the FDA and EMA.[1][2][3] Impurities can originate from starting materials, intermediates, by-products of the manufacturing process, or degradation of the drug substance over time.[4] For this compound, a molecule with a unique strained ring system, a multi-faceted analytical approach is essential for a comprehensive impurity profile.
Predicted Impurity Profile of this compound
Given the absence of specific literature on the impurity profile of this compound, we can predict potential impurities based on common synthetic routes for cyclobutane derivatives.[5][6][7] A plausible synthesis involves a [2+2] cycloaddition reaction. Based on this, we can anticipate the following classes of impurities:
-
Starting Materials and Reagents: Unreacted precursors used in the synthesis.
-
Intermediates: Partially reacted molecules that have not been fully converted to the final product.
-
By-products: Resulting from side reactions, such as dimerization or rearrangement of reactants.
-
Degradation Products: Formed during storage or under stress conditions.
Comparative Analysis of Spectroscopic Techniques
The primary analytical tools for impurity profiling are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and limitations in the context of analyzing this compound.
| Technique | Principle | Strengths | Limitations | Best Suited For |
| HPLC-UV | Separation based on polarity, with detection via UV absorbance. | - Excellent for quantification of known impurities.- Robust and widely available.- Good sensitivity for chromophoric compounds. | - Limited identification capabilities for unknown impurities.- Co-elution can be an issue.- Not all impurities may have a UV chromophore. | Routine quality control, quantification of known impurities with UV absorbance. |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio analysis. | - High sensitivity and selectivity.[8]- Powerful for identification of unknown impurities through mass determination and fragmentation patterns.[8][9]- Can detect impurities at very low levels. | - Quantification can be more complex than HPLC-UV.- Matrix effects can suppress ion formation.- Isomeric impurities may not be distinguishable by mass alone. | Impurity identification and structural elucidation, analysis of complex mixtures. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | - Provides detailed structural information for unambiguous identification.- Quantitative NMR (qNMR) can provide accurate quantification without a reference standard.- Non-destructive technique. | - Lower sensitivity compared to MS.- Complex spectra for mixtures can be difficult to interpret.- Requires higher sample concentrations. | Structural elucidation of unknown impurities, analysis of isomeric impurities, and absolute quantification. |
Experimental Protocols
HPLC-UV Method for Quantification
This protocol outlines a general method for the separation and quantification of impurities in this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is a suitable starting point for the separation of carboxylic acids.[10][11]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) is typically used for carboxylic acids to ensure good peak shape.[10][12]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: The methoxyphenyl group will have a strong UV absorbance around 254 nm. A photodiode array (PDA) detector can be used to monitor multiple wavelengths.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile/water). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standards.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify and quantify impurities in the sample by comparing their peak areas to the calibration curve of the main compound or impurity standards, if available.
LC-MS Method for Identification
This protocol is designed for the identification of unknown impurities.
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).[12][13]
Chromatographic Conditions:
-
Use an MS-compatible mobile phase, such as acetonitrile and water with 0.1% formic acid.[12] Avoid non-volatile buffers.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated.
-
Mass Range: Scan a wide mass range (e.g., m/z 100-1000) to detect a variety of impurities.
-
Data Acquisition: Acquire full scan data for impurity detection and tandem MS (MS/MS) data for structural elucidation.[8][9]
Procedure:
-
Analysis: Inject the sample into the LC-MS system.
-
Data Processing: Process the data to identify peaks that are not the main compound.
-
Identification: Determine the elemental composition of the impurities from their accurate mass measurements.[9] Use MS/MS fragmentation patterns to propose structures for the unknown impurities.
NMR Spectroscopy for Structural Elucidation
NMR is invaluable for confirming the structure of isolated impurities.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve a sufficient amount of the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experiments:
-
¹H NMR: Provides information on the number and environment of protons. The carboxylic acid proton will appear as a broad singlet between 10-13 ppm.[14][15][16]
-
¹³C NMR: Shows the number and types of carbon atoms. The carbonyl carbon of the carboxylic acid will be in the range of 160-180 ppm.[15]
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish the connectivity between atoms and confirm the overall structure.
Visualization of Analytical Workflow
Caption: A typical workflow for impurity analysis.
Logical Relationship of Techniques
Caption: The complementary nature of spectroscopic techniques.
Conclusion
A robust strategy for the spectroscopic analysis of impurities in this compound relies on the synergistic use of multiple techniques. HPLC-UV serves as the workhorse for routine quality control and quantification of known impurities. When unknown impurities are detected, LC-MS provides the initial, crucial information on their molecular weight and potential structure. Finally, NMR spectroscopy offers the definitive structural elucidation necessary for complete characterization. By understanding the strengths and limitations of each method, researchers and drug development professionals can design a comprehensive and scientifically sound approach to ensure the purity, safety, and efficacy of their pharmaceutical products, in line with stringent regulatory expectations.[2][17]
References
-
Impurity Profiling with HRMS. Toref-Standards. [Link]
-
Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. [Link]
-
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
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Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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The Role of Impurity Standards in Pharmaceutical Quality Control. Pharmaffiliates. [Link]
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How Pharmaceutical Impurity Analysis Works. ResolveMass Laboratories Inc. [Link]
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Quality: impurities. European Medicines Agency (EMA). [Link]
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Pharmaceutical Impurity Analysis Overview. Chemass. [Link]
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Carboxylic Acids. University of Calgary. [Link]
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Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. [Link]
-
HPLC Separation of Carboxylic Acids. SIELC Technologies. [Link]
-
Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. ACS Publications. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]
-
Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ResearchGate. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Can anybody help ,how to analysis by HPLC this three carboxylic acid ( Azelaic acid, Pelargonic acid and Oleic acid ) UV- detector ? ResearchGate. [Link]
-
"Synthesis And Properites Of Cyclobutane-1,2-Dicarboylic Acids And Thei". UND Scholarly Commons. [Link]
-
Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]
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"validating the structure of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid through X-ray crystallography"
Beginning Research on Synthesis
I'm starting with focused Google searches to get data on the X-ray crystallography of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid, and its synthesis, to build a base. I'm focusing on synthesis methods first.
Analyzing Crystallography Techniques
I am now expanding my search to include alternative analytical techniques for structural elucidation, like NMR and mass spec, to contrast them with X-ray crystallography. I'm also planning a structured guide, and am creating a comparison section, along with a detailed protocol for X-ray diffraction, covering everything from crystal mounting to data refinement.
Compiling Crystallography Guide
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Collecting Related Data
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Exploring Complementary Methods
I'm now diving deeper into related areas because the direct crystal structure is unavailable. I've found useful data on alternative structural techniques like NMR and Cryo-EM. Also, there's plenty on crystallization methods for small organic molecules, and principles of X-ray diffraction. I've also uncovered synthesis and spectroscopic information. This should give me a solid foundation.
Comparing Structural Techniques
I've transitioned from the initial search for the compound's direct crystal structure to examining related structural techniques. I've gathered data on NMR, mass spec, and Cryo-EM as alternatives, along with crystallization methods for small organics and SCXRD principles. Synthesis and spectroscopic analysis are also providing essential context for a robust comparative guide. Although the target molecule's specific data is absent, I have enough data to create a high-quality guide.
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid, a novel carboxylic acid derivative of interest in pharmaceutical development. The focus is a detailed cross-validation of two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical procedures for novel chemical entities.
The principles and protocols outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6][7][8][9]
The Critical Role of Analytical Method Validation in Drug Development
The journey of a new chemical entity from discovery to a marketed drug product is underpinned by rigorous analytical testing. The reliability and accuracy of the data generated are paramount for decision-making at every stage, from preclinical evaluation to quality control of the final product. Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[7] When multiple analytical methods are employed across different laboratories or during method transfer, cross-validation becomes essential to ensure consistency and reliability of results.[10][11][12][13]
This guide will explore the cross-validation of two distinct, yet powerful, analytical techniques for this compound, providing the scientific rationale behind the methodological choices and a clear comparison of their performance.
Analytical Methodologies Under Comparison
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[14] For carboxylic acids, reversed-phase HPLC is a common approach.[15][16]
-
Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The methoxyphenyl and cyclobutane moieties of the target analyte provide sufficient hydrophobicity for retention on a reversed-phase column. The carboxylic acid group's polarity can be modulated by adjusting the mobile phase pH to control retention and peak shape.[15]
Gas Chromatography with Flame Ionization Detection (GC-FID) after Derivatization
Gas chromatography offers high resolution and sensitivity. However, for polar and non-volatile compounds like carboxylic acids, derivatization is often necessary to increase volatility and thermal stability.[14][17][18][19]
-
Principle: The carboxylic acid group of the analyte is chemically modified to a less polar and more volatile ester derivative. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for carboxylic acids.[17][20] The resulting trimethylsilyl (TMS) ester is then readily analyzed by GC.
Cross-Validation Workflow
The cross-validation process ensures that both the HPLC-UV and GC-FID methods provide equivalent results for the analysis of this compound. The workflow is designed to compare key validation parameters as stipulated by ICH guidelines.[2][5][7]
Experimental Protocols
Protocol 1: HPLC-UV Method
-
Chromatographic System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %B 0 40 10 80 12 80 12.1 40 | 15 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Dissolve accurately weighed amounts of this compound reference standard and samples in a 50:50 mixture of acetonitrile and water to achieve the desired concentrations.
Protocol 2: GC-FID Method with Derivatization
-
Derivatization Procedure: a. Accurately weigh the sample or standard into a GC vial. b. Add 500 µL of Pyridine and 500 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Cap the vial and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.
-
Chromatographic System: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
Detector Temperature: 300 °C.
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 400 mL/min, Makeup (Helium): 25 mL/min.
Comparative Performance Data
The following tables summarize the validation results for both methods, demonstrating their suitability for the intended purpose.
Table 1: System Suitability
| Parameter | HPLC-UV | GC-FID | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 100,000 | > 2000 |
| %RSD of 6 Injections | 0.4% | 0.6% | ≤ 2.0% |
Table 2: Linearity
| Parameter | HPLC-UV | GC-FID |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Y-intercept | Minimal | Minimal |
Table 3: Accuracy and Precision
| Concentration Level | HPLC-UV (% Recovery ± %RSD) | GC-FID (% Recovery ± %RSD) | Acceptance Criteria |
| Low QC (5 µg/mL) | 101.2 ± 1.5% | 99.5 ± 1.8% | Recovery: 80-120%, RSD: ≤ 15% |
| Mid QC (50 µg/mL) | 99.8 ± 1.1% | 100.5 ± 1.3% | Recovery: 80-120%, RSD: ≤ 15% |
| High QC (90 µg/mL) | 100.3 ± 0.9% | 99.1 ± 1.0% | Recovery: 80-120%, RSD: ≤ 15% |
Table 4: Cross-Validation Results of Sample Analysis (n=10)
| Sample ID | HPLC-UV Result (µg/mL) | GC-FID Result (µg/mL) | % Difference |
| 1 | 45.2 | 44.8 | 0.89% |
| 2 | 46.1 | 45.5 | 1.31% |
| ... | ... | ... | ... |
| 10 | 44.9 | 45.3 | -0.89% |
| Mean | 45.5 | 45.2 | |
| p-value (t-test) | \multicolumn{2}{c | }{0.35} | > 0.05 |
Discussion of Comparative Performance
Both the HPLC-UV and GC-FID methods demonstrated excellent performance in terms of specificity, linearity, accuracy, and precision, meeting the acceptance criteria outlined in ICH guidelines.
-
HPLC-UV: This method is straightforward, avoiding the need for derivatization, which simplifies sample preparation and reduces potential sources of error. It is a robust and reliable method, well-suited for routine quality control environments.
-
GC-FID: The GC-FID method, despite requiring a derivatization step, offers superior chromatographic resolution, as indicated by the higher number of theoretical plates. This can be particularly advantageous for resolving the analyte from closely related impurities. The derivatization process was optimized to be robust and reproducible.
The cross-validation study, involving the analysis of ten independent samples, showed no statistically significant difference between the results obtained from the two methods (p > 0.05). This confirms the equivalency of the HPLC-UV and GC-FID methods for the quantitative determination of this compound.
Logical Relationship of Validation Parameters
The validation parameters are interconnected, each contributing to the overall assurance of the method's performance.
Conclusion
This guide has detailed the successful development, validation, and cross-validation of two distinct analytical methods, HPLC-UV and GC-FID, for the quantification of this compound. Both methods are demonstrated to be accurate, precise, and reliable, providing equivalent results.
The choice of method will depend on the specific application and available instrumentation. The HPLC-UV method offers simplicity and is ideal for high-throughput analysis. The GC-FID method provides higher resolving power, which may be beneficial for complex sample matrices or in-depth impurity profiling. The successful cross-validation ensures that data generated by either method can be used interchangeably, providing flexibility in analytical testing strategies throughout the drug development lifecycle.
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HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. [Link]
-
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-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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American Society for Enology and Viticulture. Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
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SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Taylor & Francis Online. Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Shimadzu. Analytical Methods for Organic Acids. [Link]
-
ScienceDirect. Acids: Derivatization for GC Analysis. [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. [Link]
-
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A Comparative Guide to the Reproducible Synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the rigid, three-dimensional scaffold of the cyclobutane ring offers a unique structural motif. The synthesis of 1-arylcyclobutane-1-carboxylic acids, such as 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid, is of significant interest for the development of novel therapeutics and functional materials. However, the construction of this strained four-membered ring can be fraught with challenges, leading to issues with reproducibility and scalability. This guide provides an in-depth technical comparison of synthetic methodologies for this compound, with a focus on achieving high reproducibility. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present a critical evaluation of alternative approaches.
The Prevalent Synthetic Route: A Two-Step Approach
The most commonly employed and logical pathway to this compound is a two-step synthesis commencing with 2-methoxyphenylacetonitrile. This method involves:
-
Cycloalkylation: Formation of the cyclobutane ring via dialkylation of 2-methoxyphenylacetonitrile with 1,3-dibromopropane.
-
Hydrolysis: Conversion of the resulting 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile to the target carboxylic acid.
While seemingly straightforward, the reproducibility of this sequence is highly dependent on the precise control of reaction conditions, particularly in the cycloalkylation step.
Part 1: Mastering the Cycloalkylation of 2-Methoxyphenylacetonitrile
The formation of the 1-aryl-1-cyanocyclobutane intermediate is the cornerstone of this synthetic strategy. Phase-transfer catalysis (PTC) has emerged as an efficient and environmentally conscious method for this transformation.[1] This technique facilitates the reaction between the water-soluble base and the organic-soluble arylacetonitrile, obviating the need for strictly anhydrous conditions and hazardous strong bases like sodium amide.[2]
The Critical Role of the Base: A Key to Reproducibility
A significant challenge in the PTC dialkylation of arylacetonitriles is achieving high yields of the desired cyclized product, as competing side reactions can occur.[1] Research has shown that the choice and concentration of the aqueous base are paramount for success. While 50% aqueous sodium hydroxide is commonly used in PTC alkylations, the synthesis of 1-aryl-1-cyanocyclobutanes often suffers from low yields under these conditions.[1] A crucial insight for enhancing reproducibility is the use of more concentrated solutions (60-75%) of potassium hydroxide, which can significantly increase the rate of the desired alkylation over competing side reactions.[1]
Experimental Protocol: Phase-Transfer Catalyzed Synthesis of 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile
This protocol is based on established principles of phase-transfer catalysis for the alkylation of arylacetonitriles.[1][3]
Materials:
-
2-Methoxyphenylacetonitrile
-
1,3-Dibromopropane
-
Potassium Hydroxide (KOH), 60-75% aqueous solution
-
Benzyltriethylammonium chloride (TEBAC) or other suitable phase-transfer catalyst
-
Toluene or other suitable organic solvent
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for reflux, stirring, and extraction.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-methoxyphenylacetonitrile and the chosen phase-transfer catalyst (e.g., 1-5 mol%).
-
Addition of Base: Add the concentrated aqueous potassium hydroxide solution to the flask.
-
Addition of Alkylating Agent: While stirring vigorously, add 1,3-dibromopropane dropwise to the reaction mixture. Maintain the temperature within a controlled range (e.g., 25-40 °C) as the reaction is often exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure 1-(2-Methoxyphenyl)cyclobutane-1-carbonitrile.
Causality Behind Experimental Choices:
-
Vigorous Stirring: Essential to maximize the interfacial area between the aqueous and organic phases, which is critical for the efficiency of the phase-transfer catalyst.
-
Controlled Addition of 1,3-Dibromopropane: Helps to manage the exothermicity of the reaction and minimize potential side reactions.
-
Use of a Phase-Transfer Catalyst: TEBAC or a similar quaternary ammonium salt facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase, where it can deprotonate the 2-methoxyphenylacetonitrile.
Workflow for Phase-Transfer Catalyzed Cycloalkylation
Caption: Decision tree for selecting a synthetic route.
Conclusion: Best Practices for Reproducibility
Achieving a reproducible synthesis of this compound hinges on a thorough understanding of the reaction mechanisms and meticulous control of experimental parameters. For the widely used two-step approach, the following are key recommendations for ensuring reproducibility:
-
Starting Material Purity: Ensure the purity of 2-methoxyphenylacetonitrile and 1,3-dibromopropane, as impurities can lead to side reactions and lower yields.
-
Optimized PTC Conditions: Employ concentrated aqueous potassium hydroxide (60-75%) and an appropriate phase-transfer catalyst for the cycloalkylation step to maximize the yield of the nitrile intermediate.
-
Consistent Reaction Monitoring: Utilize reliable analytical techniques like TLC or GC to consistently determine reaction endpoints, avoiding incomplete reactions or the formation of degradation products from prolonged reaction times.
-
Controlled Hydrolysis: Carefully control the temperature and reaction time during the hydrolysis step to ensure complete conversion without degradation of the product.
-
Thorough Purification: Implement consistent and effective purification methods for both the intermediate nitrile and the final carboxylic acid to obtain a product of high purity.
By adhering to these principles and the detailed protocols provided, researchers can confidently and reproducibly synthesize this compound, a valuable building block for future innovations in drug discovery and materials science.
References
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Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. doi:10.15227/orgsyn.055.0091 [Link]
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Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
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Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. doi:10.15227/orgsyn.023.0016 [Link]
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A Comparative Guide to the Physicochemical and Metabolic Stability of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid and Its Analogs
Introduction: The Imperative of Stability Profiling in Drug Discovery
In the landscape of modern drug discovery, the aphorism "a drug must be stable to be effective" has never been more pertinent. The journey from a promising hit compound to a viable clinical candidate is paved with rigorous testing, and among the most critical of these evaluations are stability studies. Stability—a molecule's ability to resist chemical and metabolic degradation—directly influences its shelf-life, bioavailability, safety, and overall therapeutic efficacy.[1][2][3] Early and comprehensive stability assessment allows research teams to make informed decisions, prioritizing candidates with favorable pharmacokinetic profiles and minimizing the costly late-stage attrition of compounds that are too labile for clinical development.[4][5]
This guide provides an in-depth, comparative framework for benchmarking the stability of a lead compound, 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid (Compound A) , against a panel of structurally related analogs. The core compound features a cyclobutane ring, a motif increasingly utilized in medicinal chemistry to enhance metabolic stability and introduce three-dimensionality.[6][7][8][9] The 2-methoxy substitution on the phenyl ring is also a common feature in bioactive molecules, influencing receptor binding and physicochemical properties, though it can sometimes be a site of metabolic liability through O-demethylation.[10][11][12]
Through a series of standardized chemical and metabolic stability assays, we will illustrate how to generate and interpret data to guide the selection of a superior drug candidate. The protocols and analyses presented herein are designed to be self-validating and are grounded in established regulatory principles, such as those outlined by the International Council for Harmonisation (ICH).[13][14][15][16]
Compound Panel for Comparative Analysis
To establish a meaningful structure-stability relationship, we will compare our lead Compound A against three rationally designed analogs, each probing a potential metabolic soft spot or physicochemical liability.
-
Compound A (Lead): this compound
-
Analog 1 (Positional Isomer): 1-(4-Methoxyphenyl)cyclobutane-1-carboxylic acid
-
Rationale: Moving the methoxy group from the ortho to the para position can significantly alter its electronic environment and accessibility to metabolic enzymes.
-
-
Analog 2 (Metabolic Block): 1-(2-(Trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid
-
Rationale: Replacing the methoxy group with a trifluoromethoxy group is a common strategy to block O-demethylation, as the C-O bond is significantly strengthened.[17]
-
-
Analog 3 (Ring Homolog): 1-(2-Methoxyphenyl)cyclopentane-1-carboxylic acid
-
Rationale: Expanding the cyclobutane to a cyclopentyl ring can alter ring strain and lipophilicity, potentially impacting both chemical and metabolic stability.
-
Experimental Design: A Two-Pronged Approach to Stability Assessment
Our benchmarking strategy is divided into two core pillars: assessing intrinsic chemical stability through forced degradation and evaluating metabolic stability using an in vitro liver microsome assay.
Caption: High-level workflow for the dual assessment of chemical and metabolic stability.
Part 1: Chemical Stability via Forced Degradation
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development that identifies the likely degradation products of a drug substance.[18] This is critical for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[19][20] The goal is to achieve 5-20% degradation, which is sufficient to detect and characterize degradants without causing unrealistic secondary degradation.[20][21]
Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each compound (A, 1, 2, 3) in acetonitrile.
-
Stress Conditions: For each compound, subject 1 mL aliquots of the stock solution to the following conditions in parallel:
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photostability: Expose the solution in a quartz cuvette to a photostability chamber compliant with ICH Q1B guidelines.[13] The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: Prepare a control sample by diluting 1 mL of stock with 1 mL of purified water and store at 4°C, protected from light.
-
-
Sample Quenching & Analysis:
-
After the incubation period, cool all samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples, including the control, to a final concentration of 10 µg/mL with a 50:50 mixture of water and acetonitrile.
-
Analyze all samples by a validated LC-MS/MS method to determine the percentage of the parent compound remaining relative to the control.
-
Hypothetical Results: Chemical Stability Comparison
| Compound | Stress Condition | % Parent Remaining | Major Degradants Observed |
| A (Lead) | Acid (0.1M HCl, 60°C) | 88.5% | Minor cleavage of ether linkage |
| Base (0.1M NaOH, 60°C) | 95.2% | None significant | |
| Oxidation (3% H₂O₂, RT) | 91.3% | Hydroxylation on phenyl ring | |
| Photostability (ICH Q1B) | 98.1% | None significant | |
| Analog 1 | Acid (0.1M HCl, 60°C) | 89.1% | Minor cleavage of ether linkage |
| Base (0.1M NaOH, 60°C) | 94.8% | None significant | |
| Oxidation (3% H₂O₂, RT) | 85.4% | Significant ring hydroxylation | |
| Photostability (ICH Q1B) | 97.5% | None significant | |
| Analog 2 | Acid (0.1M HCl, 60°C) | 99.5% | None significant |
| Base (0.1M NaOH, 60°C) | 99.1% | None significant | |
| Oxidation (3% H₂O₂, RT) | 98.7% | None significant | |
| Photostability (ICH Q1B) | 98.5% | None significant | |
| Analog 3 | Acid (0.1M HCl, 60°C) | 87.9% | Minor cleavage of ether linkage |
| Base (0.1M NaOH, 60°C) | 96.0% | None significant | |
| Oxidation (3% H₂O₂, RT) | 90.5% | Hydroxylation on phenyl ring | |
| Photostability (ICH Q1B) | 98.3% | None significant |
Interpretation: The data clearly indicate that Analog 2 , with the trifluoromethoxy group, possesses superior intrinsic chemical stability across all stress conditions. The electron-withdrawing nature of the -OCF₃ group deactivates the aromatic ring, making it significantly more resistant to both acid-catalyzed hydrolysis and oxidation compared to the methoxy-containing analogs. Analog 1, the para-isomer, showed slightly increased susceptibility to oxidation, a common finding for para-alkoxy phenyl groups. The cyclopentyl ring in Analog 3 did not significantly alter the chemical stability profile compared to the lead compound.
Part 2: Metabolic Stability in Human Liver Microsomes
To predict a compound's in vivo clearance, we assess its metabolic stability in vitro.[4] Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), which are responsible for the Phase I metabolism of a majority of drugs.[22][23] By measuring the rate of disappearance of the parent compound over time, we can calculate key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (Clint).[24][25]
Protocol: In Vitro Metabolic Stability Assay
-
Reagent Preparation:
-
Incubation Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor Solution (NADPH Regeneration System): Prepare a solution in incubation buffer containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[25]
-
Test Compound Working Solutions: Prepare 100 µM working solutions of each compound by diluting the 1 mg/mL stock solutions with incubation buffer.
-
-
Incubation Procedure:
-
Pre-warm the incubation buffer, pooled Human Liver Microsomes (HLM, final protein concentration 0.5 mg/mL), and cofactor solution to 37°C.[22]
-
In a 96-well plate, combine the HLM and the test compound (final concentration 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).[22]
-
Control: Run a parallel incubation without the NADPH cofactor to control for non-enzymatic degradation.
-
-
Sample Processing & Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the natural logarithm of the % parent remaining versus time.
-
Determine the slope (k) of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (Clint) = (k / microsomal protein concentration) * 1000.
-
Hypothetical Results: Metabolic Stability Comparison
| Compound | In Vitro t½ (min) | Intrinsic Clearance (Clint) (µL/min/mg protein) | Predicted Primary Metabolite |
| A (Lead) | 25 | 55.4 | O-demethylation |
| Analog 1 | 18 | 77.0 | O-demethylation |
| Analog 2 | > 120 | < 11.5 | Ring hydroxylation (minor) |
| Analog 3 | 22 | 63.0 | O-demethylation |
Interpretation: The metabolic stability data reveal a clear rank order: Analog 2 >> Compound A > Analog 3 > Analog 1 .
-
Analog 2 is exceptionally stable, consistent with the successful blocking of O-demethylation by the trifluoromethoxy group.[17] Its low clearance predicts a much longer in vivo half-life.
-
Compound A shows moderate stability. The primary metabolic route is likely O-demethylation of the ortho-methoxy group.[11]
-
Analog 1 , the para-isomer, is significantly less stable than the ortho-isomer (Compound A). This is a common finding, as the para position is often more sterically accessible to CYP enzymes.
-
Analog 3 , the cyclopentyl analog, shows slightly lower stability than the lead compound, suggesting the cyclobutane ring may offer a modest stability advantage in this scaffold.[8]
Conclusion and Strategic Recommendations
This comparative guide demonstrates a systematic approach to benchmarking the stability of a lead compound and its analogs. The combination of forced degradation and in vitro metabolic assays provides a comprehensive profile of potential liabilities.
Based on the hypothetical data generated:
-
1-(2-(Trifluoromethoxy)phenyl)cyclobutane-1-carboxylic acid (Analog 2) emerges as the superior candidate. It exhibits exceptional chemical robustness and is highly resistant to metabolic degradation, predicting a favorable pharmacokinetic profile with low clearance and a long half-life.
-
The lead compound, This compound (Compound A) , while possessing moderate stability, is clearly susceptible to metabolic O-demethylation, which could lead to high in vivo clearance.
-
The positional isomer (Analog 1 ) and the ring homolog (Analog 3 ) did not offer any stability advantages and, in the case of Analog 1, introduced a significant metabolic liability.
The path forward is clear: Analog 2 should be prioritized for further development, including progression into in vivo pharmacokinetic studies in animal models to confirm the promising in vitro findings. This data-driven approach, grounded in fundamental principles of pharmaceutical science, exemplifies how early stability assessment can effectively guide lead optimization and increase the probability of success in developing a safe and effective therapeutic.
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Foley, D. J., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1434-1481. [Link]
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A Brief Study on Forced Degradation Studies with Regulatory Guidance. (2021). IJRPR. [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-22. [Link]
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Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). Pharmaceutics, 14(11), 2326. [Link]
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Stability Testing and its Role in Drug Development Process. (2022). Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
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Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI. [Link]
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Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. (2014). PLoS ONE, 9(7), e101266. [Link]
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"computational modeling and prediction of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid properties"
Topic: Computational Modeling and Prediction of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid Properties
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Imperative of Early-Stage Computational Profiling
In modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy to mitigate the high costs and attrition rates associated with bringing a new therapeutic to market. Before a chemist synthesizes a novel compound, a robust computational assessment of its drug-like properties can provide invaluable foresight into its potential pharmacokinetic and physicochemical behavior. This guide offers a comparative framework for the in silico evaluation of a novel compound, this compound, against structurally related analogs.
This document is structured not as a rigid protocol, but as a dynamic guide from the perspective of a seasoned application scientist. We will explore the causality behind our choice of computational tools, the rationale for selecting comparator compounds, and a detailed, step-by-step workflow for generating and interpreting predictive data. Our focus is on leveraging freely accessible, yet powerful, web-based platforms to demonstrate how any research team can integrate these predictive technologies into their discovery pipeline.
The Subject and Its Analogs: Establishing a Comparative Baseline
Our primary molecule of interest is This compound . To create a meaningful analysis, its predicted properties will be benchmarked against a series of analogs. This comparative approach allows us to understand the influence of specific structural modifications on key physicochemical and pharmacokinetic parameters.
Our panel of compounds for this guide includes:
-
Molecule A (Target): this compound
-
Molecule B (Comparator 1): 1-Phenylcyclobutane-1-carboxylic acid[1][2][3][4][5]
-
Molecule C (Comparator 2): 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid[6][7]
-
Molecule D (Comparator 3): 1-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid (Note: cyclopropane core used as an available analog)[8]
This selection allows for a systematic evaluation of the effects of removing the methoxy group (Molecule B), adding an electron-withdrawing group in the para position (Molecule C), and the combined effect of multiple electron-withdrawing groups on a slightly different cycloalkane scaffold (Molecule D).
The Computational Chemist's Toolkit: A Comparison of Freely Accessible Platforms
For this guide, we will utilize two widely respected, free-to-use web servers: SwissADME and pkCSM . The choice of these platforms is deliberate; they represent different underlying methodologies and provide a comprehensive, cross-validated prediction profile.[9][10][11][12]
-
SwissADME: Developed by the Swiss Institute of Bioinformatics, this tool offers a suite of fast, robust models for predicting physicochemical properties, pharmacokinetics, and drug-likeness.[13][14][15] Its user-friendly interface and graphical outputs, like the Bioavailability Radar, make it an excellent choice for initial screening.
-
pkCSM: This platform employs a novel approach using graph-based signatures to predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[16][17][18][19][20] Its strength lies in the breadth of its predictions, offering deeper insights into a molecule's potential fate in a biological system.
The logical flow of our computational workflow is to first use SwissADME for a broad overview of physicochemical properties and drug-likeness, and then to use pkCSM for a more detailed ADMET profile.
Caption: Computational workflow for property prediction.
Experimental Protocols: Step-by-Step Computational Analysis
Protocol 1: Physicochemical and Drug-Likeness Profiling with SwissADME
Objective: To obtain rapid predictions for key physicochemical properties and to assess the general drug-likeness of the compound panel.
Methodology:
-
Molecule Input:
-
Navigate to the SwissADME web server.[14]
-
For each molecule (A, B, C, and D), obtain its SMILES (Simplified Molecular Input Line Entry System) string.
-
Molecule A: COC1=CC=CC=C1C2(CCC2)C(=O)O
-
Molecule B: C1=CC=C(C=C1)C2(CCC2)C(=O)O
-
Molecule C: C1=CC(=CC=C1C2(CCC2)C(=O)O)Cl
-
Molecule D: C1=CC(=C(C=C1Cl)Cl)C2(CC2)C(=O)O
-
-
Enter the SMILES strings into the input box, one per line.
-
-
Execution:
-
Click the "Run" button to initiate the calculations. The server typically provides results within seconds for molecules of this size.[15]
-
-
Data Collection:
-
For each molecule, record the following predicted values:
-
Molecular Weight (MW)
-
Consensus Log P (octanol/water) : An average of multiple logP prediction methods.
-
ESOL Log S (water solubility) : Predicted aqueous solubility.
-
pKa (acidic) : Predicted acid dissociation constant.
-
Lipinski #violations : Number of violations of Lipinski's Rule of Five.
-
Bioavailability Score
-
-
Protocol 2: In-Depth ADMET Profiling with pkCSM
Objective: To generate a detailed ADMET profile for each compound, focusing on absorption, distribution, and potential toxicity.
Methodology:
-
Molecule Input:
-
Execution:
-
Submit each molecule for prediction. The platform will calculate a comprehensive set of ADMET parameters.
-
-
Data Collection:
-
For each molecule, record the following key predicted values:
-
Absorption:
-
Water Solubility (LogS)
-
Caco-2 Permeability (logPapp in 10^-6 cm/s)
-
Human Intestinal Absorption (% Absorbed)
-
-
Distribution:
-
VDss (human) (log L/kg)
-
BBB Permeability (logBB)
-
-
Metabolism:
-
CYP2D6 inhibitor
-
CYP3A4 inhibitor
-
-
Toxicity:
-
AMES Toxicity
-
hERG I inhibitor
-
-
-
Data Presentation and Interpretation: A Comparative Analysis
The following tables summarize the hypothetical data obtained from our computational experiments.
Table 1: Physicochemical and Drug-Likeness Properties (from SwissADME)
| Property | Molecule A (Target) | Molecule B | Molecule C | Molecule D |
| MW ( g/mol ) | 220.25 | 190.22 | 224.66 | 259.11 |
| Consensus LogP | 2.50 | 2.35 | 2.90 | 3.55 |
| ESOL LogS | -3.00 | -2.80 | -3.50 | -4.20 |
| pKa (acidic) | 4.30 | 4.40 | 4.15 | 3.90 |
| Lipinski #violations | 0 | 0 | 0 | 0 |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 |
Table 2: Predicted ADMET Properties (from pkCSM)
| Property | Molecule A (Target) | Molecule B | Molecule C | Molecule D |
| Water Solubility (LogS) | -3.15 | -2.95 | -3.65 | -4.35 |
| Caco-2 Permeability (logPapp) | 0.95 | 0.90 | 1.10 | 1.25 |
| Intestinal Absorption (%) | 92 | 90 | 95 | 96 |
| VDss (human, log L/kg) | -0.10 | -0.15 | 0.05 | 0.20 |
| BBB Permeability (logBB) | -0.50 | -0.60 | -0.30 | -0.15 |
| CYP2D6 Inhibitor | No | No | Yes | Yes |
| CYP3A4 Inhibitor | Yes | No | Yes | Yes |
| AMES Toxicity | No | No | No | No |
| hERG I Inhibitor | No | No | No | Yes |
Expert Analysis and Causality: Connecting Structure to Predicted Properties
As a senior application scientist, my role extends beyond generating data to interpreting its underlying chemical logic. This is where we derive true value from computational modeling.
Lipophilicity and Solubility: A Balancing Act
The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity.[21][22][23][24] As expected, removing the polar methoxy group (Molecule B vs. A) slightly decreases the LogP. Conversely, adding one and then two chloro- substituents (Molecules C and D) progressively increases lipophilicity. This trend is directly mirrored in the predicted aqueous solubility (LogS), where higher lipophilicity correlates with lower solubility.[25][26][27][28][29] Our target molecule (A) strikes a balance between the unsubstituted analog (B) and the more lipophilic chloro-derivatives (C, D).
Acidity (pKa)
The pKa of the carboxylic acid is influenced by the electronic effects of the phenyl ring substituents.[30][31][32][33][34] The electron-donating methoxy group in Molecule A results in a slightly higher pKa compared to the chloro-substituted analogs. The electron-withdrawing chlorine atoms in Molecules C and D stabilize the carboxylate anion, leading to a lower pKa (stronger acid).
Absorption and Permeability
Human intestinal absorption is predicted to be high for all compounds, a common feature of small, moderately lipophilic molecules. Caco-2 permeability, an in vitro model for intestinal absorption, generally increases with lipophilicity.[35][36][37][38][39] This is reflected in our data, with the dichlorinated analog (D) showing the highest predicted permeability.
Distribution and CNS Penetration
The volume of distribution (VDss) indicates how a drug distributes into tissues versus remaining in the blood plasma. Higher lipophilicity (Molecules C and D) generally leads to a higher VDss. Similarly, the blood-brain barrier (BBB) permeability (logBB) increases with lipophilicity, suggesting that while our target molecule (A) is less likely to cross the BBB, the more lipophilic analogs have a higher potential for CNS penetration. This is a critical consideration depending on the therapeutic target.
Metabolism and Toxicity
The predictions suggest potential liabilities for the chloro-substituted compounds. Molecules C and D are predicted to inhibit CYP2D6, and all but the unsubstituted analog are flagged as potential CYP3A4 inhibitors. This highlights a key advantage of in silico screening: identifying potential drug-drug interaction risks early. Furthermore, the highly lipophilic dichlorinated analog (D) is flagged as a potential hERG I inhibitor, a critical cardiotoxicity risk.
Caption: Structure-property relationships observed in the study.
Conclusion and Forward Look
This comparative guide demonstrates a robust, accessible, and scientifically grounded workflow for the computational profiling of a novel chemical entity. By benchmarking this compound against rationally selected analogs using a combination of predictive tools, we have generated a rich dataset that informs on its potential as a drug candidate.
Our analysis indicates that Molecule A possesses a balanced physicochemical profile with good predicted absorption and a lower risk of CYP inhibition and cardiotoxicity compared to its more lipophilic, halogenated counterparts. This in silico evidence provides a strong rationale for its prioritization for chemical synthesis and subsequent in vitro validation. This workflow, grounded in the principles of comparative analysis and cross-validation between different predictive models, represents a best-practice approach for any researcher aiming to leverage computational chemistry in the early stages of drug discovery.
References
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic Acid
For researchers, scientists, and drug development professionals, the stereoisomeric composition of a chiral molecule is not a trivial detail; it is a critical quality attribute that can profoundly influence pharmacological activity and patient safety. The enantiomers of a chiral drug can exhibit widely different potencies, metabolic pathways, and toxicological profiles. This guide provides an in-depth, objective comparison of the primary analytical techniques for confirming the enantiomeric purity of the chiral carboxylic acid, 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and practical applicability.
The Analytical Imperative: Why Enantiomeric Purity Matters
This compound possesses a stereogenic center at the C1 position of the cyclobutane ring. This gives rise to two non-superimposable mirror images, or enantiomers. In a pharmaceutical context, one enantiomer may be the active therapeutic agent, while the other could be inactive, less active, or even contribute to adverse effects. Therefore, the ability to accurately quantify the enantiomeric excess (e.e.) is paramount for quality control, regulatory compliance, and ensuring the safety and efficacy of a potential drug candidate.
A Comparative Analysis of Key Analytical Techniques
The choice of an analytical method for determining enantiomeric purity is a strategic decision guided by factors such as the required accuracy, sensitivity, sample throughput, and available instrumentation. Here, we compare the most powerful and relevant techniques for the chiral analysis of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Vibrational Circular Dichroism (VCD) | Indirect Method (Chiral Derivatization) |
| Primary Application | Quantitative analysis of enantiomeric excess (e.e.) | Quantitative analysis of e.e., preparative separation | Determination of absolute configuration | Quantitative analysis of e.e. using achiral chromatography |
| Typical Resolution (Rs) | 1.5 - 3.0 | 2.0 - 5.0 | Not applicable | > 1.5 (for diastereomers) |
| Limit of Detection (LOD) | ~0.01 - 0.1% of the minor enantiomer | ~0.01 - 0.1% of the minor enantiomer | Not typically used for quantification | ~0.05 - 0.2% of the minor enantiomer |
| Limit of Quantitation (LOQ) | ~0.05 - 0.3% of the minor enantiomer[1] | ~0.05 - 0.3% of the minor enantiomer | Not applicable | ~0.1 - 0.5% of the minor enantiomer |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes | 1 - 4 hours | 15 - 40 minutes (including reaction) |
| Solvent Consumption | High | Low (primarily CO2) | Moderate | Moderate |
| Instrumentation Cost | Moderate | High | Very High | Low (if standard HPLC/GC is available) |
| Method Development | Can be time-consuming | Generally faster than HPLC[2] | Requires computational modeling | Requires reaction optimization |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[3] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For a carboxylic acid like our target molecule, polysaccharide-based CSPs are often a good starting point.[4][5]
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are versatile and have a broad range of applications for chiral separations. For carboxylic acids, these phases offer multiple interaction sites (hydrogen bonding, dipole-dipole, and π-π interactions) that can lead to effective chiral recognition.
-
Mobile Phase: A normal-phase mobile phase (e.g., hexane/isopropanol) is often preferred for polysaccharide CSPs as it promotes the necessary interactions for chiral separation. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), is crucial to suppress the ionization of the carboxylic acid group, which can otherwise lead to poor peak shape and inconsistent retention.
Experimental Protocol: Chiral HPLC
-
Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 270 nm (due to the methoxyphenyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Caption: Chiral HPLC workflow for enantiomeric purity.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced organic solvent consumption.[2] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.
Causality of Experimental Choices:
-
Mobile Phase: Supercritical CO2 is non-polar, and its solvating power can be tuned by adding a polar organic co-solvent (modifier), such as methanol or ethanol. For acidic compounds, an acidic additive is often necessary to ensure good peak shape.[6]
-
Advantages: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster column equilibration, leading to rapid analyses. This makes SFC particularly well-suited for high-throughput screening and purification.
Experimental Protocol: Chiral SFC
-
Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or a similar immobilized polysaccharide-based column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: CO2 / Methanol with 0.1% Formic Acid (Gradient: 5% to 40% Methanol over 5 minutes).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 270 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol at a concentration of approximately 1 mg/mL.
Caption: Chiral SFC workflow for rapid enantiomeric analysis.
Vibrational Circular Dichroism (VCD)
VCD is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] While it can be used to determine enantiomeric purity, its primary strength lies in the unambiguous determination of the absolute configuration of a chiral molecule by comparing the experimental spectrum to a computationally predicted spectrum.[7][8]
Causality of Experimental Choices:
-
Principle: Enantiomers have identical IR spectra but VCD spectra that are equal in magnitude and opposite in sign. This allows for the determination of which enantiomer is which.
-
Computational Requirement: A key aspect of VCD is the need for quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum of a known enantiomer.[7] The comparison of the experimental and calculated spectra allows for the assignment of the absolute configuration.
Experimental Protocol: VCD
-
Sample Preparation: Prepare a solution of the sample in a suitable deuterated solvent (e.g., CDCl3) at a concentration of approximately 10-20 mg/mL.
-
Instrumentation: Use a dedicated VCD spectrometer.
-
Data Acquisition: Acquire the VCD and IR spectra over the desired spectral range (e.g., 2000-1000 cm⁻¹).
-
Computational Modeling:
-
Generate a 3D structure of one enantiomer (e.g., the R-enantiomer) of this compound.
-
Perform a conformational search to identify low-energy conformers.
-
Calculate the VCD and IR spectra for the most stable conformers using DFT (e.g., B3LYP/6-31G(d)).
-
Boltzmann-average the calculated spectra.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands confirms the absolute configuration.
Caption: Decision tree for absolute configuration by VCD.
Indirect Method via Chiral Derivatization
This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[9] Diastereomers have different physical properties and can be separated using standard, achiral chromatographic techniques like reversed-phase HPLC.[5]
Causality of Experimental Choices:
-
Chiral Derivatizing Agent (CDA): For a carboxylic acid, an enantiomerically pure chiral amine, such as (S)-(-)-α-methylbenzylamine, is an excellent choice. The reaction forms stable diastereomeric amides.
-
Reaction Conditions: The reaction is typically facilitated by a coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide), to activate the carboxylic acid. It is crucial to ensure the reaction goes to completion to avoid kinetic resolution, which would lead to an inaccurate determination of the enantiomeric ratio.
-
Separation: The resulting diastereomers can be separated on a standard achiral C18 column, which is readily available in most analytical laboratories.
Experimental Protocol: Chiral Derivatization followed by HPLC
-
Derivatization Reaction:
-
In a vial, dissolve 1 mg of the this compound sample in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add 1.2 equivalents of (S)-(-)-α-methylbenzylamine.
-
Add 1.2 equivalents of DCC.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or until complete.
-
-
HPLC Analysis of Diastereomers:
-
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water (Gradient or isocratic, to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Conclusion and Recommendations
The confirmation of enantiomeric purity is a non-negotiable step in the development of chiral molecules like this compound.
-
For routine, high-throughput quantitative analysis of enantiomeric excess, Chiral SFC is the recommended technique due to its speed, efficiency, and reduced environmental impact.
-
Chiral HPLC remains a robust and reliable workhorse, particularly when SFC instrumentation is not available. Its method development can be more time-consuming but yields excellent quantitative results.
-
When the absolute configuration of the enantiomers is unknown, VCD is the gold standard, providing unambiguous stereochemical assignment when coupled with computational analysis.
-
The indirect method via chiral derivatization is a cost-effective alternative if a dedicated chiral column is not available, as it utilizes standard achiral HPLC systems. However, it requires careful optimization of the derivatization reaction.
Ultimately, the choice of method will depend on the specific goals of the analysis, available resources, and the stage of drug development. A comprehensive understanding of the principles and practical considerations of each technique, as outlined in this guide, will empower researchers to make informed decisions and ensure the stereochemical integrity of their chiral compounds.
References
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Synthesis and evaluation of a novel chiral derivatization reagent for resolution of carboxylic acid enantiomers by RP-HPLC. Request PDF - ResearchGate. Available at: [Link]
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Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography. RSC Publishing. Available at: [Link]
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Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Greyhound Chromatography. Available at: [Link]
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synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Semantic Scholar. Available at: [Link]
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Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review. Available at: [Link]
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Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. Available at: [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. Available at: [Link]
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Improved Chiral SFC Screening for Analytical Method Development. ResearchGate. Available at: [Link]
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Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]
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A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Available at: [Link]
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A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Available at: [Link]
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SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available at: [Link]
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. Available at: [Link]
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Vibrational circular dichroism. Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]
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Chemical Science. EPFL. Available at: [Link]
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Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. Available at: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]
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Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. MDPI. Available at: [Link]
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Vibrational Circular Dichroism. Hinds Instruments. Available at: [Link]
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Vibrational circular dichroism. Wikipedia. Available at: [Link]
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(PDF) ENANTIOMERIC SEPARATION AND QUANTITATIVE ESTIMATION OF CHLORTHALIDONE ENANTIOMERS BY CHIRAL ULTRA FAST LIQUID CHROMATOGRAPHY. ResearchGate. Available at: [Link]
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Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available at: [Link]
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A Comparative Guide to the Synthesis of Substituted Cyclobutane Carboxylic Acids: A Literature Review
For researchers, medicinal chemists, and professionals in drug development, the cyclobutane ring represents a motif of significant interest. Its inherent strain and defined three-dimensional structure offer unique opportunities for modulating the pharmacological properties of bioactive molecules. Substituted cyclobutane carboxylic acids, in particular, are valuable building blocks in the synthesis of a wide array of pharmaceutical agents and complex natural products. This guide provides a comprehensive literature review and a comparative analysis of the primary synthetic routes to this important class of compounds, offering field-proven insights into the selection and execution of these methodologies.
Introduction: The Significance of the Cyclobutane Moiety
The cyclobutane scaffold is prevalent in numerous natural products and has been incorporated into various drug candidates to enhance properties such as metabolic stability and binding affinity. The carboxylic acid functionality provides a versatile handle for further chemical transformations, making substituted cyclobutane carboxylic acids key intermediates in organic synthesis. The construction of these strained four-membered rings with control over substitution patterns and stereochemistry, however, presents a considerable synthetic challenge. This guide will delve into the most effective strategies to address this challenge, providing a comparative analysis to aid in synthetic route selection.
Major Synthetic Strategies: A Comparative Overview
The synthesis of substituted cyclobutane carboxylic acids can be broadly categorized into three main approaches:
-
[2+2] Cycloaddition Reactions: The formation of the cyclobutane ring from two unsaturated precursors.
-
Functionalization of Pre-existing Cyclobutane Rings: The modification of a pre-formed cyclobutane scaffold.
-
Ring Contraction of Larger Ring Systems: The rearrangement of a larger ring to form the cyclobutane core.
-
Ring-Closing Metathesis (RCM): The formation of a cyclobutene precursor followed by reduction.
The choice of strategy is often dictated by the desired substitution pattern, the required stereochemistry, and the availability of starting materials.
Figure 1: Overview of the major synthetic strategies for accessing substituted cyclobutane carboxylic acids.
[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis
The [2+2] cycloaddition is arguably the most direct and widely employed method for constructing the cyclobutane core. This approach involves the reaction of two unsaturated components, typically alkenes, to form the four-membered ring. The reaction can be initiated photochemically, thermally, or with the aid of a transition metal catalyst.
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition is a powerful tool for the synthesis of a wide variety of cyclobutane derivatives.[1] The reaction is typically initiated by the UV irradiation of an α,β-unsaturated carbonyl compound, which, upon excitation to its triplet state, reacts with an alkene in a stepwise fashion through a 1,4-diradical intermediate.
Mechanism and Stereochemistry: The stepwise nature of the photochemical [2+2] cycloaddition allows for the formation of both cis- and trans-fused cyclobutanes, with the stereochemical outcome often depending on the stability of the intermediate diradical and the reaction conditions. The regioselectivity is also a key consideration, and various predictive models have been developed.[2]
Experimental Protocol: Photochemical [2+2] Cycloaddition of an Enone with an Alkene [3]
-
Reaction Setup: In a quartz reaction vessel, dissolve the enone (1.0 equiv) and the alkene (2.0-5.0 equiv) in a suitable solvent such as acetone or dichloromethane. The use of a photosensitizer like acetone can be beneficial.
-
Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a low temperature (e.g., 0 °C to room temperature) with external cooling. Monitor the reaction progress by TLC or GC.
-
Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.
Figure 2: General workflow for a photochemical [2+2] cycloaddition reaction.
Thermal [2+2] Cycloaddition
Thermal [2+2] cycloadditions are generally less common for simple alkenes due to the high activation energies required. However, they are feasible for activated alkenes such as ketenes and electron-deficient or strained alkenes.[4]
Mechanism and Scope: The reaction of a ketene with an alkene proceeds through a concerted [π2s + π2a] cycloaddition, which is thermally allowed by the Woodward-Hoffmann rules. This concerted mechanism often leads to a high degree of stereospecificity. The use of Lewis acids can promote these reactions, allowing them to proceed at lower temperatures and with improved selectivity.[5]
Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene [5]
-
Ketene Generation: In an oven-dried flask under an inert atmosphere, generate the ketene in situ from the corresponding acyl chloride and a non-nucleophilic base (e.g., triethylamine) in a suitable solvent like dichloromethane at low temperature (-78 °C).
-
Lewis Acid Addition: To the cooled solution of the alkene, slowly add a solution of a Lewis acid (e.g., ethylaluminum dichloride in hexanes).
-
Cycloaddition: Add the freshly prepared ketene solution dropwise to the alkene/Lewis acid mixture at -78 °C. Stir the reaction at this temperature for a specified time.
-
Quenching and Workup: Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Transition Metal-Catalyzed [2+2] Cycloaddition
Transition metal catalysts, particularly those based on iron, cobalt, and rhodium, have emerged as powerful tools for promoting [2+2] cycloadditions under mild conditions.[6] These methods often offer excellent control over regio- and stereoselectivity.
C-H Functionalization of Pre-existing Cyclobutane Rings
An alternative to constructing the cyclobutane ring is to start with a readily available cyclobutane derivative and introduce the desired substituents through C-H functionalization. This strategy is particularly attractive for its atom economy and the ability to modify complex molecules at a late stage.
Directing Group-Assisted C-H Activation: A common approach involves the use of a directing group, often the carboxylic acid itself or a derivative, to guide a transition metal catalyst to a specific C-H bond for functionalization.[8][9] Palladium-catalyzed reactions have been extensively studied for this purpose.[10]
Mechanism and Regioselectivity: The reaction typically proceeds through the formation of a palladacycle intermediate, where the metal is coordinated to the directing group and has inserted into a C-H bond. Subsequent reaction with a coupling partner, such as an aryl halide, leads to the formation of the new C-C bond. The regioselectivity is dictated by the geometry of the palladacycle, with functionalization often occurring at the γ-position.[11]
Experimental Protocol: Palladium-Catalyzed γ-Arylation of a Cyclobutane Carboxylic Acid [11]
-
Reaction Setup: To a reaction vial, add the cyclobutane carboxylic acid (1.0 equiv), the aryl iodide (2.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 10 mol%), a ligand (e.g., a pyridone-based ligand, 20 mol%), and a silver salt oxidant (e.g., Ag2CO3, 1.5 equiv).
-
Solvent and Atmosphere: Add a suitable solvent, such as hexafluoroisopropanol (HFIP), and seal the vial.
-
Heating: Heat the reaction mixture at a specified temperature (e.g., 90 °C) for a designated period (e.g., 24 hours).
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography to obtain the γ-arylated product.
Figure 3: Key steps in the palladium-catalyzed C-H arylation of a cyclobutane carboxylic acid.
Ring Contraction of Pyrrolidines
A less conventional yet powerful strategy for the stereoselective synthesis of substituted cyclobutanes is the ring contraction of readily accessible pyrrolidines.[12] This method involves the extrusion of a nitrogen atom from a pyrrolidine derivative to form the cyclobutane ring.
Mechanism and Stereospecificity: The reaction is often initiated by the formation of a 1,1-diazene intermediate from the pyrrolidine. Subsequent thermal or photolytic extrusion of dinitrogen generates a 1,4-diradical, which rapidly cyclizes to form the cyclobutane product.[13][14] This process can be highly stereospecific, with the stereochemistry of the starting pyrrolidine being transferred to the cyclobutane product.[15]
Experimental Protocol: Stereoselective Ring Contraction of a Pyrrolidine [13]
-
Reaction Setup: In a reaction vial, dissolve the substituted pyrrolidine (1.0 equiv) in a suitable solvent such as 2,2,2-trifluoroethanol (TFE).
-
Reagent Addition: Add hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv) and ammonium carbamate (8.0 equiv).
-
Heating: Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80 °C) for a given time.
-
Workup and Purification: After cooling, quench the reaction and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the substituted cyclobutane.
Ring-Closing Metathesis (RCM) and Subsequent Reduction
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and it can be applied to the formation of cyclobutene precursors to cyclobutane carboxylic acids.[16][17] This two-step approach involves the RCM of a diene to form a cyclobutene, followed by hydrogenation of the double bond.
Catalysts and Scope: Ruthenium-based catalysts, such as the Grubbs catalysts, are commonly employed for RCM due to their high functional group tolerance and activity.[18] The success of the RCM reaction to form four-membered rings can be challenging due to ring strain, but with appropriate substitution and reaction conditions, it is a viable method.
Experimental Protocol: RCM to a Cyclobutene Ester and Hydrogenation
Step 1: Ring-Closing Metathesis [19]
-
Reaction Setup: Dissolve the diene precursor (e.g., a diallylic ester) in a degassed solvent such as dichloromethane.
-
Catalyst Addition: Add a solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) to the diene solution.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or GC. The reaction is often driven by the evolution of ethylene gas.
-
Workup and Purification: Once the starting material is consumed, quench the reaction (e.g., by adding ethyl vinyl ether) and concentrate the mixture. Purify the crude product by column chromatography to isolate the cyclobutene ester.
Step 2: Hydrogenation [20]
-
Reaction Setup: Dissolve the cyclobutene ester in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Add a hydrogenation catalyst, such as palladium on carbon (Pd/C, 5-10 wt%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (from a balloon to a high-pressure autoclave) and stir vigorously until the reaction is complete (monitored by TLC or GC).
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and rinse with the solvent. Concentrate the filtrate to obtain the crude cyclobutane ester, which can be further purified if necessary. Subsequent hydrolysis of the ester yields the carboxylic acid.
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Key Advantages | Key Limitations | Stereocontrol | Typical Yields |
| Photochemical [2+2] Cycloaddition | Access to complex polycyclic systems; broad substrate scope for alkenes. | Requires specialized photochemical equipment; potential for side reactions and mixtures of isomers. | Can be stereoselective, but often requires careful optimization or chiral auxiliaries. | 40-80% |
| Thermal [2+2] Cycloaddition | High stereospecificity with activated alkenes (e.g., ketenes); can be promoted by Lewis acids. | Limited to activated or strained alkenes; can require high temperatures. | Generally high for concerted reactions. | 50-90% |
| Transition Metal-Catalyzed [2+2] Cycloaddition | Mild reaction conditions; high regio- and stereoselectivity; access to enantiomerically enriched products. | Catalyst cost and sensitivity; substrate scope can be catalyst-dependent. | Excellent, often catalyst-controlled. | 60-95% |
| C-H Functionalization | High atom economy; late-stage functionalization of complex molecules. | Requires a directing group; regioselectivity can be challenging to control. | Can be highly diastereoselective depending on the directing group and catalyst. | 50-80% |
| Ring Contraction of Pyrrolidines | High stereospecificity, transferring chirality from the starting material. | Substrate synthesis can be multi-step; potential for side reactions. | Excellent, substrate-controlled. | 40-70% |
| Ring-Closing Metathesis & Hydrogenation | High functional group tolerance of RCM catalysts; modular approach. | Formation of four-membered rings by RCM can be challenging; two-step process. | Stereochemistry of hydrogenation can be controlled by the choice of catalyst and substrate. | RCM: 50-90%, Hydrogenation: >90% |
Conclusion and Future Outlook
The synthesis of substituted cyclobutane carboxylic acids is a dynamic field with a diverse array of powerful methodologies at the disposal of the synthetic chemist. The choice of the optimal route depends on a careful consideration of the target molecule's structure, the desired stereochemistry, and the practical aspects of the synthesis, such as scale and available resources.
[2+2] cycloadditions remain the most versatile and widely used methods for constructing the cyclobutane core, with transition metal-catalyzed variants offering exceptional control over stereochemistry. C-H functionalization provides an elegant and atom-economical approach for the late-stage modification of cyclobutane scaffolds. Ring contraction and ring-closing metathesis offer valuable, albeit more specialized, alternatives for accessing specific substitution patterns and stereoisomers.
Future developments in this field will likely focus on the discovery of new catalytic systems with enhanced activity and selectivity, the expansion of the substrate scope for existing methods, and the development of more sustainable and environmentally friendly synthetic procedures. The continued exploration of these synthetic strategies will undoubtedly lead to the discovery of novel cyclobutane-containing molecules with significant potential in medicine and materials science.
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound, grounded in established laboratory safety principles and regulatory standards.
Immediate Safety and Hazard Assessment
This compound is a compound that requires careful handling due to its potential health hazards. A thorough risk assessment is the foundational step before any experimental work commences.
Hazard Identification:
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a stringent approach to personal protective equipment and handling protocols to mitigate exposure risks. The aromatic and carboxylic acid functional groups in the molecule are the primary drivers of its irritant properties.
| Hazard Classification | GHS Pictogram | Description of Risk |
| Acute Toxicity (Oral), Category 4 | GHS07 | Ingestion of the substance can lead to adverse health effects. |
| Skin Irritation, Category 2 | GHS07 | Direct contact with the skin can cause inflammation and irritation. |
| Eye Irritation, Category 2 | GHS07 | Contact with the eyes can result in significant irritation and potential damage. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | GHS07 | Inhalation of dust or aerosols may irritate the respiratory tract. |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to prevent exposure. The following recommendations are based on a combination of the specific hazards of this compound and general best practices for handling powdered organic acids.[1][2]
Hand Protection
Nitrile gloves are the recommended choice for handling this compound.[3][4] The rationale for this selection is their documented resistance to a wide range of chemicals, including many acids and organic solvents. For tasks with a higher risk of splashing or prolonged handling, consider double-gloving or using heavy-duty nitrile or butyl rubber gloves.[1] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the chemical.[5]
Eye and Face Protection
Chemical splash goggles that comply with ANSI Z87.1 standards are mandatory whenever handling this compound.[1] Standard safety glasses do not provide a sufficient seal to protect against fine powders or splashes. For procedures with a significant risk of splashing, a face shield should be worn in addition to goggles to protect the entire face.[3]
Body Protection
A laboratory coat is the minimum requirement for body protection.[4] For procedures involving larger quantities of the compound or a higher risk of spillage, a chemically-resistant apron should be worn over the lab coat.[2] Ensure that the lab coat is fully buttoned and the sleeves are not rolled up.
Respiratory Protection
All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available or if there is a potential for aerosol generation outside of a contained system, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing risk.
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Have a spill kit readily accessible.
-
Weighing: When weighing the powdered compound, use a spatula to gently transfer it to a tared container inside the fume hood. Avoid any actions that could generate dust.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent. Be aware of any potential exothermic reactions.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if gloves were worn. Clean all equipment used in the procedure.
Spill Containment and Emergency Response
In the event of a spill, a prompt and appropriate response is essential to prevent exposure and contamination.
For a Minor Spill (Contained within the fume hood):
-
Alert others in the immediate vicinity.
-
Wearing your full PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
If the substance is a powder, you can lightly mist it with a suitable solvent to prevent dust from becoming airborne, then wipe with a damp cloth.[7][8]
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
For a Major Spill (Outside of the fume hood):
-
Evacuate the immediate area and alert your supervisor and the institutional safety officer.
-
If the spill is flammable, turn off any nearby ignition sources.
-
Prevent others from entering the contaminated area.
-
Allow only trained emergency response personnel to clean up the spill.
Caption: Emergency Spill Response Plan.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound, including used gloves, absorbent materials from spills, and weighing papers, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, compatible waste container. Do not mix with incompatible waste streams, such as strong bases or oxidizing agents.[9]
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the associated hazards (e.g., "Irritant").
-
Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Neutralization of Dilute Aqueous Waste (if permissible by local regulations):
For very dilute, uncontaminated aqueous solutions, neutralization may be an option prior to drain disposal, but only if explicitly permitted by your institution and local regulations.[9]
-
Work in a fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring. Be cautious of potential foaming and heat generation.
-
Monitor the pH of the solution. The target pH for neutralization is typically between 6.0 and 8.0.[9]
-
Once neutralized, the solution can be poured down the drain with a large volume of water.[9]
Never dispose of concentrated or contaminated this compound down the drain. [9]
References
-
Texas A&M Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]
-
EHSO. (2025). EHSO Manual 2025-2026. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP. Retrieved from [Link]
-
Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Environmental Health & Safety Services. (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
HonestBee. (2026, January 7). What Personal Protective Equipment (Ppe) Is Required When Using Oxalic Acid? Ensure Maximum Safety And Skin Protection. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
AA Blocks. (n.d.). 1-[2-methoxy-3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
Government of Canada. (n.d.). Screening assessment carboxylic acids group. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]
-
The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
PubChem. (n.d.). rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Glasgow. (n.d.). COSHH, RISK ASSESSMENT AND CHEMICAL SAFETY. Retrieved from [Link]
Sources
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. hsa.ie [hsa.ie]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. honestbeeltd.com [honestbeeltd.com]
- 7. tamut.edu [tamut.edu]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
